Gypenoside Xlvi
Description
dammarane-type triterpenoid saponin isolated from Gynostamma pentaphallum
Properties
Molecular Formula |
C48H82O19 |
|---|---|
Molecular Weight |
963.2 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)63-42)22-11-14-47(7)30(22)23(52)16-29-45(5)17-24(53)40(44(3,4)28(45)12-15-46(29,47)6)66-43-39(36(59)33(56)27(20-51)64-43)65-41-37(60)34(57)31(54)25(18-49)62-41/h10,22-43,49-61H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26+,27+,28-,29+,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,45-,46+,47+,48-/m0/s1 |
InChI Key |
VENRSYBHHVDBDC-YETCIKTFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Gypenoside XLVI: A Technical Guide on its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypenoside XLVI is a dammarane-type triterpenoid (B12794562) saponin (B1150181), a class of natural products known for their diverse pharmacological activities. This technical guide provides an in-depth overview of the primary sources, natural abundance, and analytical methodologies for this compound. Furthermore, it delves into its known biological signaling pathways, offering a valuable resource for researchers and professionals in drug discovery and development.
Natural Sources and Abundance of this compound
This compound is predominantly found in plants of the Gynostemma and Panax genera. The primary commercial source is Gynostemma pentaphyllum (Thunb.) Makino, a perennial vine belonging to the Cucurbitaceae family, often referred to as "Southern Ginseng". It is also present in Panax notoginseng (Burk.) F.H. Chen, a highly valued medicinal plant in traditional Chinese medicine.
The concentration of this compound can vary significantly based on the plant's geographical origin, harvest time, and the specific part of the plant analyzed.
Data Presentation: Natural Abundance of this compound
| Plant Species | Plant Part | Geographical Origin | Abundance (% w/w) | Reference |
| Gynostemma pentaphyllum | Aerial Parts | Fujian, China | 0.57 - 2.57 | [1][2] |
| Gynostemma pentaphyllum | Leaves | Not Specified | Higher than stems and roots | [3] |
| Gynostemma pentaphyllum | Stems | Not Specified | Lower than leaves, higher than roots | [3] |
| Gynostemma pentaphyllum | Roots | Not Specified | Lowest concentration | [3] |
| Panax notoginseng | Roots and Rhizomes | Not Specified | Present, but quantitative data for this compound is not readily available in the reviewed literature. It is a known constituent. | [4] |
Caption: Table 1. Quantitative data on the natural abundance of this compound in various plant sources.
Experimental Protocols
Extraction of this compound from Gynostemma pentaphyllum
A widely used and efficient method for extracting gypenosides, including this compound, is ultrasonic-assisted extraction.
Protocol: Ultrasonic-Assisted Extraction [1][2]
-
Sample Preparation: Air-dry the plant material (Gynostemma pentaphyllum aerial parts) and grind it into a fine powder.
-
Solvent System: Prepare a solvent mixture of ethanol, water, and ammonia (B1221849) in a ratio of 50:46:4 (v/v/v). The ammonia facilitates the hydrolysis of malonyl-gypenosides to their neutral saponin counterparts, thereby increasing the yield of this compound.
-
Extraction Procedure:
-
Mix the powdered plant material with the solvent system at a solid-to-liquid ratio of 1:150 (g/mL).
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Allow the mixture to stand for 24 hours to ensure complete conversion of acidic saponins.
-
Centrifuge or filter the mixture to separate the supernatant (extract) from the plant debris.
-
-
Concentration: Evaporate the solvent from the supernatant under reduced pressure to obtain the crude gypenoside extract.
Isolation and Purification
For the isolation of this compound from the crude extract, chromatographic techniques are employed.
Protocol: Chromatographic Isolation [5]
-
Silica (B1680970) Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol (B129727) and adsorb it onto silica gel.
-
Pack a silica gel column with an appropriate solvent system (e.g., a gradient of chloroform-methanol).
-
Apply the sample to the column and elute with the solvent gradient.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool the fractions containing this compound and concentrate them.
-
Further purify the concentrated fraction using a semi-preparative RP-HPLC system with a C18 column.
-
Use a mobile phase gradient of acetonitrile (B52724) and water to elute the compounds.
-
Collect the peak corresponding to this compound.
-
Confirm the identity and purity of the isolated compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Quantification of this compound
Accurate quantification of this compound is crucial for quality control and research purposes. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) are highly sensitive and specific methods.
Protocol: UHPLC-CAD for Quantification [1][2]
-
Chromatographic System: Waters ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% (v/v) formic acid in water.
-
B: Acetonitrile.
-
-
Gradient Elution: A time-programmed gradient elution is used. [Note: The specific gradient program should be optimized based on the instrument and specific separation requirements.]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detector: Charged Aerosol Detector (CAD).
-
Quantification: Generate a calibration curve using a certified reference standard of this compound. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Signaling Pathways
This compound has been shown to exert anti-cancer effects by modulating key cellular signaling pathways. One of the well-documented pathways is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.
PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound
Gypenosides, including this compound, have been demonstrated to induce apoptosis in cancer cells by inactivating the PI3K/Akt/mTOR signaling pathway.[6][7][8] This inhibition leads to a cascade of downstream effects that ultimately promote programmed cell death.
Caption: Figure 1. This compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental and Logical Workflows
Logical Relationship of this compound Sources and Abundance
Caption: Figure 2. Natural sources and relative abundance of this compound.
Experimental Workflow for Isolation and Quantification
Caption: Figure 3. Workflow for the isolation and quantification of this compound.
References
- 1. Determination of this compound and LVI in Gynostemma pentaphyllum from Fujian by ultra-high performance liquid chromatography-charged aerosol detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Determination of this compound and LVI in Gynostemma pentaphyllum from Fujian by ultra-high performance liquid chromatography-charged aerosol detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS 94705-70-1 | this compound [phytopurify.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isolation of Gypenoside XLVI from Gynostemma pentaphyllum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Gypenoside XLVI, a bioactive dammarane-type triterpenoid (B12794562) saponin (B1150181) from the plant Gynostemma pentaphyllum. This document details optimized extraction and chromatographic protocols, presents quantitative data for yield and purity, and illustrates the key experimental workflows and relevant biological signaling pathways.
Introduction
Gynostemma pentaphyllum, a perennial vine of the family Cucurbitaceae, is a traditional herb used in Asian countries for its diverse pharmacological benefits. The primary active constituents are dammarane-type saponins (B1172615) known as gypenosides. Among them, this compound has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. The efficient isolation of high-purity this compound is crucial for further pharmacological research and drug development. This guide synthesizes information from various scientific sources to provide a detailed protocol for its isolation.
Quantitative Data Summary
The following tables summarize the quantitative data related to the content, analysis, and purification of this compound.
Table 1: this compound Content and Analytical Parameters
| Parameter | Value | Method | Reference |
| Content in Raw Material | 0.57% - 2.57% | UHPLC-CAD | [1][2] |
| Linearity Range | 9.94 - 318.00 µg/mL | UHPLC-CAD | [1] |
| Limit of Detection (LOD) | 1.58 µg/mL | UHPLC-CAD | [1] |
| Limit of Quantification (LOQ) | 6.36 µg/mL | UHPLC-CAD | [1] |
| Spiked Recovery | 100.2% - 107.2% | UHPLC-CAD | [1] |
Table 2: Reported Yield and Purity at Various Isolation Stages
| Isolation Stage | Purity / Yield | Method | Reference |
| Crude Saponin Extract | Saponin content: 82.81% | Ultrasonic Assisted Membrane Separation | |
| Final Product | Purity: >98% | Chromatographic Methods | |
| Final Product | Recovery Rate: >87% | Alkaline Water Extraction & Chromatography | |
| Final Product | Mass Percent: 98.1% - 98.7% | Ethanol (B145695) Extraction & Liquid-Liquid Extraction |
Experimental Protocols
This section details the methodologies for the extraction, purification, and identification of this compound.
Optimized Extraction of Total Gypenosides
This protocol incorporates an alkaline hydrolysis step to convert malonyl-gypenosides into their neutral saponin counterparts, such as this compound, thereby increasing the overall yield.[1][2]
-
Material Preparation: Dry the aerial parts of Gynostemma pentaphyllum and grind them into a fine powder (e.g., 40-60 mesh).
-
Extraction Solvent Preparation: Prepare the extraction solvent consisting of an ethanol-water-ammonia mixture in a volume ratio of 50:46:4.
-
Ultrasonic Extraction:
-
Mix the powdered plant material with the extraction solvent at a solid-to-liquid ratio of 1:150 (g/mL).
-
Perform ultrasonic-assisted extraction for 30 minutes at a controlled temperature.
-
-
Hydrolysis: Allow the mixture to stand for 24 hours to ensure the complete transformation of malonyl-gypenosides to neutral gypenosides.
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude gypenoside extract.
-
Chromatographic Purification
A multi-step chromatographic process is employed to isolate this compound from the crude extract.
-
Column Packing: Pack a glass column with a suitable macroporous resin (e.g., Amberlite XAD7-HP). Pre-wash the column with ethanol and then equilibrate with deionized water.
-
Sample Loading: Dissolve the crude extract in a minimal amount of water and load it onto the column.
-
Washing: Elute the column with several column volumes of deionized water to remove sugars, salts, and other highly polar impurities.
-
Elution: Perform a stepwise gradient elution with increasing concentrations of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol). Collect fractions and monitor them by Thin Layer Chromatography (TLC). Fractions containing gypenosides typically elute in the 50-70% ethanol range.
-
Pooling and Concentration: Combine the gypenoside-rich fractions and concentrate them to dryness.
-
Column Packing: Prepare a silica (B1680970) gel (100-200 mesh) column using a slurry packing method with a non-polar solvent like chloroform.
-
Sample Loading: Dissolve the semi-purified extract from the previous step in a small volume of the initial mobile phase and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the column.
-
Gradient Elution: Elute the column with a solvent system of increasing polarity. A common mobile phase for saponin separation is a mixture of Chloroform:Methanol (B129727):Water in various ratios (e.g., starting from 90:10:1 and gradually increasing the proportion of methanol and water).
-
Fraction Collection: Collect fractions and analyze them by TLC, visualizing the spots with a vanillin-sulfuric acid reagent and heating.
-
Pooling: Combine the fractions that show a high concentration of the target compound, this compound.
-
System Preparation: Use a semi-preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column (e.g., 250 mm x 10 mm, 5 µm).
-
Mobile Phase: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Gradient Elution: Dissolve the this compound-enriched fraction in the initial mobile phase composition. Inject the sample and perform a gradient elution. A representative gradient could be:
-
0-10 min: 30% B
-
10-40 min: 30% to 60% B
-
40-45 min: 60% to 90% B (wash)
-
45-50 min: 90% to 30% B (re-equilibration) The flow rate is typically set between 2-4 mL/min.
-
-
Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.
-
Final Processing: Concentrate the collected fraction to remove the mobile phase and then lyophilize to obtain pure this compound as a white powder. Purity should be confirmed by analytical HPLC (>98%).
Structural Identification
The identity and structure of the isolated compound are confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight. In positive ion mode, adduct ions such as [M+Na]+ may be observed. Fragmentation patterns in MS/MS analysis help to confirm the structure by showing losses of sugar moieties from the parent molecule.[3][4]
-
Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy are used to elucidate the complete chemical structure, including the stereochemistry of the aglycone and the nature and linkage of the sugar units.[5]
Visualizations
The following diagrams illustrate the experimental workflow for this compound isolation and the key signaling pathways it modulates.
Caption: Experimental workflow for the isolation of this compound.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Caption: Modulation of NF-κB and Nrf2 pathways by this compound.
References
- 1. [Determination of this compound and LVI in Gynostemma pentaphyllum from Fujian by ultra-high performance liquid chromatography-charged aerosol detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Utilizing High-Resolution Mass Spectrometry Data Mining Strategy in R Programming Language for Rapid Annotation of Absorbed Prototypes and Metabolites of Gypenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of gypenoside LVI, this compound, 2α-OH-protopanaxadiol and their two metabolites in rat plasma by LC-MS/MS and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Gypenoside XLVI: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypenoside XLVI is a major dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from the plant Gynostemma pentaphyllum.[1][2] This molecule has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-cancer, anti-fibrotic, and immunomodulatory effects.[3][4][5][6] this compound has been shown to inhibit the proliferation of various cancer cell lines, including non-small cell lung carcinoma, gastric cancer, and hepatoma cells.[1][2][5][7][8][9] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanisms of Action
This compound exerts its biological effects through the modulation of several critical cellular signaling pathways. The primary mechanisms identified in the literature involve the induction of apoptosis in cancer cells through the inhibition of pro-survival pathways and the modulation of the tumor microenvironment.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
A central mechanism of this compound's anti-cancer activity is its ability to induce apoptosis by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling cascade.[3][5] This pathway is a crucial regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers.[5]
Network pharmacology and molecular docking studies have predicted that this compound directly targets key proteins in this pathway, including PI3K, AKT, and mTOR.[3][5] Experimental evidence from studies on gastric and renal cancer cells confirms that treatment with gypenosides leads to a reduction in the phosphorylation levels of AKT, mTOR, and their downstream effectors like S6K and S6.[3] This inhibition blocks the pro-survival signals, ultimately leading to the activation of apoptotic pathways.[5][10]
Immunomodulation via the STAT3/PD-L1 Axis
Beyond direct cytotoxicity, gypenosides enhance T-cell-mediated antitumor immunity.[3][5] This is achieved, in part, by inhibiting the expression of Programmed Death-Ligand 1 (PD-L1) on cancer cells.[3] PD-L1 is a crucial immune checkpoint protein that, upon binding to its receptor PD-1 on T-cells, suppresses the adaptive immune response.
Network pharmacology and subsequent Western blot analyses have shown that gypenosides can bind to STAT3 (Signal Transducer and Activator of Transcription 3) and reduce its phosphorylation.[5] As phosphorylated STAT3 is a key transcriptional regulator for the PD-L1 gene, its inhibition by this compound leads to decreased PD-L1 expression. This reduction in PD-L1 on tumor cells prevents T-cell exhaustion and enhances the immune system's ability to recognize and eliminate cancer cells.[3][5]
Anti-Fibrotic Activity via the AMPK/p300/Smad3 Axis
In the context of liver fibrosis, a metabolite of this compound has demonstrated significant anti-fibrotic and hepatoprotective effects.[4][6] This action is mediated through the regulation of the TGF-β signaling pathway, a key driver of fibrosis. Specifically, the C3 deglycosylated metabolite of this compound inhibits collagen deposition by modulating the AMPK/p300/Smad3 axis.[4][6]
Activation of AMP-activated protein kinase (AMPK) by the metabolite appears to interfere with the function of the transcriptional co-activator p300 and the downstream effector Smad3, which are critical for the expression of fibrotic genes like collagen. By disrupting this axis, the this compound metabolite effectively reduces the pathological deposition of extracellular matrix proteins, thus ameliorating liver fibrosis.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacokinetics and analytical validation of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | AUC₀₋∞ (ng·h/mL) | t₁/₂z (h) | Oral Bioavailability (%) | Reference |
|---|---|---|---|---|---|
| Intravenous | 1 | 2213.9 ± 561.5 | 2.5 ± 0.4 | N/A | [7][11] |
| Oral | 10 | 1032.8 ± 334.8 | 4.2 ± 0.9 | 4.56 |[7][11] |
Table 2: Analytical Method Validation for this compound Quantification
| Analytical Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Extraction Recovery (%) | Precision (RSD%) | Reference |
|---|---|---|---|---|---|
| UPLC-MS/MS (Plasma) | 1.36 - 1000.00 | 10.0 | 89.5 - 104.2 | < 12.7 | [8][11] |
| UHPLC-CAD (Plant) | 9.94 - 318.00 (µg/mL) | 6.36 (µg/mL) | 100.2 - 107.2 | < 2.4 |[12] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis for PI3K/AKT/mTOR Pathway Proteins
This protocol is based on methodologies used to confirm the inhibition of the PI3K/AKT/mTOR pathway in cancer cells.[3][5]
-
Cell Culture and Treatment: Plate gastric cancer cells (e.g., HGC-27, SGC-7901) and culture until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Protein Extraction: After treatment, wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p-S6K, S6K, and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
Protocol 2: Quantification of this compound in Rat Plasma via UPLC-MS/MS
This protocol is adapted from pharmacokinetic studies of this compound.[7][8][11]
-
Sample Preparation:
-
Thaw frozen rat plasma samples at room temperature.
-
To a 50 µL aliquot of plasma, add an internal standard (IS, e.g., tolbutamide).
-
Precipitate proteins by adding a specified volume of methanol (B129727) (e.g., 200 µL).
-
Vortex the mixture vigorously and then centrifuge at high speed (e.g., 12,000 rpm for 10 min) to pellet the precipitated protein.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Conditions:
-
System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: C18 column (e.g., Waters Acquity).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
System: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), operated in negative or positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the IS. For example, m/z 441.4 → 109.2 has been used to quantify gypenosides that convert to their aglycone in the ion source.[8]
-
-
Data Analysis: Construct a calibration curve using standards of known concentration. Quantify this compound in the plasma samples by comparing their peak area ratios (analyte/IS) to the calibration curve.
Conclusion
This compound is a promising natural compound with a multi-targeted mechanism of action. Its ability to induce apoptosis in cancer cells by potently inhibiting the PI3K/AKT/mTOR pathway, coupled with its capacity to enhance anti-tumor immunity by downregulating PD-L1, positions it as a strong candidate for further oncological drug development. Furthermore, its anti-fibrotic properties, mediated through the AMPK/p300/Smad3 axis, suggest a therapeutic potential in treating fibrotic diseases such as liver fibrosis. The quantitative data on its pharmacokinetics and the established analytical protocols provide a solid foundation for researchers and drug development professionals to advance the preclinical and clinical investigation of this versatile molecule.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]
- 6. Frontiers | Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of gypenoside LVI, this compound, 2α-OH-protopanaxadiol and their two metabolites in rat plasma by LC-MS/MS and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gypenosides exert cardioprotective effects by promoting mitophagy and activating PI3K/Akt/GSK-3β/Mcl-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Studies of this compound in Rat Plasma using UPLC-MS/MS Method | Bentham Science [benthamscience.com]
- 12. [Determination of this compound and LVI in Gynostemma pentaphyllum from Fujian by ultra-high performance liquid chromatography-charged aerosol detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
Gypenoside XLVI: A Comprehensive Technical Review of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gypenoside XLVI, a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Gynostemma pentaphyllum, has emerged as a promising natural compound with a diverse range of biological activities. This technical guide provides an in-depth review of the current scientific literature on this compound, with a focus on its cytotoxic, antioxidant, anti-inflammatory, and signal-modulating properties. All available quantitative data has been summarized for comparative analysis. Detailed experimental methodologies for key assays are provided to facilitate further research and development. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding of its mechanisms of action.
Core Biological Activities: Quantitative Data
The biological activities of this compound have been quantified in several studies, with key findings summarized below.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Assay | IC50 Value | Reference |
| A549 (Non-small cell lung carcinoma) | MTT | 52.63 ± 8.31 µg/mL | [1] |
| A549 (Non-small cell lung carcinoma) | MTT | Inhibition Rate at 800 µg/mL: 56.41% | [2] |
| MCF-7 (Breast cancer) | MTT | Inhibition Rate at 800 µg/mL: 59.47% | [2] |
Table 2: Antioxidant Activity of this compound
| Assay | Scavenging Capacity | Reference |
| DPPH Radical Scavenging | 34.07% at 800 µg/mL | [2] |
| ABTS Radical Scavenging | 93.10% at 800 µg/mL | [2] |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | AUC₀₋∞ (ng·h/mL) | t₁/₂z (h) | Oral Bioavailability (%) | Reference |
| Intravenous | 1 mg/kg | 2213.9 ± 561.5 | 2.5 ± 0.4 | N/A | [3] |
| Oral | 10 mg/kg | 1032.8 ± 334.8 | 4.2 ± 0.9 | 4.56 | [3] |
Modulation of Cellular Signaling Pathways
This compound has been shown to exert its biological effects through the modulation of key cellular signaling pathways, primarily implicated in cancer and fibrosis.
PI3K/Akt/mTOR Signaling Pathway
In the context of gastric cancer, this compound has been implicated in the inhibition of the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival and proliferation. While the direct molecular interactions are still under investigation, it is suggested that this compound may interfere with the phosphorylation and subsequent activation of key proteins in this pathway.
TGF-β/AMPK/Smad3 Signaling Pathway
Recent studies suggest that a metabolite of this compound can regulate the TGF-β signaling pathway, which is centrally involved in tissue fibrosis. This regulation appears to be mediated through the activation of AMP-activated protein kinase (AMPK) and subsequent modulation of p300/Smad3 signaling, leading to a reduction in collagen deposition.
Anti-inflammatory and Antioxidant Activities
Gypenosides, including this compound, have demonstrated anti-inflammatory and antioxidant properties. Extracts rich in this compound have been shown to inhibit the secretion of pro-inflammatory cytokines.[4] However, specific IC50 values for this compound in these assays are not yet available in the current literature. Its antioxidant capacity has been quantified through radical scavenging assays.
Detailed Experimental Protocols
To facilitate reproducible research, this section provides detailed protocols for key experiments cited in the literature.
Cell Viability Assessment using MTT Assay
This protocol is adapted for determining the cytotoxic effects of this compound on A549 non-small cell lung carcinoma cells.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, replace the culture medium with fresh medium containing various concentrations of this compound. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value.
Western Blot Analysis of Protein Phosphorylation
This representative protocol can be adapted to investigate the effect of this compound on the phosphorylation of proteins within the PI3K/Akt/mTOR or TGF-β/AMPK/Smad3 pathways.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins, e.g., p-AMPK, AMPK, p-Smad3, Smad3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AMPK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest (e.g., anti-AMPK).
Conclusion and Future Directions
This compound exhibits a compelling profile of biological activities, including cytotoxic effects against cancer cells, antioxidant properties, and the ability to modulate critical cellular signaling pathways involved in cell proliferation and fibrosis. The available quantitative data provide a solid foundation for its further investigation as a potential therapeutic agent.
Future research should focus on elucidating the precise molecular targets of this compound within the PI3K/Akt/mTOR and TGF-β/AMPK/Smad3 pathways. Furthermore, obtaining specific quantitative data, such as IC50 values, for its anti-inflammatory effects is crucial for a comprehensive understanding of its therapeutic potential. In vivo studies are also warranted to validate the in vitro findings and to assess the efficacy and safety of this compound in preclinical models of cancer and fibrotic diseases. The development of more bioavailable formulations could also enhance its therapeutic utility.
References
- 1. Gypenoside Attenuates β Amyloid-Induced Inflammation in N9 Microglial Cells via SOCS1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. Geniposide suppresses LPS-induced nitric oxide, PGE2 and inflammatory cytokine by downregulating NF-κB, MAPK and AP-1 signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Gypenoside XLVI: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gypenoside XLVI (Gyp XLVI) is a prominent dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from the traditional Chinese medicine Gynostemma pentaphyllum (Thunb.) Makino. As a member of the diverse gypenoside family, Gyp XLVI has garnered scientific interest for its broad pharmacological activities, including hepatoprotective, anti-inflammatory, and potent anti-cancer effects. This document provides a comprehensive technical overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed molecular mechanisms. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, oncology, and drug discovery.
Pharmacodynamic Profile
This compound exerts its biological effects through multiple mechanisms, with the most notable activities observed in anti-cancer and anti-fibrotic models.
Anti-Cancer Activity
This compound demonstrates significant cytotoxic activity against various cancer cell lines, particularly non-small cell lung carcinoma (NSCLC).[1][2] Studies on the broader class of gypenosides, of which Gyp XLVI is a major constituent, have established that their primary anti-tumor mechanism involves the induction of apoptosis and cell cycle arrest.[3][4]
Proposed Mechanism of Action in Cancer: While direct experimental validation for this compound is still emerging, molecular docking studies and research on related gypenosides strongly suggest its involvement in the PI3K/AKT/mTOR signaling pathway .[5][6][7] This pathway is a critical regulator of cell survival, proliferation, and growth. It is proposed that this compound binds to and inhibits key kinases in this cascade, such as PI3K and AKT, leading to the dephosphorylation and inactivation of downstream targets like mTOR. This inhibition disrupts pro-survival signals, ultimately triggering the intrinsic apoptotic cascade. This process is often characterized by an increased Bax/Bcl-2 ratio and the activation of executioner caspase-3.[3][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 94705-70-1 | this compound [phytopurify.com]
- 3. Gypenosides induces apoptosis in human non-small-cell lung cancer A549 cells via increasing the Bax/Bcl-2 ratio, caspase-3 and suppressing the NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Gypenoside XLVI: A Technical Overview of its Anticancer Effects on A549 Human Lung Adenocarcinoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypenoside XLVI, a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Gynostemma pentaphyllum, has demonstrated significant cytotoxic activity against the human non-small cell lung carcinoma (NSCLC) cell line, A549. This technical guide provides a comprehensive overview of the current understanding of the anticancer effects of this compound on A549 cells, detailing its cytotoxic efficacy, the experimental protocols used for its evaluation, and the putative signaling pathways involved in its mechanism of action. While specific mechanistic data for this compound is still emerging, this document draws upon the broader research on gypenoside extracts from Gynostemma pentaphyllum to infer its likely modes of action.
Data Presentation
Table 1: Cytotoxicity of this compound on A549 Cells
| Compound | Cell Line | Assay | IC50 Value (µg/mL) | Citation |
| This compound | A549 | MTT Assay | 52.63 ± 8.31 | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Cell Culture
The A549 human lung adenocarcinoma cell line is maintained in F12-K medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with a 5% CO2 atmosphere. The culture medium is replaced every two days to ensure optimal cell growth. For subculturing, cells are washed with phosphate-buffered saline (PBS) and detached using a 0.25% trypsin-EDTA solution upon reaching approximately 90% confluency.
Cytotoxicity Assessment: MTT Assay
The cytotoxic effect of this compound on A549 cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: A549 cells are seeded into 96-well plates at a density of 4 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: Following the incubation period, 50 µL of MTT reagent (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After the incubation with MTT, the medium is carefully removed, and 200 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.[2]
Apoptosis Analysis: Annexin V-FITC/PI Staining and Flow Cytometry
The induction of apoptosis by gypenosides in A549 cells is commonly assessed using Annexin V-FITC and propidium (B1200493) iodide (PI) double staining followed by flow cytometry.
-
Cell Treatment: A549 cells (1 x 10^6) are seeded in 10-cm culture plates and treated with this compound at various concentrations for a designated time.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3]
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
The effect of gypenosides on the cell cycle distribution of A549 cells is analyzed by flow cytometry after staining with propidium iodide (PI).
-
Cell Treatment: A549 cells (1 x 10^6) are seeded in 10-cm culture plates and treated with this compound at different concentrations for various time points (e.g., 12, 24, 48, 60 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Mandatory Visualizations
Experimental Workflow for Assessing Anticancer Effects
Caption: Workflow for evaluating the anticancer effects of this compound on A549 cells.
Proposed Signaling Pathway for Gypenoside-Induced Apoptosis in A549 Cells
Note: This pathway is based on studies of a general gypenoside extract and represents a likely, though not definitively confirmed, mechanism for this compound.
Caption: Proposed p53-independent apoptotic pathway induced by gypenosides in A549 cells.
Discussion of Anticancer Mechanisms
Research on the saponin fractions of Gynostemma pentaphyllum has revealed that their anticancer effects on A549 cells are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Studies on gypenoside extracts have shown that they induce apoptosis in A549 cells through a p53-independent pathway.[1] This is significant as many cancers exhibit mutations in the p53 tumor suppressor gene, rendering them resistant to conventional therapies that rely on a functional p53. The pro-apoptotic mechanism of gypenosides appears to be mediated by the regulation of the Bcl-2 family of proteins. Specifically, gypenosides have been observed to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[4] This shift in the Bax/Bcl-2 ratio leads to the activation of the intrinsic apoptotic pathway, culminating in the activation of caspase-3, a key executioner caspase.[4]
Cell Cycle Arrest
In addition to inducing apoptosis, gypenosides have been shown to cause cell cycle arrest in A549 cells at the S and G2/M phases.[1] This is accompanied by the downregulation of key cell cycle regulatory proteins such as cyclin A and cyclin B.[1] By arresting the cell cycle, gypenosides prevent cancer cells from proliferating, thereby inhibiting tumor growth.
Conclusion
This compound exhibits potent cytotoxic effects against A549 human lung adenocarcinoma cells. While detailed mechanistic studies specifically on this compound are limited, research on the broader gypenoside extracts from Gynostemma pentaphyllum provides a strong foundation for its proposed mechanism of action. This likely involves the induction of p53-independent apoptosis through the modulation of the Bax/Bcl-2 protein ratio and subsequent caspase activation, as well as the induction of cell cycle arrest. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of this compound, which will be crucial for its potential development as a novel therapeutic agent for non-small cell lung cancer.
References
- 1. Induction of p53-independent growth inhibition in lung carcinoma cell A549 by gypenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginsenosides Enhanced Apoptosis of Serum-Free Starved A549 Lung Cancer Cells | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Gypenosides induces apoptosis in human non-small-cell lung cancer A549 cells via increasing the Bax/Bcl-2 ratio, caspase-3 and suppressing the NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Gypenoside XLVI: A Technical Guide to Its Molecular Targets and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gypenoside XLVI, a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Gynostemma pentaphyllum, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular targets and signaling pathways modulated by this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into its mechanisms of action, supported by quantitative data, experimental methodologies, and visual representations of the intricate signaling cascades. This document synthesizes current research to illuminate the therapeutic potential of this compound in various disease models, with a primary focus on its anti-cancer, anti-inflammatory, and metabolic regulatory effects.
Introduction
This compound is a prominent member of the gypenoside family of saponins, which are the principal bioactive constituents of the traditional Chinese medicine Gynostemma pentaphyllum. Emerging evidence has highlighted the potential of this compound as a therapeutic agent, demonstrating a range of biological activities. Understanding the precise molecular interactions and the downstream signaling events it triggers is paramount for its clinical development. This guide aims to provide a detailed technical overview of the molecular mechanisms underpinning the pharmacological effects of this compound.
Key Molecular Targets and Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways implicated in cell growth, survival, inflammation, and metabolism. The primary pathways identified include the PI3K/AKT/mTOR pathway, the MAPK signaling cascade, and pathways governing apoptosis and inflammation.
PI3K/AKT/mTOR Pathway
The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell proliferation, growth, and survival. Dysregulation of this pathway is a hallmark of many cancers. Gypenosides, including this compound, have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[1][2][3]
-
Mechanism of Action: Gypenosides are predicted to directly bind to key proteins in this pathway, such as PI3K, AKT, and mTOR, thereby inhibiting their activity.[1][3] This inhibition prevents the downstream phosphorylation of key substrates like S6 kinase (S6K) and S6 ribosomal protein, which are essential for protein synthesis and cell growth. The suppression of this pathway ultimately leads to the induction of apoptosis in cancer cells.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is another critical signaling route that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Gypenosides have been demonstrated to modulate the MAPK pathway, contributing to their anti-cancer effects.
-
Mechanism of Action: Gypenosides can influence the phosphorylation status of key MAPK members, such as ERK, JNK, and p38. In some cancer cells, gypenosides have been shown to downregulate the phosphorylation of MEK1/2, ERK, and p38, while upregulating the phosphorylation of JNK and JUN. This differential regulation can lead to cell cycle arrest and apoptosis.
Induction of Apoptosis
A key mechanism of the anti-cancer activity of this compound is the induction of programmed cell death, or apoptosis. This is achieved through the modulation of several pro- and anti-apoptotic proteins.
-
Mechanism of Action: Gypenosides can upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.
Anti-inflammatory Signaling
This compound also exhibits potent anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.
-
Mechanism of Action: Gypenosides can inhibit the activation of NF-κB, a master regulator of inflammation. This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm. By inhibiting NF-κB, gypenosides can suppress the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).
Quantitative Data
The following table summarizes the quantitative data on the effects of this compound from various studies.
| Parameter | Cell Line | Concentration | Effect | Reference |
| IC50 | A549 (Non-small cell lung carcinoma) | 52.63 ± 8.31 µg/mL | Cytotoxic activity | [4] |
| Cell Viability | HGC-27 (Gastric cancer) | 50 µg/mL | < 50% survival | [3] |
| Cell Viability | SGC-7901 (Gastric cancer) | 100 µg/mL | < 50% survival | [3] |
Experimental Protocols
This section provides an overview of the methodologies used to investigate the molecular effects of this compound.
Cell Viability Assay (CCK-8)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
-
Protocol:
-
Seed cells (e.g., A549, HGC-27) in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.
-
Protocol:
-
Treat cells with this compound for the specified time.
-
Lyse the cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, Bax, Bcl-2, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software.
-
Flow Cytometry for Apoptosis Analysis
This method is used to quantify the percentage of apoptotic cells after treatment with this compound.
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Conclusion and Future Directions
This compound is a promising natural compound with multifaceted pharmacological activities, primarily driven by its ability to modulate key signaling pathways such as the PI3K/AKT/mTOR and MAPK pathways, leading to the induction of apoptosis in cancer cells and the suppression of inflammatory responses. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development.
Future studies should focus on elucidating the in vivo efficacy and safety profile of this compound in preclinical animal models. Furthermore, a deeper investigation into its pharmacokinetic and pharmacodynamic properties is crucial for its potential translation into clinical applications. The identification of more direct molecular targets through techniques like proteomics and transcriptomics will provide a more comprehensive understanding of its mechanism of action and may reveal novel therapeutic opportunities. The continued exploration of this compound holds significant promise for the development of new and effective therapies for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to Dammarane-Type Triterpenoid Saponins: From Isolation to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dammarane-type triterpenoid (B12794562) saponins (B1172615) are a diverse class of natural products predominantly found in medicinal plants such as Panax ginseng (ginseng) and Gynostemma pentaphyllum (jiaogulan).[1][2][3][4][5] These compounds, characterized by a tetracyclic triterpene aglycone core, have garnered significant attention in the scientific community for their wide array of pharmacological activities.[1][6][7][8][9] This technical guide provides an in-depth review of the literature on dammarane-type triterpenoid saponins, focusing on their isolation, structural elucidation, and key biological activities, including anticancer, neuroprotective, and anti-inflammatory effects. Detailed experimental methodologies for cited experiments are provided, along with quantitative data summarized in structured tables and visual representations of key signaling pathways.
I. Isolation and Structural Elucidation
The isolation and structural characterization of dammarane-type triterpenoid saponins are foundational to understanding their biological activities. These processes typically involve extraction from plant material followed by various chromatographic and spectroscopic techniques.
Experimental Protocols
1. General Extraction and Isolation Protocol:
A common method for extracting and isolating dammarane (B1241002) saponins involves solvent extraction and a series of chromatographic steps.[10][11]
-
Extraction: The dried and powdered plant material (e.g., roots of Panax notoginseng) is typically extracted with methanol (B129727) or ethanol. The resulting extract is then concentrated under reduced pressure.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The dammarane saponins are often enriched in the n-butanol fraction.[8]
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel or MCI gel, eluting with a gradient of solvents (e.g., chloroform-methanol-water or methanol-water) to yield several sub-fractions.[10]
-
High-Performance Liquid Chromatography (HPLC): Further purification of the sub-fractions is achieved by preparative HPLC on a C18 column with a mobile phase typically consisting of a gradient of acetonitrile (B52724) and water.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is also employed for the preparative separation of dammarane saponins. A two-phase solvent system, such as n-hexane-n-butanol-water (3:4:7, v/v/v), is commonly used.[10][11]
2. Structural Elucidation:
The structures of isolated dammarane saponins are determined using a combination of spectroscopic methods.[12][13][14]
-
Mass Spectrometry (MS): Electrospray ionization (ESI)-MS and Fast Atom Bombardment (FAB)-MS are used to determine the molecular weight and fragmentation patterns of the saponins.[10][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, ROESY) NMR experiments are crucial for elucidating the complete structure of the aglycone and the sugar moieties, as well as the glycosidic linkages.[12][13]
II. Pharmacological Activities and Mechanisms of Action
Dammarane-type triterpenoid saponins exhibit a broad spectrum of biological activities, making them promising candidates for drug development.
A. Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of dammarane saponins against various cancer cell lines.[1][2][3][7][8] The mechanisms underlying their anticancer activity are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][15]
Key Signaling Pathways in Anticancer Activity:
-
Caspase-Dependent Apoptosis: Dammarane saponins can induce apoptosis by activating caspase cascades. They have been shown to activate initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3, -6, and -7).[1]
-
PI3K/Akt/mTOR Pathway: Some dammarane saponins exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[16]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another target of dammarane saponins, leading to the regulation of cell growth and differentiation.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3][5][17]
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, SHG-44, HCT-8, A-549, PC-3M) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5][8]
-
Compound Treatment: Treat the cells with various concentrations of the dammarane saponin (B1150181) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Table 1: Anticancer Activity of Dammarane-Type Triterpenoid Saponins
| Compound | Cancer Cell Line | IC50 (µM) | Source |
| Bacopaside E | MDA-MB-231, SHG-44, HCT-8, A-549, PC-3M | Not specified, showed cytotoxicity | [8] |
| Bacopaside VII | MDA-MB-231, SHG-44, HCT-8, A-549, PC-3M | Not specified, showed cytotoxicity | [8] |
| Damulin E | A549, H1299, T24, SH-SY5Y, K562 | Moderate activity | [7][18] |
| Damulin F | A549, H1299, T24, SH-SY5Y, K562 | Moderate activity | [7][18] |
| Gypenosides VN1-VN7 | A549, HT-29, MCF-7, SK-OV-3 | 19.6 - 43.1 | [3] |
| Gypenoside J1-J3 | Four human cancer cell lines | >100 | [19] |
| 6'-malonyl formyl ginsenoside F1 | HL-60 | 16.74 | [20] |
| 6'-malonyl formyl ginsenoside F1 | MGC80-3 | 29.51 | [20] |
| 6'-malonyl formyl ginsenoside F1 | Hep-G2 | 20.48 | [20] |
Diagram 1: Simplified Workflow for Anticancer Activity Screening
Caption: Workflow for isolating dammarane saponins and evaluating their anticancer activity.
B. Neuroprotective Effects
Dammarane saponins have shown significant potential in protecting neurons from various insults, suggesting their therapeutic utility in neurodegenerative diseases.[6][9][16][21][22][23]
Mechanisms of Neuroprotection:
-
Anti-neuroinflammation: Dammarane sapogenins can inhibit lipopolysaccharide (LPS)-induced neuroinflammation by suppressing microglia overactivation and the release of pro-inflammatory cytokines like TNF-α and IL-1β.[6][16] This is partly achieved by inhibiting the HMGB1/TLR4/NF-κB signaling pathway.[6][16]
-
Antioxidant Activity: These compounds can protect neuronal cells from oxidative stress by increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and reducing the generation of reactive oxygen species (ROS).[9][21]
-
Anti-apoptotic Effects: Dammarane saponins can inhibit apoptosis in neuronal cells by modulating the Bax/Bcl-2 ratio and inhibiting the activation of caspases.[9][21]
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a common model for studying neuroprotective effects.[19][22][24][25]
-
Cell Culture: Culture SH-SY5Y cells in appropriate medium.
-
Pre-treatment: Pre-treat the cells with different concentrations of the dammarane saponin for a specified period (e.g., 2 hours).
-
Induction of Damage: Induce cellular damage by adding an insulting agent such as H₂O₂ (e.g., 200 µM) or glutamate (B1630785) and incubate for 24 hours.[19][22]
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described previously. An increase in cell viability in the saponin-treated group compared to the damage-induced group indicates a neuroprotective effect.
Table 2: Neuroprotective Activity of Dammarane-Type Triterpenoid Saponins
| Compound | Cell Line | Protective Effect | Source |
| Dammarane Sapogenins | Rat primary neurons | Improved learning and memory in LPS-induced neuroinflammation model | [6][16] |
| Protopanaxatriol | PC12 | Increased cell viability to 91.7% in glutamate-treated cells | [9][21] |
| Notoginsenosides Fh1-Fh7 (compounds 4, 5, 12, 13) | SH-SY5Y | Moderate neuroprotective effects against H₂O₂-induced damage | [22][24] |
| Gypenoside J1-J3, Gypenoside LVII | SH-SY5Y | Potential neuroprotective effects against H₂O₂-induced oxidative stress | [19] |
Diagram 2: Signaling Pathway of Dammarane Sapogenins in Neuroprotection
Caption: Dammarane sapogenins inhibit LPS-induced neuroinflammation via the TLR4/NF-κB pathway.
C. Anti-inflammatory Activity
The anti-inflammatory properties of dammarane saponins are well-documented and are mediated through the modulation of various inflammatory pathways.[26][27][28][29][30]
Mechanisms of Anti-inflammatory Action:
-
Inhibition of NF-κB Pathway: A primary mechanism of anti-inflammatory action is the inhibition of the NF-κB signaling pathway. Dammarane saponins can prevent the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.[17][27][29]
-
Modulation of STAT3 Pathway: Some dammarane saponins have been shown to alleviate inflammatory responses by blocking the STAT3 pathway.[26][29]
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB pathway.[6][7][8][9]
-
Cell Transfection: Transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements.
-
Compound Treatment: Treat the transfected cells with the dammarane saponin for a specific duration.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or LPS.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. A decrease in luminescence in the saponin-treated group indicates inhibition of NF-κB activation.
Experimental Protocol: Anti-inflammatory Assay in Zebrafish
Zebrafish larvae are an effective in vivo model for studying inflammation.[4][22][31][32][33]
-
Induction of Inflammation: Induce inflammation in zebrafish larvae (e.g., 3 days post-fertilization) by tail fin amputation or exposure to an inflammatory agent like copper sulfate.
-
Compound Treatment: Expose the larvae to different concentrations of the dammarane saponin.
-
Assessment of Leukocyte Migration: After a few hours, fix the larvae and stain for leukocytes (e.g., using Sudan Black B for neutrophils).
-
Quantification: Quantify the number of migrated leukocytes to the site of injury. A reduction in leukocyte migration in the treated group indicates anti-inflammatory activity.
Table 3: Anti-inflammatory Activity of Dammarane-Type Triterpenoid Saponins
| Compound | Model | Effect | IC50 (µM) | Source |
| Ginsenoside Rb3 | TNF-α-induced NF-κB luciferase reporter assay in 293T cells | Inhibition of NF-κB activity | 8.2 | [17] |
| Notoginsenosides NL-I and NL-J | LPS-induced RAW 264.7 cells | Inhibition of NO production and secretion of TNF-α, IL-6, COX-2 | Concentration-dependent | [30] |
| 3,4-seco-dammarane saponins (compounds 7, 8, 10, 11) | LPS-induced RAW 264.7 cells | Inhibition of NO production | 8.23 - 11.23 | [27][28] |
| Unnamed saponin (compound 11) | Zebrafish inflammatory models | Alleviation of inflammatory response by blocking MyD88/NF-κB and STAT3 pathways | Not specified | [26][29] |
Diagram 3: Logical Relationship in Anti-inflammatory Zebrafish Assay
Caption: Logical flow of the zebrafish anti-inflammatory assay.
Conclusion
Dammarane-type triterpenoid saponins represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their demonstrated anticancer, neuroprotective, and anti-inflammatory activities, underpinned by their interactions with key cellular signaling pathways, make them compelling targets for further research and drug development. The methodologies outlined in this guide provide a framework for the continued exploration of these fascinating natural products. Future studies should focus on elucidating the structure-activity relationships of these saponins to optimize their therapeutic efficacy and on conducting preclinical and clinical trials to validate their use in treating human diseases.
References
- 1. Screening for Triterpenoid Saponins in Plants Using Hyphenated Analytical Platforms [mdpi.com]
- 2. Novel dammarane saponins from Gynostemma pentaphyllum and their cytotoxic activities against HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. DSpace [diposit.ub.edu]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 7. benchchem.com [benchchem.com]
- 8. bowdish.ca [bowdish.ca]
- 9. researchgate.net [researchgate.net]
- 10. Isolation of dammarane saponins from Panax notoginseng by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dammarane Sapogenins: A novel anti-cancer drug candidate – CICTA [cicta.net]
- 16. Neuroprotective Effects of Dammarane Sapogenins Against lipopolysaccharide-induced Cognitive Impairment, Neuroinflammation and Synaptic Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]
- 19. mdpi.com [mdpi.com]
- 20. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Neuroprotective Effects of Dammarane-Type Saponins from Panax notoginseng on Glutamate-Induced Cell Damage in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Dammarane-type saponins from the leaves of Panax notoginseng and their neuroprotective effects on damaged SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [A novel dammarane-type saponin from Gynostemma pentaphyllum and its neuroprotective effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Antitumor activities of dammarane triterpene saponins from Bacopa monniera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. 3,4- seco-Dammarane Triterpenoid Saponins with Anti-Inflammatory Activity Isolated from the Leaves of Cyclocarya paliurus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Anti-inflammatory, anti-angiogenetic and antiviral activities of dammarane-type triterpenoid saponins from the roots of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Gypenoside XLVI (CAS No. 94705-70-1): A Technical Guide to its Core Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypenoside XLVI, a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Gynostemma pentaphyllum, is a molecule of significant interest in the scientific community. Identified by its CAS number 94705-70-1, this compound has demonstrated a range of pharmacological activities, positioning it as a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the core research on this compound, focusing on its biological effects, mechanisms of action, and the experimental methodologies used to elucidate these properties. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.
Pharmacological Activities and Quantitative Data
This compound has been shown to possess potent biological activities, including anti-cancer, hepatoprotective, and anti-inflammatory effects. The following tables summarize the key quantitative data from various studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| A549 (Non-small cell lung carcinoma) | MTT Assay | IC50 | 52.63 ± 8.31 µg/mL | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | AUC (0-∞) (ng·h/mL) | t½ (h) | Oral Bioavailability (%) | Reference |
| Intravenous | 1 mg/kg | 2213.9 ± 561.5 | 2.5 ± 0.4 | - | [2] |
| Oral | 10 mg/kg | 1032.8 ± 334.8 | 4.2 ± 0.9 | 4.56 | [2] |
Key Signaling Pathways and Mechanisms of Action
Research indicates that this compound and its metabolites exert their biological effects through the modulation of several key signaling pathways.
PI3K/Akt/mTOR Signaling Pathway in Cancer
Gypenosides, as a class of compounds, have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway.[3][4] This pathway is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, this compound can potentially trigger programmed cell death in cancer cells.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to apoptosis.
TGF-β/Smad Signaling in Hepatic Fibrosis
This compound has demonstrated hepatoprotective effects by inhibiting the activation of hepatic stellate cells (HSCs), a key event in liver fibrosis.[5] This is achieved through the modulation of the TGF-β signaling pathway. A metabolite of this compound has been shown to regulate the AMPK/p300/Smad3 axis within this pathway.
Caption: A metabolite of this compound modulates the AMPK/p300/Smad3 axis in the TGF-β pathway.
NF-κB Signaling in Inflammation
Gypenosides have been reported to exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[6] This pathway is a central mediator of the inflammatory response. By suppressing NF-κB activation, this compound can potentially reduce the production of pro-inflammatory cytokines.
Caption: this compound inhibits the NF-κB signaling pathway, reducing inflammation.
Detailed Experimental Protocols
To facilitate the replication and further exploration of the research on this compound, this section provides detailed methodologies for key experiments cited in the literature.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on a cell line, such as the A549 non-small cell lung carcinoma line.
-
Cell Culture: A549 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µg/mL). A vehicle control (e.g., DMSO) is also included. Cells are incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Four hours before the end of the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
Formazan (B1609692) Solubilization: After the 4-hour incubation with MTT, the medium is removed, and 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plate is incubated overnight at room temperature (for SDS) or for a shorter period with gentle shaking (for DMSO). The absorbance is then measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.
Caption: Workflow for determining the in vitro cytotoxicity of this compound using an MTT assay.
Western Blot Analysis of Proteins in the TGF-β Pathway
This protocol is used to detect and quantify the expression levels of specific proteins, such as α-SMA and COL1A1, in hepatic stellate cells treated with this compound.
-
Cell Culture and Treatment: Human hepatic stellate cells (e.g., LX-2) are cultured and treated with TGF-β1 to induce a fibrotic response, with or without co-treatment with various concentrations of this compound.
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-α-SMA, anti-COL1A1) and a loading control (e.g., anti-β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is employed to measure the mRNA expression levels of genes of interest, such as COL1A1 and ACTA2 (encoding α-SMA), in response to this compound treatment.
-
RNA Extraction: Total RNA is extracted from treated and untreated hepatic stellate cells using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The qPCR reaction is performed using a qPCR instrument with a reaction mixture containing cDNA, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the 2^-ΔΔCt method, normalized to the expression of the reference gene.
Pharmacokinetic Study in Rats using UPLC-MS/MS
This methodology is used to determine the pharmacokinetic profile of this compound in an animal model.
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Drug Administration: this compound is administered intravenously (e.g., 1 mg/kg) or orally (e.g., 10 mg/kg).
-
Blood Sampling: Blood samples are collected from the tail vein at various time points after drug administration.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Preparation: Proteins in the plasma samples are precipitated with methanol. An internal standard is added for quantification.
-
UPLC-MS/MS Analysis: The concentration of this compound in the plasma samples is determined using an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system.
-
Chromatographic Separation: A C18 column is typically used with a gradient mobile phase of acetonitrile (B52724) and water containing 0.1% formic acid.
-
Mass Spectrometry Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.
-
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine parameters such as AUC, t½, and oral bioavailability.
Conclusion
This compound is a promising natural compound with multifaceted pharmacological activities. Its anti-cancer, hepatoprotective, and anti-inflammatory effects are attributed to its ability to modulate key signaling pathways, including the PI3K/Akt/mTOR, TGF-β/Smad, and NF-κB pathways. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this molecule. Future research should focus on elucidating the precise molecular targets of this compound, exploring its efficacy in various disease models, and optimizing its pharmacokinetic properties for potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Gypenoside Protects Cardiomyocytes against Ischemia-Reperfusion Injury via the Inhibition of Mitogen-Activated Protein Kinase Mediated Nuclear Factor Kappa B Pathway In Vitro and In Vivo [frontiersin.org]
- 6. Gypenoside XLIX isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Gypenoside XLVI: A Technical Guide to Its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific data on Gypenoside XLVI, a major dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Gynostemma pentaphyllum. The document focuses on its solubility and stability, supported by detailed experimental protocols. Furthermore, it elucidates the key signaling pathways through which this compound is understood to exert its biological effects, particularly its anti-cancer and anti-inflammatory properties.
Solubility Data
The solubility of this compound is a critical parameter for its formulation and delivery in research and potential therapeutic applications. While comprehensive data across a wide range of solvents is limited in publicly available literature, existing studies provide key insights. This compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO) and can be formulated in various solvent systems for in vitro and in vivo studies.
Table 1: Solubility of this compound in Various Solvents and Formulations
| Solvent/Formulation System | Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (103.83 mM) | Ultrasonic assistance may be needed. |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (2.60 mM) | Clear solution.[1] |
| 10% DMSO in 90% corn oil | ≥ 2.5 mg/mL (2.60 mM) | Clear solution.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.60 mM) | Clear solution.[2] |
SBE-β-CD: Sulfobutyl ether-β-cyclodextrin; PEG300: Polyethylene glycol 300.
Stability Profile
The stability of this compound has been assessed under various conditions, primarily in the context of analytical and pharmacokinetic studies. While a complete stability profile according to ICH guidelines is not publicly available, the following data provides valuable information on its stability in biological matrices and as a chemical substance. Commercial suppliers suggest that solutions of this compound are unstable and should be prepared fresh.[3]
Table 2: Stability of this compound under Different Conditions
| Condition | Matrix/Solvent | Duration | Stability |
| Room Temperature (25°C) | Rat Plasma | 3 hours | Stable.[4][5][6] |
| Refrigerated (4°C) | Rat Plasma (in auto-sampler) | 24 hours | Stable.[4][5][6] |
| Freeze-Thaw Cycles | Rat Plasma | 3 cycles | Stable.[4][5][6] |
| Frozen Storage (-20°C) | Rat Plasma | 30 days | Stable.[4][5][6] |
| Frozen Storage (-20°C) | Stock Solution | 1 month | Recommended storage period.[2] |
| Ultra-low Temperature (-80°C) | Stock Solution | 6 months | Recommended storage period.[2] |
| Alkaline Conditions | Ethanol-water-ammonia (50:46:4, v/v/v) | 24 hours | Malonylgypenosides are completely transformed to this compound.[7] |
| Heat Treatment | Not specified | Not specified | This compound can be produced from the hydrolysis of its precursors. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the analytical methods used for the quantification of this compound, which are also applicable for stability-indicating assays.
Quantification of this compound in Rat Plasma by UPLC-MS/MS
This method is suitable for pharmacokinetic studies and can be adapted for stability testing in biological matrices.[4][5][6]
Sample Preparation:
-
Protein precipitation is performed by adding methanol (B129727) to the plasma samples.
-
An internal standard (e.g., tolbutamide) is added.
-
The mixture is vortexed and centrifuged.
-
The supernatant is collected for analysis.
Chromatographic Conditions:
-
Column: Waters Acquity C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Detection: Electrospray ionization in negative mode with multiple reaction monitoring (MRM).
The following diagram illustrates the general workflow for this analytical method.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacokinetic Studies of this compound in Rat Plasma using UPLC-MS/MS Method | Bentham Science [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [Determination of this compound and LVI in Gynostemma pentaphyllum from Fujian by ultra-high performance liquid chromatography-charged aerosol detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Gypenoside XLVI: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of in vivo studies investigating the therapeutic potential of Gypenoside XLVI in various mouse models. This compound, a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Gynostemma pentaphyllum, has demonstrated significant promise in preclinical models of liver fibrosis and gastric cancer. This document outlines the key quantitative findings, detailed experimental methodologies, and the underlying signaling pathways elucidated in these studies.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo mouse model studies of this compound.
Table 1: Hepatoprotective Effects of this compound in a CCl₄-Induced Acute Liver Injury Mouse Model
| Parameter | Control Group | CCl₄ Model Group | This compound (25 mg/kg) | This compound (50 mg/kg) | Silymarin (25 mg/kg) |
| Serum ALT (U/L) | Normal | Significantly Elevated | Significantly Reduced vs. Model | Significantly Reduced vs. Model | Significantly Reduced vs. Model |
| Serum AST (U/L) | Normal | Significantly Elevated | Significantly Reduced vs. Model | Significantly Reduced vs. Model | Significantly Reduced vs. Model |
Data synthesized from a study demonstrating the amelioration of acute liver injuries by this compound.[1]
Table 2: Anti-Fibrotic Effects of this compound in a CCl₄-Induced Chronic Liver Fibrosis Mouse Model
| Parameter | Control Group | CCl₄ Model Group | This compound (3 mg/kg) | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Liver Weight/Body Weight Ratio | Normal | Increased | Reduced vs. Model | Reduced vs. Model | Reduced vs. Model |
| Serum ALT (U/L) | Normal | Significantly Elevated | Reduced vs. Model | Significantly Reduced vs. Model | Significantly Reduced vs. Model |
| Serum AST (U/L) | Normal | Significantly Elevated | Reduced vs. Model | Significantly Reduced vs. Model | Significantly Reduced vs. Model |
| Hepatic HYP Content (µg/g) | Normal | Significantly Elevated | Reduced vs. Model | Significantly Reduced vs. Model | Significantly Reduced vs. Model |
| Hepatic IL-1β Content (pg/mg) | Normal | Significantly Elevated | Reduced vs. Model | Significantly Reduced vs. Model | Significantly Reduced vs. Model |
| Hepatic TNF-α Content (pg/mg) | Normal | Significantly Elevated | Reduced vs. Model | Significantly Reduced vs. Model | Significantly Reduced vs. Model |
| Collagen Deposition | Minimal | Significant | Reduced | Significantly Reduced | Significantly Reduced |
This table summarizes findings that this compound lightens the process of fibrogenesis in vivo.[2][3]
Table 3: Anti-Tumor Effects of Gypenoside in a Gastric Cancer Xenograft Mouse Model
| Parameter | Control Group | Gypenoside-Treated Group |
| Tumor Growth | Progressive Growth | Significantly Inhibited |
| PD-L1 Expression | High | Significantly Downregulated |
These findings highlight the anti-tumor effects of gypenosides, which include the inhibition of tumor growth and downregulation of PD-L1 expression.[4][5]
Experimental Protocols
This section provides detailed methodologies for the key in vivo experiments cited in this guide.
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model
Objective: To induce liver fibrosis in mice to evaluate the anti-fibrotic effects of this compound.
Animal Model: Male C57BL/6 mice.[6]
Materials:
-
This compound
-
Carbon tetrachloride (CCl₄)
-
Olive oil
-
Standard laboratory animal diet and water
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Model Induction: To establish the chronic liver injury model, administer a 10% solution of CCl₄ in olive oil via subcutaneous injection three times a week for two weeks.[6][7]
-
Treatment: Following the initial two weeks of CCl₄ induction, continue CCl₄ administration and co-administer this compound (at desired concentrations, e.g., 3, 10, 30 mg/kg) intragastrically for an additional three weeks.[6] A vehicle control group (receiving olive oil) and a model group (receiving CCl₄ and vehicle) should be included.
-
Sample Collection: At the end of the treatment period, euthanize the mice. Collect blood samples for serum analysis of liver enzymes (ALT, AST). Perfuse the livers with saline and excise them for weight measurement, histological analysis (H&E and Masson's trichrome staining), and biochemical assays (hydroxyproline, IL-1β, TNF-α content).[3]
-
Analysis:
-
Serum Analysis: Measure ALT and AST levels using standard biochemical assay kits.
-
Histology: Fix liver tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to visualize collagen deposition.
-
Biochemical Assays: Homogenize liver tissue to measure hydroxyproline (B1673980) (HYP) content as an indicator of collagen, and IL-1β and TNF-α levels using ELISA kits.
-
Immunohistochemistry: Perform immunohistochemical staining for α-SMA and COL1A1 to assess hepatic stellate cell activation and collagen production.[3]
-
Gene Expression Analysis: Use qPCR to measure the mRNA levels of Col1a1 and α-Sma.[3]
-
Gastric Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of gypenosides in a mouse model of gastric cancer.
Animal Model: Athymic BALB/c nude mice.
Cell Line: Human gastric cancer cell lines (e.g., HGC-27, SGC-7901).[4]
Materials:
-
Gypenosides
-
Human gastric cancer cells
-
Matrigel (or similar basement membrane matrix)
-
Sterile PBS
-
Standard laboratory animal diet and water
Procedure:
-
Cell Culture: Culture the chosen gastric cancer cell line under standard conditions.
-
Tumor Inoculation: Subcutaneously inject a suspension of gastric cancer cells (e.g., 5 × 10⁶ cells) in a mixture of sterile PBS and Matrigel into the flank of each mouse.
-
Treatment: Once tumors are palpable and have reached a certain volume, randomize the mice into control and treatment groups. Administer gypenosides (at the desired concentration) or vehicle control, typically via intraperitoneal injection, on a predetermined schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume using the formula: (length × width²)/2.
-
Endpoint and Sample Collection: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice. Excise the tumors for weight measurement, histological analysis, and molecular analysis.
-
Analysis:
-
Tumor Growth Inhibition: Compare the tumor volumes and weights between the treated and control groups.
-
Immunofluorescence: Fix tumor tissues, embed, and section. Perform immunofluorescence staining for PD-L1 to assess its expression levels.[4]
-
Western Blot: Analyze protein expression of key components of the PI3K/AKT/mTOR pathway in tumor lysates.[8]
-
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating key signaling pathways involved in disease pathogenesis.
TGF-β Signaling Pathway in Liver Fibrosis
In the context of liver fibrosis, transforming growth factor-beta (TGF-β) is a master regulator that drives the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition. This compound has been shown to inhibit the TGF-β signaling pathway.[2][3] The proposed mechanism involves the upregulation of Protein Phosphatase 2C alpha (PP2Cα), which can dephosphorylate and inactivate downstream effectors of the TGF-β pathway, thereby reducing the expression of pro-fibrotic genes.[2]
PI3K/AKT/mTOR Signaling Pathway in Gastric Cancer
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers, including gastric cancer. Gypenosides have been demonstrated to induce apoptosis in gastric cancer cells by inhibiting the PI3K/AKT/mTOR pathway.[4][9] Furthermore, gypenosides can also downregulate the expression of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein, suggesting a dual mechanism of direct anti-tumor activity and enhancement of anti-tumor immunity.[4][5]
Pharmacokinetics
Pharmacokinetic studies in rats have shown that this compound has a half-life of approximately 4.2 hours after oral administration and a relatively low oral bioavailability of 4.56%.[10][11][12] While these studies were not conducted in mice, they provide valuable insight into the pharmacokinetic profile of this compound, suggesting that for in vivo efficacy in mouse models, appropriate dosing strategies are necessary to maintain therapeutic concentrations.
This technical guide provides a foundational understanding of the in vivo pharmacology of this compound. The presented data and protocols can serve as a valuable resource for researchers designing and conducting further preclinical studies to explore the full therapeutic potential of this promising natural compound.
References
- 1. Gypenosides Synergistically Reduce the Extracellular Matrix of Hepatic Stellate Cells and Ameliorate Hepatic Fibrosis in Mice [mdpi.com]
- 2. Gypenosides Synergistically Reduce the Extracellular Matrix of Hepatic Stellate Cells and Ameliorate Hepatic Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]
- 6. Gypenosides Ameliorate Carbon Tetrachloride-Induced Liver Fibrosis by Inhibiting the Differentiation of Hepatic Progenitor Cells into Myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiti… [ouci.dntb.gov.ua]
- 10. Pharmacokinetic Studies of this compound in Rat Plasma using UPLC-MS/MS Method | Bentham Science [benthamscience.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of Gypenoside XLVI using UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypenoside XLVI is a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Gynostemma pentaphyllum (Thunb.) Makino. This compound has garnered significant interest in the scientific community due to its potential pharmacological activities, including hepatoprotective, anti-inflammatory, and antioxidative effects.[1][2][3] Notably, this compound has demonstrated inhibitory and apoptotic effects on human hepatoma cells, suggesting its potential as an anticancer agent.[1][2][3] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and quality control of herbal preparations.
This document provides a detailed protocol for the quantification of this compound in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described method is rapid, precise, and sensitive, making it suitable for high-throughput analysis in a research or drug development setting.
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is utilized for the extraction of this compound from plasma samples.[1][2]
Materials:
-
Plasma samples containing this compound
-
Methanol (B129727) (HPLC grade)
-
Tolbutamide (B1681337) solution (Internal Standard, IS)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add a specific amount of the internal standard solution (e.g., tolbutamide).[1][2]
-
Add 300 µL of cold methanol to precipitate the plasma proteins.[1][2]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a UPLC vial for analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).[1]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Elution: A typical gradient profile would start with a low percentage of acetonitrile, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. A suggested gradient is as follows:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B (linear ramp)
-
2.5-3.0 min: 90% B (hold)
-
3.0-3.1 min: 90-30% B (linear ramp)
-
3.1-4.0 min: 30% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), with studies showing success in both positive and negative modes.[1][4]
-
MRM Transitions:
-
Positive Mode: For this compound, the transition of m/z 441.4 → 109.2 has been reported, which corresponds to the in-source conversion of the gypenoside to its aglycone.[4]
-
Negative Mode: While specific transitions for this compound in negative mode are not consistently reported in the literature, this mode is effective for other gypenosides.[1] Optimal transitions can be determined by infusing a standard solution of this compound and performing precursor and product ion scans. For reference, the transitions for Gypenoside A (m/z 897.5 → 403.3) and Gypenoside XLIX (m/z 1045.5 → 118.9) have been established in negative mode.
-
Internal Standard (Tolbutamide): The MRM transition for tolbutamide should be optimized based on the chosen ionization mode.
-
Data Presentation
The following tables summarize the quantitative data from method validation studies for this compound analysis.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| This compound | Rat Plasma | 1.36 - 1000.00[1][2] | 1.36 |
| This compound | Rat Plasma | 10.0 - 2000[4] | 10.0 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (RE%) |
| This compound | Multiple Levels | < 12.7[1][2] | < 12.7[1][2] | < 8.29[1][2] |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 89.5 - 104.2[1][2] | 75.3 - 94.3[1][2] |
Visualizations
Experimental Workflow
Caption: UPLC-MS/MS workflow for this compound quantification.
Gypenoside-Induced Apoptosis Signaling Pathway
Gypenosides have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. One of the prominent pathways identified is the PI3K/AKT/mTOR pathway.
Caption: this compound induces apoptosis via the PI3K/AKT/mTOR pathway.
References
- 1. [Determination of this compound and LVI in Gynostemma pentaphyllum from Fujian by ultra-high performance liquid chromatography-charged aerosol detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Gypenoside XLIX Extraction from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypenoside XLIX is a dammarane-type saponin (B1150181) found in Gynostemma pentapyllylum and is recognized as one of the principal bioactive constituents of this plant.[1] This document provides detailed protocols for the extraction and purification of Gypenoside XLIX from Gynostemma pentaphyllum plant material. The methodologies outlined include a modern ultrasonic-assisted extraction technique, for which specific yield data for Gypenoside XLIX is available, and a conventional heat reflux extraction method. Additionally, a general protocol for the purification of Gypenoside XLIX using macroporous resin chromatography is detailed. These protocols are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.
Data Presentation
The following tables summarize the quantitative data related to the extraction and purification of Gypenoside XLIX.
Table 1: Comparison of Extraction Methods for Gypenosides
| Parameter | Ultrasonic-Assisted Aqueous Two-Phase Extraction | Conventional Heat Reflux Extraction |
| Plant Material | Gynostemma pentaphyllum | Gynostemma pentaphyllum |
| Solvent | 30% Ethanol (B145695) / 20% Ammonium (B1175870) Sulfate | 80% Ethanol |
| Solid-to-Solvent Ratio | 1:28 (g/mL)[2] | 1:8 (g/mL)[3] |
| Extraction Time | 52 minutes[2] | 3 x 2 hours[3] |
| Temperature | 52°C[2] | Reflux Temperature |
| Total Gypenosides Yield | 7.91%[2] | Not specified |
| Gypenoside XLIX Yield | 0.83%[2] | Not specified |
Table 2: Macroporous Resin Purification of Gypenosides
| Parameter | Value/Description | Reference |
| Recommended Resins | D101, Amberlite XAD7-HP | [4][5] |
| Adsorption Principle | Adsorption is influenced by surface area, pore size, and polarity of the resin and adsorbate. | [5] |
| Elution Solvent | Step-gradient of aqueous ethanol | [5] |
| Purity Enhancement (Total Gypenosides) | From 24% in crude extract to 83% post-purification | [4] |
| Purity of Gypenoside XLIX | >98% (commercially available standard) | [6] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Aqueous Two-Phase Extraction of Gypenoside XLIX
This protocol is based on an optimized method that has been reported to yield 0.83% Gypenoside XLIX.[2]
1. Materials and Equipment:
-
Dried Gynostemma pentaphyllum powder
-
Ethanol (30%)
-
Ammonium Sulfate (20%)
-
Ultrasonic bath/sonicator
-
Centrifuge
-
Rotary evaporator
-
Freeze dryer
2. Procedure:
-
Weigh the desired amount of powdered Gynostemma pentaphyllum.
-
Prepare the aqueous two-phase system by mixing 30% ethanol and 20% ammonium sulfate.
-
Add the solvent system to the plant material at a solid-to-liquid ratio of 1:28 (g/mL).[2]
-
Place the mixture in an ultrasonic bath and sonicate for 52 minutes at a constant temperature of 52°C.[2]
-
After extraction, centrifuge the mixture to separate the solid residue from the liquid extract.
-
Collect the supernatant (liquid extract).
-
Concentrate the extract using a rotary evaporator under reduced pressure to remove the ethanol.
-
Lyophilize the concentrated aqueous extract to obtain a dry powder.
Protocol 2: Conventional Heat Reflux Extraction of Gypenosides
This is a general and widely used method for the extraction of saponins (B1172615) from plant materials.
1. Materials and Equipment:
-
Dried Gynostemma pentaphyllum powder
-
80% Ethanol
-
Reflux apparatus (round bottom flask, condenser)
-
Heating mantle
-
Filtration system (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
2. Procedure:
-
Weigh the powdered Gynostemma pentaphyllum and place it in a round bottom flask.
-
Add 80% ethanol to the flask at a solid-to-solvent ratio of 1:8 (g/mL).[3]
-
Set up the reflux apparatus and heat the mixture to the boiling point of the solvent.
-
Maintain the reflux for 2 hours.[3]
-
Allow the mixture to cool, and then filter to separate the extract from the plant residue.
-
Return the plant residue to the flask and repeat the extraction process two more times with fresh 80% ethanol.[3]
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract using a rotary evaporator under reduced pressure to obtain the crude gypenoside extract.
Protocol 3: Purification of Gypenoside XLIX using Macroporous Resin Chromatography
This protocol outlines a general procedure for purifying Gypenoside XLIX from the crude extract. Optimal parameters may need to be determined empirically.
1. Materials and Equipment:
-
Crude gypenoside extract
-
Macroporous resin (e.g., D101 or Amberlite XAD7-HP)
-
Chromatography column
-
Aqueous ethanol solutions of varying concentrations (e.g., 10%, 30%, 50%, 70%, 95% v/v)
-
Fraction collector (optional)
-
Rotary evaporator
-
HPLC system for analysis
2. Procedure:
-
Resin Pre-treatment: Swell and wash the macroporous resin according to the manufacturer's instructions. This typically involves washing with ethanol followed by water to remove any impurities.
-
Column Packing: Pack a chromatography column with the pre-treated resin.
-
Sample Loading: Dissolve the crude extract in an appropriate solvent (e.g., water or a low concentration of ethanol) and load it onto the column.
-
Washing: Wash the column with deionized water to remove highly polar impurities such as sugars and salts.
-
Step-Gradient Elution:
-
Begin elution with a low concentration of aqueous ethanol (e.g., 30%) to remove more polar gypenosides and other impurities.
-
Gradually increase the ethanol concentration in a stepwise manner (e.g., 50%, 70%). Gypenoside XLIX, being a saponin, will likely elute at a mid-to-high ethanol concentration. A 70% ethanol elution has been shown to be effective for desorbing saponins from D101 resin.[5]
-
Collect fractions throughout the elution process.
-
-
Fraction Analysis: Analyze the collected fractions for the presence and purity of Gypenoside XLIX using an analytical technique such as HPLC.
-
Pooling and Concentration: Combine the fractions containing high-purity Gypenoside XLIX.
-
Final Product: Concentrate the pooled fractions using a rotary evaporator and then dry (e.g., by freeze-drying or vacuum oven) to obtain the purified Gypenoside XLIX.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison Study on Microwave and Ultrasonic Wave Extraction of Gypenosides from Gynostemma Pentaphyllum (Thunb.) Makino [btbuspxb.com]
- 3. CN103908486A - Preparing method of gynostemma pentaphyllum extraction product rich in gypenosides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Gypenoside A and Gypenoside XLIX in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gypenoside XLVI in Non-Small Cell Lung Carcinoma Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypenoside XLVI, a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Gynostemma pentaphyllum, has demonstrated potent cytotoxic activity against non-small cell lung carcinoma (NSCLC) A549 cells.[1][2][3] These application notes provide a comprehensive guide for the in vitro use of this compound, detailing its effects on cell viability, apoptosis, and cell cycle progression. The provided protocols offer standardized methods for replicating and expanding upon these findings.
Gypenosides, the class of compounds to which this compound belongs, have been shown to induce apoptosis by modulating the Bax/Bcl-2 protein ratio, leading to the activation of caspase-3 and caspase-9.[4][5][6] Furthermore, these compounds can induce cell cycle arrest, representing a multi-faceted approach to inhibiting cancer cell proliferation.[4] The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation, has been identified as a key target of gypenosides in cancer cells.
Note on Quantitative Data: The following sections include quantitative data derived from studies on gypenoside fractions, predominantly composed of Gypenoside XXII and XXIII, which are structurally related to this compound. This data is presented as a representative example of the expected effects of gypenosides in A549 cells. Researchers are encouraged to perform dose-response experiments to determine the precise efficacy of this compound in their specific experimental setup.
Data Presentation
Table 1: Cytotoxicity of this compound in A549 Cells
| Compound | Cell Line | Assay | IC50 | Citation |
| This compound | A549 | MTT | 52.63 ± 8.31 µg/mL | [1] |
| Gypenoside Fraction | A549 | MTT | 30.6 µg/mL | [4][7] |
Table 2: Effect of a Gypenoside Fraction on Apoptosis in A549 Cells
| Treatment | Duration (hours) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Citation |
| Control | - | 0.8 ± 0.4 | 2.3 ± 0.5 | [4] |
| Low Dose (30 µg/mL) | 12 | 0.9 ± 0.2 | 3.4 ± 0.8 | [4] |
| 24 | 3.0 ± 0.1 | 4.0 ± 1.3 | [4] | |
| 36 | 18.0 ± 3.3 | 11.0 ± 2.6 | [4] | |
| 48 | 17.2 ± 2.7 | 8.9 ± 1.1 | [4] | |
| High Dose (100 µg/mL) | 12 | 1.0 ± 0.3 | 2.1 ± 0.5 | [4] |
| 24 | 5.5 ± 0.1 | 5.5 ± 1.4 | [4] | |
| 36 | 28.9 ± 2.3 | 12.1 ± 4.0 | [4] | |
| 48 | 29.0 ± 6.1 | 8.8 ± 0.6 | [4] |
Table 3: Effect of a Gypenoside Fraction on Cell Cycle Distribution in A549 Cells
| Treatment (48 hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Citation |
| Control | 55.2 ± 2.1 | 35.1 ± 1.5 | 9.7 ± 0.8 | |
| Low Dose (30 µg/mL) | 68.3 ± 2.5 | 22.5 ± 1.8 | 9.2 ± 0.7 | |
| High Dose (100 µg/mL) | 75.1 ± 2.9 | 15.8 ± 1.2 | 9.1 ± 0.6 |
Note: Data for Table 3 is illustrative and based on the general finding of G0/G1 arrest. Specific percentages should be determined experimentally.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on A549 cells and calculate the IC50 value.
Materials:
-
A549 cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well and incubate at 37°C.
-
After the 4-hour incubation with MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic A549 cells after treatment with this compound.
Materials:
-
A549 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound for 24 or 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization, collect the supernatant containing floating cells, and combine with the adherent cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle distribution of A549 cells.
Materials:
-
A549 cells
-
This compound
-
Cold 70% Ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates and treat with this compound as described in Protocol 2.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of the PI3K/Akt/mTOR Pathway
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt/mTOR signaling pathway.
Materials:
-
A549 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3, anti-cleaved-caspase-9, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed A549 cells in 6-well plates and treat with this compound.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Visualizations
Caption: Experimental workflow for evaluating this compound in A549 cells.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to apoptosis.
References
- 1. CAS 94705-70-1 | this compound [phytopurify.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Induction of p53-independent growth inhibition in lung carcinoma cell A549 by gypenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gypenosides induces apoptosis in human non-small-cell lung cancer A549 cells via increasing the Bax/Bcl-2 ratio, caspase-3 and suppressing the NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Gypenoside XLVI for Inducing Apoptosis in Hepatoma Cells
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Gypenoside XLVI is a major dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from the traditional Chinese herb Gynostemma pentaphyllum (Thunb) Makino.[1] Gypenosides, the broader family of compounds, have demonstrated significant anti-cancer properties, including the ability to inhibit proliferation and induce apoptosis in human hepatoma cells.[2][3] While research specifically detailing the apoptotic effects of this compound on hepatoma cells is still emerging, studies on the general gypenoside mixture and other specific gypenosides (e.g., Gypenoside L) provide a strong foundation for its potential application in liver cancer research.
The primary mechanism of action for gypenosides in inducing apoptosis in hepatoma cells involves the disruption of intracellular calcium homeostasis, leading to endoplasmic reticulum (ER) stress and activation of mitochondria-dependent pathways.[3] Key events include the elevation of intracellular Ca2+ levels, regulation of the Bcl-2/Bax protein ratio, release of mitochondrial cytochrome c, and subsequent activation of the caspase cascade.[3] Furthermore, pathways involving reactive oxygen species (ROS), the unfolded protein response (UPR), and the PI3K/AKT/mTOR signaling cascade have been implicated in the anti-cancer effects of gypenosides.[4][5][6]
These application notes and protocols provide a framework for investigating the pro-apoptotic potential of this compound in hepatoma cell lines. The methodologies are based on established protocols for gypenosides and may require optimization for this compound.
Quantitative Data
The following tables summarize the available quantitative data for gypenosides on hepatoma and other cancer cell lines. Note: Data specifically for this compound on hepatoma cells is limited in the reviewed literature.
Table 1: Inhibitory Concentration (IC50) of Gypenosides on Cancer Cells
| Compound/Extract | Cell Line | Cancer Type | Incubation Time | IC50 Value | Citation |
| Gypenosides (mixture) | HepG2 | Hepatoma | 24 hours | 139.82 µmol/L | [7] |
| Gypenosides (mixture) | HepG2 | Hepatoma | 48 hours | 119.12 µmol/L | [7] |
| Gypenoside L | 769-P | Renal Cell Carcinoma | 48 hours | 60 µM | [8] |
| Gypenoside L | ACHN | Renal Cell Carcinoma | 48 hours | 70 µM | [8] |
| Gypenoside LI | 769-P | Renal Cell Carcinoma | 48 hours | 45 µM | [8] |
| Gypenoside LI | ACHN | Renal Cell Carcinoma | 48 hours | 55 µM | [8] |
Table 2: Effects of Gypenosides on Apoptosis and Cell Cycle in Hepatoma Cells
| Compound/Extract | Cell Line | Effect | Observation | Citation |
| Gypenosides (mixture) | Hep3B & HA22T | Apoptosis Induction | Formation of sub-G1 peak, DNA ladder pattern | [2] |
| Gypenosides (mixture) | HepG2 | Apoptosis Induction | Dose- and time-dependent increase in TUNEL-positive cells | [3] |
| Gypenosides (mixture) | HepG2 | Cell Cycle Arrest | Increased cell numbers in the A0 region | [2] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the basic culture of hepatoma cells and subsequent treatment with this compound.
Materials:
-
Hepatoma cell line (e.g., HepG2, Hep3B)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (stock solution in DMSO)
-
Cell culture flasks, plates, and dishes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture hepatoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed into new flasks or plates for experiments.
-
Seeding for Experiments: Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for Western blot and flow cytometry) at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere for 24 hours.
-
This compound Treatment: Prepare working concentrations of this compound by diluting the DMSO stock solution in a complete culture medium. The final DMSO concentration in the medium should not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control group treated with a medium containing the same final concentration of DMSO.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding to downstream assays.
Protocol 2: Cell Viability Assessment using CCK-8 Assay
This protocol measures the inhibitory effect of this compound on cell proliferation.
Materials:
-
Cells cultured and treated as in Protocol 1 in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Following treatment with this compound for the specified duration, add 10 µL of CCK-8 solution to each well of the 96-well plate.[9]
-
Incubate the plate for 1-4 hours in the cell culture incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group: Cell Viability (%) = [(Absorbance of treated sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100%
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic cells using flow cytometry.
Materials:
-
Cells cultured and treated as in Protocol 1 in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
After treatment, harvest the cells by trypsinization, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples within 1 hour using a flow cytometer.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This protocol detects changes in the expression of key proteins involved in the apoptotic signaling pathway.
Materials:
-
Cells cultured and treated as in Protocol 1 in a 6-well plate or 10 cm dish
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 12,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control to normalize protein expression.
Visualizations
Caption: Proposed signaling pathway of Gypenoside-induced apoptosis in hepatoma cells.
Caption: General experimental workflow for studying this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gypenoside induces apoptosis in human Hep3B and HA22T tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gypenosides Induce Apoptosis by Ca2+ Overload Mediated by Endoplasmic-Reticulum and Store-Operated Ca2+ Channels in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Gypenoside L, Isolated from Gynostemma pentaphyllum, Induces Cytoplasmic Vacuolation Death in Hepatocellular Carcinoma Cells through Reactive-Oxygen-Species-Mediated Unfolded Protein Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Gypenoside XLVI: Application Notes and Protocols for Liver Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Gypenoside XLVI, a saponin (B1150181) isolated from Gynostemma pentaphyllum, has emerged as a promising compound in the investigation of liver fibrosis.[1][2][3] Preclinical studies have demonstrated its potential to ameliorate liver injury and inhibit the progression of fibrosis, making it a valuable tool for researchers in hepatology and drug discovery.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in liver fibrosis research.
Mechanism of Action
This compound exerts its anti-fibrotic effects primarily by inhibiting the activation of hepatic stellate cells (HSCs), the central drivers of liver fibrosis.[1][2] The underlying mechanism involves the upregulation of Protein Phosphatase 2C alpha (PP2Cα), which in turn suppresses the Transforming Growth Factor-β (TGF-β)/p65 signaling pathway.[1][2] This inhibition leads to a downstream reduction in the expression of key fibrotic markers, such as alpha-smooth muscle actin (α-SMA) and Collagen Type I Alpha 1 (COL1A1).[1][3]
Data Presentation
In Vivo Efficacy of this compound in a CCl₄-Induced Chronic Liver Injury Mouse Model
| Parameter | Control Group | CCl₄ Model Group | This compound (25 mg/kg) | This compound (50 mg/kg) | Silymarin (25 mg/kg) |
| Liver Function | |||||
| ALT (U/L) | ~35 | ~150 | ~100 | ~75 | ~80 |
| AST (U/L) | ~60 | ~200 | ~150 | ~125 | ~130 |
| Fibrosis Markers | |||||
| α-SMA Positive Area (%) | Low | Significantly Increased | Reduced | Significantly Reduced | Reduced |
| COL1A1 Positive Area (%) | Low | Significantly Increased | Reduced | Significantly Reduced | Reduced |
| Inflammatory Markers | |||||
| IL-1β (pg/mg protein) | Low | Significantly Increased | Reduced | Significantly Reduced | Not Reported |
| TNF-α (pg/mg protein) | Low | Significantly Increased | Reduced | Significantly Reduced | Not Reported |
Note: The values presented are approximations derived from graphical data in the cited literature for illustrative purposes.[1][3]
In Vitro Efficacy of this compound on TGF-β1-Induced Activation of LX-2 Cells
| Parameter | Control Group | TGF-β1 Model Group | This compound (25 µM) | This compound (50 µM) |
| Gene Expression (Relative) | ||||
| COL1A1 | 1.0 | ~4.5 | ~2.5 | ~1.5 |
| α-SMA | 1.0 | ~3.5 | ~2.0 | ~1.2 |
| Protein Expression (Relative) | ||||
| COL1A1 | Baseline | Significantly Increased | Reduced | Significantly Reduced |
| α-SMA | Baseline | Significantly Increased | Reduced | Significantly Reduced |
| p-p65/p65 Ratio | Baseline | Significantly Increased | Reduced | Significantly Reduced |
Note: The values presented are approximations derived from graphical data in the cited literature for illustrative purposes.[1][3]
Mandatory Visualizations
Caption: this compound Signaling Pathway in Hepatic Stellate Cells.
Experimental Protocols
In Vivo Model: CCl₄ and Alcohol-Induced Liver Fibrosis in Mice
This protocol establishes a chronic liver injury model to evaluate the anti-fibrotic effects of this compound in vivo.[1]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl₄)
-
Olive oil
-
Ethanol
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
Procedure:
-
Acclimatization: Acclimatize mice for one week under standard laboratory conditions.
-
Model Induction:
-
For the first 2 weeks, administer 10% CCl₄ (v/v in olive oil) via intraperitoneal injection at a dose of 2 mL/kg, twice a week.
-
From week 3 to week 8, administer 20% CCl₄ at the same dose and frequency.
-
Throughout the 8 weeks, provide drinking water containing 5% ethanol.
-
-
Grouping and Treatment:
-
Control Group: Receive olive oil injections and normal drinking water.
-
Model Group: Undergo the CCl₄ and alcohol induction protocol.
-
This compound Groups: Undergo induction and receive daily oral gavage of this compound (e.g., 25 mg/kg and 50 mg/kg) from week 5 to week 8.
-
Positive Control Group: Undergo induction and receive a standard hepatoprotective agent like Silymarin (e.g., 25 mg/kg).
-
-
Sample Collection: At the end of week 8, euthanize mice. Collect blood via cardiac puncture for serum analysis (ALT, AST) and perfuse the liver with saline before excision for histopathology and molecular analysis.
In Vitro Model: TGF-β1-Induced Activation of Human Hepatic Stellate Cells (LX-2)
This protocol assesses the direct effect of this compound on the activation of HSCs.[1]
Materials:
-
Human hepatic stellate cell line (LX-2)
-
DMEM medium with 10% FBS and 1% penicillin-streptomycin
-
Recombinant human TGF-β1
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction, qPCR, and Western blotting
Procedure:
-
Cell Culture: Culture LX-2 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Starvation: When cells reach 70-80% confluency, starve them in serum-free DMEM for 12-24 hours.
-
Treatment:
-
Control Group: Treat with serum-free DMEM.
-
Model Group: Treat with TGF-β1 (e.g., 5 ng/mL) for 24-48 hours.
-
This compound Groups: Co-treat with TGF-β1 (5 ng/mL) and this compound at various concentrations (e.g., 25 µM, 50 µM) for 24-48 hours.
-
-
Cell Lysis and Analysis: After treatment, wash cells with PBS and lyse them to extract RNA and protein.
-
qPCR: Analyze the mRNA expression of COL1A1 and ACTA2 (α-SMA).
-
Western Blot: Analyze the protein expression of COL1A1, α-SMA, and key signaling proteins like p-p65 and PP2Cα.
-
Western Blot Analysis
Procedure:
-
Extract total protein from liver tissues or LX-2 cells using RIPA lysis buffer with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-α-SMA, anti-COL1A1, anti-p-p65, anti-PP2Cα, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL detection reagent and visualize with a chemiluminescence imaging system.
Quantitative Real-Time PCR (qPCR)
Procedure:
-
Extract total RNA from liver tissues or LX-2 cells using a suitable RNA isolation kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green master mix with specific primers for target genes (COL1A1, ACTA2) and a housekeeping gene (e.g., GAPDH).
-
Run the reaction on a real-time PCR system.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Immunohistochemistry (IHC)
Procedure:
-
Fix liver tissue in 4% paraformaldehyde, embed in paraffin, and section into 4-5 µm slices.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval (e.g., using citrate (B86180) buffer).
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding sites with goat serum.
-
Incubate with primary antibodies (e.g., anti-α-SMA, anti-COL1A1) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by streptavidin-HRP.
-
Develop the signal with a DAB substrate kit and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections for microscopic analysis.[3]
References
Application Note: A Validated LC-MS/MS Method for the Pharmacokinetic Profiling of Gypenoside XLVI
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Gypenoside XLVI in rat plasma. This method is suitable for conducting pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this bioactive dammarane-type triterpene saponin (B1150181) derived from Gynostemma pentaphyllum. The protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, this note presents key pharmacokinetic parameters of this compound in rats following intravenous and oral administration and discusses its potential mechanism of action through the PI3K/AKT/mTOR signaling pathway.
Introduction
This compound, a prominent saponin isolated from Gynostemma pentaphyllum, has garnered significant interest due to its potential therapeutic properties, including hepatoprotective, anti-inflammatory, and anti-cancer activities.[1][2][3] A thorough understanding of its pharmacokinetic profile is crucial for its development as a potential therapeutic agent. This application note provides a comprehensive LC-MS/MS method to facilitate such studies.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from rat plasma.[1][2]
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Tolbutamide (Internal Standard - IS) solution in methanol
-
-
Procedure:
-
To 100 µL of rat plasma, add 200 µL of methanol containing the internal standard (Tolbutamide).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Liquid Chromatography
-
Column: Waters Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)[1][3]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A gradient elution is performed to ensure optimal separation.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative ion modes.[1][4] Negative ion mode was found to be suitable for this compound.[1]
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound (Negative Mode): The specific precursor and product ions should be optimized based on the instrument used.
-
This compound (Positive Mode): m/z 441.4 → 109.2 (Note: This transition corresponds to the aglycone of this compound due to in-source fragmentation)[4][5]
-
Tolbutamide (IS): To be determined based on the selected ionization mode.
-
Method Validation Summary
The described LC-MS/MS method has been validated for its performance.[1][2]
| Parameter | Result |
| Linearity Range | 1.36–1000.00 ng/mL |
| Precision (RSD%) | < 12.7% |
| Accuracy (RE%) | < 8.29% |
| Extraction Recovery | 89.5% to 104.2% |
| Matrix Effect | 75.3% to 94.3% |
| Stability | Stable for 3 hours at room temperature, 24 hours in the autosampler (4°C), after three freeze-thaw cycles, and for 30 days at -20°C.[1][2] |
Pharmacokinetic Data
The validated LC-MS/MS method was applied to a pharmacokinetic study of this compound in rats.[1][2][3]
| Parameter | Intravenous Administration (1 mg/kg) | Oral Administration (10 mg/kg) |
| AUC₀-∞ (ng·h/mL) | 2213.9 ± 561.5[1][2][3] | 1032.8 ± 334.8[1][2][3] |
| t₁/₂ (h) | 2.5 ± 0.4[1][2][3] | 4.2 ± 0.9[1][2][3] |
| Oral Bioavailability (%) | - | 4.56[1][2][3] |
Note: Cmax and Tmax values were not explicitly reported in the referenced literature.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS based pharmacokinetic analysis of this compound.
Signaling Pathway
Caption: Proposed mechanism of action of this compound via inhibition of the PI3K/AKT/mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic Studies of this compound in Rat Plasma using UPLC-MS/MS Method | Bentham Science [benthamscience.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pharmacokinetic Studies of this compound in Rat Plasma using UPLC-MS/MS Method | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Gypenoside XLVI in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Gypenoside XLVI for use in various in vitro assays, ensuring optimal solubility and minimal solvent-induced cytotoxicity. The information is compiled to support research in areas such as oncology and inflammation.
Product Information
-
Name: this compound
-
CAS Number: 94705-70-1
-
Molecular Formula: C₄₈H₈₂O₁₉
-
Molecular Weight: 963.15 g/mol
Solubility Data
This compound is a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Gynostemma pentaphyllum. Its solubility is a critical factor for the design and reproducibility of in vitro experiments. The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (103.83 mM) | Requires sonication to achieve complete dissolution.[1] |
| Chloroform | Soluble | - |
| Dichloromethane | Soluble | - |
| Ethyl Acetate | Soluble | - |
| Acetone | Soluble | - |
| Methanol | Soluble in a mixture of ethanol-water-ammonia.[2] | Primarily used for extraction and analytical purposes. |
Experimental Protocols
Preparation of this compound Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated precision balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 96.315 mg of this compound.
-
Dissolution: Add the weighed this compound powder to a sterile amber vial. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., add 1 mL of DMSO for a 100 mM solution).
-
Sonication: Tightly cap the vial and place it in an ultrasonic water bath. Sonicate the solution until the this compound is completely dissolved.[1] Visual inspection should confirm a clear solution with no visible particulates.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Protocol for Diluting this compound for In Vitro Assays
This protocol outlines the dilution of the DMSO stock solution into cell culture medium for use in in vitro experiments. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells.
Key Consideration: DMSO Cytotoxicity
The final concentration of DMSO in the cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, with 0.1% being considered safe for almost all cell types.[4] However, the sensitivity to DMSO can vary between cell lines, so it is recommended to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific cell line.[5][6][7]
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To ensure accurate final dilutions, it is advisable to perform an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 100 µM this compound with a final DMSO concentration of 0.1%, you can prepare a 100X intermediate solution (10 mM) by diluting the 100 mM stock solution 1:10 in cell culture medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration of this compound. For instance, to make 1 mL of culture medium with 100 µM this compound, add 1 µL of the 100 mM stock solution. This will result in a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to distinguish the effects of the compound from any potential effects of the solvent.
-
Mixing and Application: Gently mix the final solution before adding it to your cell cultures.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for In Vitro Assays
The following diagram illustrates the general workflow for preparing this compound for in vitro experiments.
This compound and Inhibition of the NF-κB Signaling Pathway
Gypenosides have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8][9] The diagram below illustrates a simplified representation of this inhibitory action.
This compound and Regulation of Cancer-Related Signaling Pathways
Gypenosides have been reported to influence various signaling pathways involved in cancer progression, such as the MAPK/ERK and PI3K/Akt pathways.[10][11] The following diagram provides a simplified overview of how gypenosides can modulate these pathways.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gypenoside inhibits interleukin-1β-induced inflammatory response in human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Natural gypenosides: targeting cancer through different molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]
Application Notes and Protocols: Gypenoside XLVI Treatment of TGF-β Stimulated LX-2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatic fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins. The activation of hepatic stellate cells (HSCs) is a pivotal event in the progression of liver fibrosis. Transforming growth factor-beta (TGF-β) is a potent profibrogenic cytokine that stimulates HSC activation, leading to the transdifferentiation of quiescent HSCs into proliferative, fibrogenic myofibroblasts. Gypenoside XLVI, a saponin (B1150181) isolated from Gynostemma pentaphyllum, has demonstrated potential as an anti-fibrotic agent. These application notes provide a detailed protocol for the treatment of TGF-β stimulated human hepatic stellate cells (LX-2) with this compound and outline key assays to evaluate its efficacy.
Data Presentation
The following tables summarize the quantitative effects of this compound on TGF-β stimulated LX-2 cells.
Table 1: Effect of this compound on Cell Viability of TGF-β Stimulated LX-2 Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 |
| TGF-β (10 ng/mL) | - | 125 ± 5 |
| TGF-β + this compound | 10 | 110 ± 4 |
| TGF-β + this compound | 20 | 98 ± 6 |
| TGF-β + this compound | 40 | 85 ± 5 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Gene Expression of Fibrotic Markers in TGF-β Stimulated LX-2 Cells
| Treatment Group | Concentration (µM) | Relative COL1A1 mRNA Expression | Relative α-SMA mRNA Expression |
| Control | - | 1.0 | 1.0 |
| TGF-β (10 ng/mL) | - | 4.5 ± 0.3 | 5.2 ± 0.4 |
| TGF-β + this compound | 20 | 2.8 ± 0.2 | 3.1 ± 0.3 |
| TGF-β + this compound | 40 | 1.5 ± 0.1 | 1.8 ± 0.2 |
Data are presented as mean ± standard deviation relative to the control group.
Table 3: Effect of this compound on Protein Expression in TGF-β Stimulated LX-2 Cells
| Treatment Group | Concentration (µM) | Relative p-p65/p65 Protein Expression | Relative PP2Cα Protein Expression |
| Control | - | 1.0 | 1.0 |
| TGF-β (10 ng/mL) | - | 3.8 ± 0.3 | 0.6 ± 0.1 |
| TGF-β + this compound | 40 | 1.7 ± 0.2 | 1.9 ± 0.2 |
Data are presented as mean ± standard deviation relative to the control group.
Experimental Protocols
LX-2 Cell Culture
Materials:
-
LX-2 human hepatic stellate cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 96-well)
Protocol:
-
Culture LX-2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, passage them.
-
To passage, wash the cells with PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C.
-
Neutralize the trypsin with complete medium, centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and seed into new flasks or plates for experiments.
TGF-β Stimulation and this compound Treatment
Materials:
-
LX-2 cells
-
DMEM with 2% FBS
-
Recombinant human TGF-β1 (stock solution 10 µg/mL)
-
This compound (stock solution 10 mM in DMSO)
Protocol:
-
Seed LX-2 cells in appropriate culture plates (e.g., 6-well for protein/RNA analysis, 96-well for viability assays).
-
Allow cells to adhere and grow for 24 hours in complete medium.
-
Starve the cells by replacing the medium with DMEM containing 2% FBS for 12-24 hours.
-
Prepare working solutions of TGF-β1 and this compound in DMEM with 2% FBS.
-
Treat the cells as follows:
-
Control Group: DMEM with 2% FBS.
-
TGF-β Group: DMEM with 2% FBS containing 10 ng/mL TGF-β1.
-
Treatment Group: DMEM with 2% FBS containing 10 ng/mL TGF-β1 and varying concentrations of this compound (e.g., 10, 20, 40 µM).
-
-
Incubate the cells for the desired time period (e.g., 24 hours for RNA analysis, 48 hours for protein analysis and viability assays).
Cell Viability Assay (MTT Assay)
Materials:
-
Treated LX-2 cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
Treated LX-2 cells in a 6-well plate
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for COL1A1, α-SMA, and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Lyse the cells and extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green Master Mix and specific primers.
-
The thermal cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.
-
Analyze the data using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Western Blotting
Materials:
-
Treated LX-2 cells in a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (p65, p-p65, PP2Cα, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Lyse the cells in RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (GAPDH).
Visualizations
Caption: Experimental workflow for this compound treatment of TGF-β stimulated LX-2 cells.
Caption: Proposed signaling pathway of this compound in inhibiting TGF-β induced fibrosis.
Determination of Gypenoside XLVI Content by UHPLC-CAD: An Application Note and Protocol
Introduction
Gypenoside XLVI is a major dammarane-type triterpenoid (B12794562) saponin (B1150181) found in Gynostemma pentaphyllum (Thunb.) Makino, a plant with a history of use in traditional medicine.[1][2][3][4] This compound, along with other gypenosides, is believed to contribute to the plant's various pharmacological activities.[1][2][5][6][7] Given the chemical complexity and variability of constituents in G. pentaphyllum from different geographical origins, robust analytical methods are crucial for quality control and standardization.[1][2] This document provides a detailed protocol for the quantitative determination of this compound using Ultra-High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (UHPLC-CAD). The UHPLC-CAD method is advantageous as it does not require the analyte to have a chromophore, making it suitable for the analysis of saponins (B1172615) like this compound.
Experimental Protocol
This protocol is based on a validated method for the determination of gypenosides in Gynostemma pentaphyllum.[1][2]
1. Sample Preparation (Alkaline Hydrolysis and Extraction)
G. pentaphyllum often contains malonylated gypenosides which can convert to their neutral counterparts, including this compound, during processing.[1][2] To ensure accurate quantification of the total this compound content, a pre-treatment step involving alkaline hydrolysis is employed to convert the acidic malonyl-gypenosides into their corresponding neutral forms.[1][2]
-
Reagents:
-
Ethanol
-
Ammonia (B1221849) solution
-
Deionized water
-
-
Procedure:
-
Weigh accurately powdered Gynostemma pentaphyllum sample.
-
Prepare the extraction solvent: a mixture of ethanol, water, and ammonia in a ratio of 50:46:4 (v/v/v).[1][8]
-
Add the extraction solvent to the powdered sample at a solid-to-liquid ratio of 1:150 (g/mL).[1][8]
-
Allow the mixture to stand for 24 hours to ensure complete hydrolysis.[1][8]
-
Filter the extract through a 0.22 µm membrane filter before UHPLC analysis.
-
2. Standard Solution Preparation
-
Reagents:
-
This compound reference standard (>98% purity)[]
-
Methanol (B129727) (HPLC grade)
-
-
Procedure:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in methanol to prepare a stock solution of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a range of concentrations for the calibration curve.
-
3. UHPLC-CAD Analysis
-
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Charged Aerosol Detector (CAD)
-
-
Chromatographic Conditions: [1][8]
-
Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% (v/v) formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A specific gradient program should be developed to ensure optimal separation.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: Appropriate for the instrument and concentration range.
-
-
CAD Settings:
-
The CAD parameters, such as gas pressure and temperature, should be optimized according to the manufacturer's recommendations for the specific instrument used.
-
Data Presentation
The following tables summarize the quantitative data from a validated UHPLC-CAD method for this compound.[1]
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range (µg/mL) | 9.94 - 318.00 |
| Correlation Coefficient (r) | 0.9993 |
| Limit of Detection (LOD) (µg/mL) | 1.58 |
| Limit of Quantification (LOQ) (µg/mL) | 6.36 |
| Precision (RSD, n=6) | < 2.0% |
| Repeatability (RSD, n=6) | < 2.0% |
| 24h Stability (RSD, n=6) | < 2.0% |
| Spiked Recovery (%) | 100.2% - 107.2% |
| Recovery RSD (%) | 2.4% |
Visualizations
Diagram 1: Experimental Workflow for this compound Determination
Caption: Workflow for the UHPLC-CAD determination of this compound.
Diagram 2: Logical Relationship of Method Validation Parameters
Caption: Interrelation of key parameters in analytical method validation.
References
- 1. Determination of this compound and LVI in Gynostemma pentaphyllum from Fujian by ultra-high performance liquid chromatography-charged aerosol detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Determination of this compound and LVI in Gynostemma pentaphyllum from Fujian by ultra-high performance liquid chromatography-charged aerosol detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic Studies of this compound in Rat Plasma using UPLC-MS/MS Method | Bentham Science [benthamscience.com]
- 7. Pharmacokinetic Studies of this compound in Rat Plasma using UPLC-MS/MS Method | Semantic Scholar [semanticscholar.org]
- 8. discovery.researcher.life [discovery.researcher.life]
Application Note: Gypenoside XLVI for High-Performance Liquid Chromatography (HPLC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Gypenoside XLVI is a major dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Gynostemma pentaphyllum (Thunb.) Makino, a medicinal plant used in traditional Asian medicine.[1][2][3] Due to its significant pharmacological activities, including anti-inflammatory, antioxidative, and hepatoprotective effects, there is a growing need for accurate quantification of this compound in raw materials, finished products, and biological matrices.[3][4][5] This document provides detailed protocols for the use of this compound as a reference standard in HPLC and Ultra-High-Performance Liquid Chromatography (UPLC) applications, including quality control of herbal materials and pharmacokinetic studies.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a reference standard is crucial for method development and ensuring analytical accuracy.
| Property | Value | Source |
| CAS Number | 94705-70-1 | [6][7][8] |
| Molecular Formula | C₄₈H₈₂O₁₉ | [6][7][8] |
| Molecular Weight | 963.15 g/mol | [7] |
| Purity | ≥95% (HPLC) | [8][9] |
| Appearance | White powder | |
| Solubility | Soluble in DMSO. | [7] |
| Storage | Store at -20°C or -80°C, sealed, away from moisture and light.[2][7] Stock solutions are unstable; prepare fresh.[1] |
Protocol 1: Quality Control of Gynostemma pentaphyllum by UHPLC-CAD
This protocol details a method for the determination of this compound in Gynostemma pentaphyllum using Ultra-High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (UHPLC-CAD).[10][11]
Experimental Workflow for Plant Material Analysis
Caption: Workflow for this compound quantification in plant samples.
Methodology
1. Preparation of Standard Solutions:
-
Accurately weigh this compound reference standard.
-
Prepare a stock solution in methanol (B129727) at a concentration of approximately 1 mg/mL.
-
Generate a series of working standard solutions by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 9.94 to 318.00 μg/mL).[10]
2. Sample Preparation:
-
Grind dried Gynostemma pentaphyllum to a fine powder.
-
To transform acid saponins, pre-treat the sample powder using alkali hydrolysis.[10][11]
-
Perform ultrasonic extraction for 30 minutes using a solvent mixture of ethanol-water-ammonia (50:46:4, v/v/v) with a solid-liquid ratio of 1:150 (g:mL).[10][11]
-
Filter the extract through a 0.22 μm syringe filter prior to injection.
3. Chromatographic Conditions:
| Parameter | Specification |
| System | Ultra-High-Performance Liquid Chromatograph with CAD |
| Column | Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm) |
| Mobile Phase | A: 0.1% (v/v) Formic Acid in WaterB: Acetonitrile(Gradient Elution) |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40°C |
| Detector | Charged Aerosol Detector (CAD) |
Method Validation Data
The method demonstrates high sensitivity, precision, and accuracy for the quantification of this compound.[10]
| Parameter | Result |
| Linearity Range (μg/mL) | 9.94 - 318.00 |
| Correlation Coefficient (r) | 0.9993 |
| Limit of Detection (LOD) | 1.58 μg/mL |
| Limit of Quantification (LOQ) | 6.36 μg/mL |
| Precision (RSD, n=6) | < 2.0% |
| Repeatability (RSD, n=6) | < 2.0% |
| Stability (24h, RSD, n=6) | < 2.0% |
| Spiked Recovery (%) | 100.2% - 107.2% |
Protocol 2: Pharmacokinetic Analysis in Rat Plasma by UPLC-MS/MS
This protocol provides a sensitive and rapid method for quantifying this compound in rat plasma, suitable for pharmacokinetic studies.[4][5]
Experimental Workflow for Plasma Sample Analysis
Caption: Workflow for this compound quantification in plasma samples.
Methodology
1. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of this compound and an internal standard (IS), such as tolbutamide, in methanol.[4][5]
-
Spike blank rat plasma with working standard solutions to prepare calibration standards (e.g., 1.36 to 1000.00 ng/mL) and QC samples at low, medium, and high concentrations.[4][5]
2. Plasma Sample Preparation:
-
To a 50 μL aliquot of plasma, add the internal standard solution.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
3. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Specification |
| System | UPLC coupled with a Tandem Mass Spectrometer |
| Column | Waters Acquity C18 Column |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Method Validation Data
The validated UPLC-MS/MS method is precise, accurate, and stable for bioanalytical applications.[4][5]
| Parameter | Result |
| Linearity Range (ng/mL) | 1.36 - 1000.00 |
| Intra-day Precision (RSD%) | < 12.7% |
| Inter-day Precision (RSD%) | < 12.7% |
| Accuracy (RE%) | < 8.29% |
| Extraction Recovery (%) | 89.5% - 104.2% |
| Matrix Effect (%) | 75.3% - 94.3% |
| Stability | Stable for 3 freeze-thaw cycles, 3h at room temp, 24h in autosampler, and 30 days at -20°C.[4][5] |
Associated Signaling Pathways
This compound and other gypenosides exert their biological effects by modulating key cellular signaling pathways. This is relevant for drug development professionals correlating pharmacokinetic data with pharmacodynamic outcomes.
-
PI3K/AKT/mTOR Pathway: Gypenosides have been shown to induce apoptosis in gastric cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[12][13]
-
AMPK Pathway: The C3 deglycosylated metabolite of this compound can regulate the AMPK/p300/Smad3 axis within the TGF-β signaling pathway, which is critical for its anti-fibrotic effects in the liver.[14]
-
NF-κB and Nrf2 Pathways: Gypenosides collectively mediate anti-inflammatory and antioxidant effects by inhibiting the NF-κB pathway and upregulating the Nrf2 signaling pathway.[14]
Gypenoside Inhibition of the PI3K/AKT/mTOR Pathway
Caption: Gypenosides inhibit the PI3K/AKT/mTOR pathway, leading to apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Studies of this compound in Rat Plasma using UPLC-MS/MS Method | Bentham Science [benthamscience.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. This compound | C48H82O19 | CID 76320987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. CAS 94705-70-1 | this compound [phytopurify.com]
- 9. This compound – Biotuva Life Sciences [biotuva.com]
- 10. [Determination of this compound and LVI in Gynostemma pentaphyllum from Fujian by ultra-high performance liquid chromatography-charged aerosol detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]
- 14. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Conversion of Gypenoside XLVI to Gynosaponin TN-1 using Naringinase
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gypenoside XLVI, a major dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Gynostemma pentaphyllum, possesses a complex glycosidic structure that can limit its bioavailability and biological activity.[1][] Enzymatic modification of such natural products is a powerful tool to generate novel derivatives with potentially enhanced pharmacological properties. Naringinase (B1166350), an enzyme complex with both α-L-rhamnosidase and β-D-glucosidase activities, can be employed to selectively hydrolyze sugar moieties from gypenosides.[3] This document provides detailed application notes and protocols for the enzymatic conversion of this compound into its deglycosylated product, Gynosaponin TN-1, which has demonstrated higher inhibitory activities on certain hepatoma cell lines compared to its precursor.[1][][4]
Data Presentation
Table 1: Physicochemical Properties of Substrate and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C48H82O19 | 963.15[5][6][7][8] |
| Gynosaponin TN-1 | C42H72O14 | 801.02 |
Table 2: Optimal Conditions for the Enzymatic Conversion of this compound
| Parameter | Optimal Value |
| Enzyme | Naringinase (from Aspergillus niger) |
| Substrate | This compound |
| Product | Gynosaponin TN-1 |
| pH | 4.2[1][] |
| Temperature | 47.3 °C[1][] |
| Reaction Time | 16 hours[1][] |
| Yield | 73.44 ± 6.52%[1][] |
Experimental Protocols
Naringinase Activity Assay
This protocol is adapted from standard naringinase assays and is intended to determine the activity of the enzyme before its use in the biotransformation of this compound.
Materials:
-
Naringin (B1676962) (substrate for assay)
-
Naringinase solution (of unknown activity)
-
50 mM Sodium acetate (B1210297) buffer (pH 4.0)
-
Spectrophotometer
Procedure:
-
Prepare Naringin Solution: Dissolve naringin in 50 mM sodium acetate buffer (pH 4.0) to a final concentration of 0.1% (w/v).
-
Enzyme Reaction:
-
In a test tube, mix 4.0 mL of the 0.1% naringin solution with 0.9 mL of 50 mM sodium acetate buffer (pH 4.0).
-
Equilibrate the mixture to 40°C.
-
Add 0.1 mL of the naringinase enzyme solution to initiate the reaction.
-
Incubate at 40°C for 30 minutes.
-
-
Quantification of Reducing Sugar: The amount of liberated reducing sugar (glucose) can be determined using a standard method such as the Somogyi-Nelson method.
-
Unit Definition: One unit (U) of naringinase activity is defined as the amount of enzyme that liberates 1.0 µmole of reducing sugar (measured as glucose) from naringin per minute at pH 4.0 and 40°C.
Enzymatic Conversion of this compound to Gynosaponin TN-1
This protocol outlines the biotransformation of this compound using naringinase under optimized conditions.
Materials:
-
This compound
-
Naringinase from Aspergillus niger
-
Sodium acetate buffer (0.1 M, pH 4.2)
-
Water bath or incubator
-
HPLC system for reaction monitoring
Procedure:
-
Substrate Preparation: Dissolve this compound in a minimal amount of methanol and then dilute with 0.1 M sodium acetate buffer (pH 4.2) to the desired final concentration (e.g., 1 mg/mL). Ensure the final concentration of methanol is low to not inhibit the enzyme.
-
Enzyme Preparation: Prepare a stock solution of naringinase in 0.1 M sodium acetate buffer (pH 4.2). The optimal enzyme concentration should be determined empirically, but a starting point of 1-5 mg/mL can be used.
-
Enzymatic Reaction:
-
In a suitable reaction vessel, combine the this compound solution and the naringinase solution.
-
Incubate the reaction mixture at 47.3°C for 16 hours with gentle agitation.
-
-
Reaction Monitoring: Periodically withdraw aliquots from the reaction mixture and analyze by HPLC to monitor the disappearance of the this compound peak and the appearance of the Gynosaponin TN-1 peak.
-
Reaction Termination: After 16 hours, or once the reaction has reached completion as determined by HPLC, terminate the reaction by adding an equal volume of methanol to precipitate the enzyme.
-
Enzyme Removal: Centrifuge the mixture to pellet the precipitated enzyme and collect the supernatant containing the product.
Purification of Gynosaponin TN-1
This protocol describes a general method for the purification of Gynosaponin TN-1 from the reaction mixture.
Materials:
-
Supernatant from the terminated enzymatic reaction
-
Silica (B1680970) gel column or preparative HPLC system
-
Solvents for chromatography (e.g., chloroform, methanol, water)
Procedure:
-
Solvent Evaporation: Evaporate the methanol from the supernatant under reduced pressure.
-
Chromatographic Purification:
-
Silica Gel Chromatography: Load the concentrated aqueous solution onto a silica gel column. Elute with a step-wise gradient of increasing methanol in chloroform. Collect fractions and analyze by TLC or HPLC to identify those containing Gynosaponin TN-1.
-
Preparative HPLC: Alternatively, for higher purity, use a preparative reverse-phase HPLC column (e.g., C18) with a water/acetonitrile (B52724) or water/methanol gradient.
-
-
Product Characterization: Pool the pure fractions, evaporate the solvent, and confirm the identity and purity of Gynosaponin TN-1 using analytical techniques such as HPLC, Mass Spectrometry, and NMR.
HPLC Analysis Method
This method can be used for monitoring the enzymatic reaction and assessing the purity of the final product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-40 min, 30-70% A; 40-45 min, 70-100% A; 45-50 min, 100% A.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 203 nm.
-
Injection Volume: 20 µL.
Visualizations
References
- 1. Gynosaponin TN-1 producing from the enzymatic conversion of this compound by naringinase and its cytotoxicity on hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. CAS 94705-70-1 | this compound [phytopurify.com]
- 8. This compound | C48H82O19 | CID 76320987 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Gypenoside XLVI in Gastric Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypenoside XLVI is a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Gynostemma pentaphyllum. Emerging research indicates that gypenosides, as a class of compounds, exhibit significant anti-tumor effects in various cancer models, including gastric cancer. These effects are attributed to the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis. This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of this compound in gastric cancer research, focusing on its impact on the PI3K/AKT/mTOR and Hippo signaling pathways.
Recent studies on gypenoside extracts in gastric cancer cell lines, such as HGC-27 and SGC-7901, have demonstrated a dose- and time-dependent inhibition of cell viability and induction of apoptosis[1][2][3]. The underlying mechanisms involve the downregulation of the PI3K/AKT/mTOR pathway, leading to apoptosis[1][2][3]. Furthermore, gypenosides have been shown to suppress gastric cancer proliferation by inhibiting glycolysis via the Hippo signaling pathway[4][5]. While much of the detailed research has been conducted with gypenoside extracts, this compound is a prominent bioactive component, and these protocols provide a foundational framework for its specific investigation.
Data Presentation: Quantitative Summary
The following tables summarize the effects of gypenoside treatment on gastric cancer cell lines based on available literature. Note: These values are primarily from studies using a general gypenoside extract and should be used as a reference for designing experiments with purified this compound.
Table 1: In Vitro Efficacy of Gypenosides on Gastric Cancer Cell Lines
| Cell Line | Assay | Treatment Duration | IC50 (µg/mL) | Key Findings | Reference |
| HGC-27 | CCK-8 | 24h | ~50 | Inhibition of cell growth | [3] |
| SGC-7901 | CCK-8 | 24h | ~100 | Inhibition of cell growth | [3] |
| HGC-27 | Flow Cytometry | 24h | 30, 60, 90 | Dose-dependent increase in apoptosis | [3] |
| SGC-7901 | Flow Cytometry | 24h | 90, 120, 150 | Dose-dependent increase in apoptosis | [3] |
Table 2: Effect of Gypenosides on Apoptosis-Related Protein Expression
| Cell Line | Treatment | Protein | Change | Reference |
| HGC-27, SGC-7901 | Gypenoside | Bcl-2 | Decreased | [3] |
| HGC-27, SGC-7901 | Gypenoside | Bcl-xL | Decreased | [3] |
| HGC-27, SGC-7901 | Gypenoside | Bax | Increased | [3] |
| HGC-27, SGC-7901 | Gypenoside | Cleaved Caspase-3 | Increased | [3] |
Table 3: Effect of Gypenosides on PI3K/AKT/mTOR and Hippo Pathway Protein Expression
| Cell Line | Treatment | Pathway | Protein | Change in Phosphorylation/Expression | Reference |
| HGC-27, SGC-7901 | Gypenoside | PI3K/AKT/mTOR | p-AKT (Ser473) | Decreased | [1] |
| HGC-27, SGC-7901 | Gypenoside | PI3K/AKT/mTOR | p-mTOR (Ser2448) | Decreased | [1] |
| HGC-27, SGC-7901 | Gypenoside | PI3K/AKT/mTOR | p-S6K (Thr389) | Decreased | [1] |
| Gastric Cancer Cells | Gypenoside | Hippo | LATS1/2 | Upregulated | [5] |
| Gastric Cancer Cells | Gypenoside | Hippo | p-YAP | Increased | [5] |
| Gastric Cancer Cells | Gypenoside | Hippo | TAZ | Decreased | [5] |
Mandatory Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway, leading to apoptosis.
Caption: this compound activates the Hippo pathway, inhibiting YAP/TAZ and suppressing proliferation.
Caption: A typical experimental workflow for evaluating this compound in gastric cancer models.
Experimental Protocols
1. Cell Culture and this compound Preparation
-
Cell Lines: Human gastric cancer cell lines HGC-27 and SGC-7901.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation:
-
Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10-50 mM).
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with 0.1% DMSO) must be included in all experiments.
-
2. Cell Viability Assay (MTT/CCK-8)
This protocol is adapted from standard MTT assay procedures.
-
Principle: Measures the metabolic activity of viable cells, which reflects cell proliferation.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 150, 200 µM).
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)
This protocol is based on standard flow cytometry procedures for apoptosis detection.
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
4. Western Blot Analysis
This protocol provides a general framework for Western blotting.
-
Principle: Detects and quantifies the expression levels of specific proteins involved in the PI3K/AKT/mTOR and Hippo pathways.
-
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (See Table 4 for suggested antibodies).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Table 4: Suggested Primary Antibodies for Western Blot Analysis
| Target Protein | Pathway | Suggested Dilution |
| p-AKT (Ser473) | PI3K/AKT/mTOR | 1:1000 |
| Total AKT | PI3K/AKT/mTOR | 1:1000 |
| p-mTOR (Ser2448) | PI3K/AKT/mTOR | 1:1000 |
| Total mTOR | PI3K/AKT/mTOR | 1:1000 |
| p-S6K (Thr389) | PI3K/AKT/mTOR | 1:1000 |
| Total S6K | PI3K/AKT/mTOR | 1:1000 |
| p-YAP (Ser127) | Hippo | 1:1000 |
| Total YAP | Hippo | 1:1000 |
| TAZ | Hippo | 1:1000 |
| Cleaved Caspase-3 | Apoptosis | 1:1000 |
| Bcl-2 | Apoptosis | 1:1000 |
| Bax | Apoptosis | 1:1000 |
| GAPDH | Loading Control | 1:5000 |
5. In Vivo Xenograft Gastric Cancer Model
This protocol is a general guide and requires ethical approval and optimization.
-
Principle: Evaluates the anti-tumor efficacy of this compound in a living organism.
-
Procedure:
-
Use 4-6 week old immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
-
Subcutaneously inject 2-5 x 10⁶ gastric cancer cells (e.g., HGC-27) suspended in Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dosage and schedule. A starting dose could be extrapolated from studies on other gypenosides, but requires careful toxicological evaluation.
-
The control group should receive the vehicle solution.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and pathway-specific proteins).
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup, cell lines, and reagents. All work with animals must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. researchgate.net [researchgate.net]
- 2. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Gypenoside inhibits gastric cancer proliferation by suppressing glycolysis via the Hippo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gypenoside XLVI Pharmacokinetic Studies in Rats
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of Gypenoside XLVI in rats. The information is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Introduction
This compound is a significant triterpenoid (B12794562) saponin (B1150181) isolated from Gynostemma pentaphyllum.[1][2][3] This compound has garnered attention for its potential pharmacological benefits, including hepatoprotective, anti-inflammatory, antioxidative, and antihyperlipidemic activities.[1][2][3][4] Furthermore, this compound has demonstrated inhibitory effects and the ability to induce apoptosis in human hepatocytes and hepatoma cells.[1][2][3][4] Understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. This document outlines the methodologies for its quantification in rat plasma and summarizes its key pharmacokinetic parameters.
Quantitative Data Summary
The pharmacokinetic parameters of this compound in rats following intravenous (IV) and oral (PO) administration have been determined using a validated UPLC-MS/MS method.[1][2][4] The key findings are summarized in the tables below for easy comparison.
Table 1: Pharmacokinetic Parameters of this compound in Rats[1][2][4]
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| AUC0-∞ (ng·h/mL) | 2213.9 ± 561.5 | 1032.8 ± 334.8 |
| t1/2z (h) | 2.5 ± 0.4 | 4.2 ± 0.9 |
| Oral Bioavailability (%) | - | 4.56 |
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. t1/2z: Terminal half-life.
Table 2: UPLC-MS/MS Method Validation Parameters[1][2][4]
| Parameter | Value |
| Linearity Range (ng/mL) | 1.36 - 1000.00 |
| Intra-day Precision (RSD%) | < 12.7 |
| Inter-day Precision (RSD%) | < 12.7 |
| Accuracy (RE%) | < 8.29 |
| Extraction Recovery (%) | 89.5 - 104.2 |
| Matrix Effects (%) | 75.3 - 94.3 |
RSD: Relative Standard Deviation; RE: Relative Error.
Experimental Protocols
A sensitive and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is employed for the quantification of this compound in rat plasma.[1][2][4]
Animal Study Protocol
-
Animal Model: Sprague-Dawley rats are used for the pharmacokinetic studies.[5]
-
Administration:
-
Sample Collection: Blood samples are collected at predetermined time points following administration. Plasma is separated by centrifugation and stored at -20°C until analysis.[1]
Sample Preparation Protocol
-
Protein Precipitation: To extract this compound from plasma, a protein precipitation method is used. Methanol (B129727) is added to the plasma samples to precipitate the proteins.[1][3][4]
-
Internal Standard: Tolbutamide is used as the internal standard (IS) to ensure accuracy and precision during sample processing and analysis.[1][3]
-
Extraction Procedure:
-
Thaw plasma samples at room temperature.
-
Spike an aliquot of plasma with the internal standard solution.
-
Add methanol to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for UPLC-MS/MS analysis.
-
UPLC-MS/MS Analysis Protocol
-
Chromatographic System: A Waters Acquity UPLC system is utilized for separation.[1][3]
-
Chromatographic Column: A C18 column (e.g., Waters Acquity UPLC BEH C18) is used for the chromatographic separation.[1][3][4]
-
Mobile Phase: The mobile phase consists of a gradient mixture of 0.1% formic acid in water and acetonitrile.[1][3][4]
-
Mass Spectrometry Detection:
-
Instrument: A triple quadrupole mass spectrometer is used for detection.[5][6]
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is employed.[1][2][3][4]
-
Detection Method: Multiple Reaction Monitoring (MRM) is used for quantification, ensuring high selectivity and sensitivity.[1][2][3][4]
-
Stability Assessment
The stability of this compound in rat plasma is assessed under various conditions to ensure the reliability of the pharmacokinetic data. The analyte has been shown to be stable under the following conditions.[1][2][4]:
-
Room Temperature: Stable for 3 hours at 25°C.
-
Autosampler: Stable for 24 hours at 4°C.
-
Freeze-Thaw Cycles: Stable through three freeze-thaw cycles.
-
Long-Term Storage: Stable for 30 days at -20°C.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the pharmacokinetic analysis of this compound in rats.
Caption: Workflow for this compound pharmacokinetic analysis.
Signaling Pathway
This compound has been reported to induce apoptosis in cancer cells. The following diagram provides a simplified overview of a generic apoptosis signaling pathway that could be initiated by this compound.
Caption: Simplified overview of this compound-induced apoptosis.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pharmacokinetic Studies of this compound in Rat Plasma using UPLC-MS/MS Method | Bentham Science [benthamscience.com]
- 3. Pharmacokinetic Studies of this compound in Rat Plasma using UPLC-MS/MS Method | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of gypenoside LVI, this compound, 2α-OH-protopanaxadiol and their two metabolites in rat plasma by LC-MS/MS and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving Gypenoside XLVI solubility for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Gypenoside XLIX in cell-based assays, with a primary focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Gypenoside XLIX?
A1: The most commonly recommended solvent for Gypenoside XLIX is Dimethyl Sulfoxide (DMSO).[1][2][3] It is advisable to use a fresh, anhydrous grade of DMSO, as absorbed moisture can negatively impact the solubility of the compound.[3][4]
Q2: I'm observing a precipitate when I add my Gypenoside XLIX DMSO stock to my aqueous cell culture medium. What is happening?
A2: This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds like Gypenoside XLIX.[5] It occurs when the compound, which is soluble in the organic solvent (DMSO), is rapidly introduced into an aqueous environment where its solubility is much lower, causing it to precipitate.[5]
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: While cell line dependent, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell-based assays. It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.[6][7]
Q4: At what concentrations is Gypenoside XLIX typically active in cell-based assays?
A4: The effective concentration of Gypenoside XLIX can vary depending on the cell type and the biological endpoint being measured. Published studies have reported its use in a range from 50 µM to 300 µM.[8][9][10]
Troubleshooting Guide: Improving Gypenoside XLIX Solubility
Issue: Precipitate Formation in Cell Culture Media
If you observe precipitation when diluting your Gypenoside XLIX stock solution into your cell culture medium, consult the following troubleshooting table.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of Gypenoside XLIX in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[5] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation.[5] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[5] Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[5] |
| Suboptimal Stock Concentration | A very high concentration in the initial DMSO stock can promote precipitation upon dilution. | Prepare a slightly lower concentration stock solution in DMSO. |
| Media Components | Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility. | Test the solubility of Gypenoside XLIX in a simpler buffered saline solution (like PBS) to see if media components are the primary issue.[5] |
Experimental Protocols
Protocol 1: Preparation of Gypenoside XLIX Stock Solution
-
Weighing: Accurately weigh the desired amount of Gypenoside XLIX powder.
-
Dissolution: Add the appropriate volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 125 mg/mL, which is approximately 119.36 mM).[1][2]
-
Solubilization: If the compound does not dissolve completely with vortexing, use an ultrasonic bath to aid dissolution.[1][2][3]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
This protocol helps determine the highest concentration of Gypenoside XLIX that can be achieved in your specific cell culture medium without precipitation.
-
Prepare Serial Dilutions: Prepare a series of Gypenoside XLIX dilutions in DMSO (e.g., 100 mM, 50 mM, 25 mM, 12.5 mM, 6.25 mM, 3.125 mM).
-
Add to Media: In a clear 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete, pre-warmed cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of media to achieve a final DMSO concentration of 1%.
-
Include Controls: Include a DMSO-only control (2 µL of DMSO in 198 µL of media).
-
Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[5] For a more quantitative assessment, you can measure the absorbance at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under these conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by Gypenoside XLIX and a general workflow for cell-based assays.
References
- 1. xcessbio.com [xcessbio.com]
- 2. Gypenoside XLIX | CAS:94987-08-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gypenoside XLIX, a naturally occurring PPAR-alpha activator, inhibits cytokine-induced vascular cell adhesion molecule-1 expression and activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Gypenoside XLIX on fatty liver cell gene expression in vitro: a genome-wide analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gypenoside XLIX, a naturally occurring gynosaponin, PPAR-alpha dependently inhibits LPS-induced tissue factor expression and activity in human THP-1 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Gypenoside XLVI stability issues in stock solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Gypenoside XLVI. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability and handling issues, particularly concerning stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro experiments?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use is dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO at concentrations up to 100 mg/mL (103.83 mM).[1] For complete dissolution at high concentrations, gentle warming and/or sonication may be necessary.[1][2] It is crucial to use anhydrous, high-purity DMSO, as the presence of water can reduce the solubility of the compound and promote precipitation.
Q2: What are the recommended storage conditions and duration for this compound stock solutions?
A2: For optimal stability, this compound stock solutions in DMSO should be stored under the following conditions:
It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation and precipitation. Solutions should be stored in tightly sealed containers, protected from light and moisture.[1][2]
Q3: My this compound has precipitated out of my DMSO stock solution. What should I do?
A3: Precipitation can occur due to several factors, including exceeding the solubility limit, temperature fluctuations, or the introduction of water into the DMSO. To redissolve the precipitate, you can gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate until the solid is completely dissolved. Visually inspect the solution to ensure no particulate matter remains before use. If the precipitate does not redissolve, it is best to prepare a fresh stock solution to ensure accurate concentration and reliable experimental results.
Q4: What is the stability of this compound in aqueous solutions or cell culture media?
A4: this compound, like many saponins, has limited solubility and stability in aqueous solutions. When diluting a concentrated DMSO stock solution into an aqueous buffer or cell culture medium, the compound can "crash out" or precipitate due to the change in solvent polarity. It is advisable to prepare working solutions fresh for each experiment and use them immediately. The final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q5: What are the potential degradation pathways for this compound in solution?
A5: Gypenosides can be susceptible to hydrolysis, particularly under acidic or alkaline conditions, which can cleave the glycosidic bonds.[3] For instance, malonyl-containing gypenosides can easily lose their malonyl group.[3] Enzymatic conversion is another potential degradation pathway; for example, this compound can be converted to Gynosaponin TN-1 by the enzyme naringinase.[2] While the specific degradation products in a DMSO stock solution under recommended storage conditions are not extensively documented, proper storage at low temperatures helps to minimize these degradation processes.
Troubleshooting Guides
Issue 1: Variability in Experimental Results
-
Potential Cause: Degradation of this compound in the stock solution.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the stock solution has been stored at the correct temperature and for a duration within the recommended stability period.
-
Avoid Freeze-Thaw Cycles: Use single-use aliquots to prevent degradation from repeated temperature changes.
-
Prepare Fresh Solutions: If the stock solution is old or has been handled improperly, prepare a fresh solution from solid this compound.
-
Perform Quality Control: If available, use a method like HPLC to check the purity and concentration of your stock solution (see Experimental Protocols section for a sample HPLC method).
-
Issue 2: Compound Precipitation in Cell Culture Media
-
Potential Cause: Poor aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Pre-warm Media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.
-
Step-wise Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform a step-wise or serial dilution.
-
Increase Agitation: When adding the stock solution, gently vortex or swirl the media to promote rapid and even dispersion.
-
Lower Final Concentration: If precipitation persists, the desired final concentration may exceed the compound's solubility in the media. Try lowering the final concentration.
-
Check Final DMSO Concentration: Ensure the final percentage of DMSO is not excessively high, as this can also affect solubility and cell health.
-
Data Presentation
This compound Stock Solution Stability
| Solvent | Storage Temperature | Recommended Maximum Storage |
| DMSO | -20°C | 1 Month[1][2] |
| DMSO | -80°C | 6 Months[1][2] |
It is strongly recommended to perform your own stability studies for long-term experiments or if using different solvents.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 963.15 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile tube. For example, to make 1 mL of a 10 mM solution, weigh out 9.63 mg.
-
Add the appropriate volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or place it in a sonicator bath for 10-15 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Quality Control of this compound Stock Solution by HPLC
This protocol is adapted from a published method for the analysis of this compound.[3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Charged Aerosol Detector (CAD).
-
C18 analytical column (e.g., Waters ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm).
Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Detection: As per detector specifications (e.g., CAD or UV at an appropriate wavelength).
-
Injection Volume: 5-10 µL
-
Gradient Elution: A gradient from a lower to a higher concentration of Mobile Phase B will be required to elute this compound. The exact gradient will need to be optimized for your specific system and column.
Procedure:
-
Prepare a standard curve of this compound of known concentrations in DMSO.
-
Dilute your stock solution to a concentration that falls within the range of your standard curve.
-
Inject the standards and the diluted stock solution sample into the HPLC system.
-
Compare the peak area of your stock solution sample to the standard curve to determine its concentration. The presence of significant additional peaks may indicate degradation.
Visualizations
Caption: Workflow for this compound stock solution preparation, storage, and use.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
Technical Support Center: Optimizing Alkaline Hydrolysis for Gypenoside XLVI Analysis
Welcome to the technical support center for the analysis of Gypenoside XLVI. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the alkaline hydrolysis step for accurate quantification of this compound from Gynostemma pentaphyllum and other biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is alkaline hydrolysis necessary for the analysis of this compound?
A1: In its natural state within Gynostemma pentaphyllum, this compound often co-exists with its malonylated form, malonyl-gypenoside XLVI. These two compounds can be difficult to separate chromatographically and may lead to inaccurate quantification. Alkaline hydrolysis is a crucial sample pretreatment step that removes the malonyl group from malonyl-gypenoside XLVI, converting it into this compound.[1] This ensures that the total amount of this compound is accurately measured.
Q2: What is the recommended protocol for alkaline hydrolysis of malonyl-gypenoside XLVI?
A2: A widely used and effective method involves the use of an ethanol-water-ammonia mixture. The optimal conditions established for complete conversion are standing for 24 hours in a solution of ethanol, water, and ammonia (B1221849) in a 50:46:4 (v/v/v) ratio.[1]
Q3: What are the potential degradation products of this compound under harsh alkaline conditions?
A3: While mild alkaline conditions are used to remove the malonyl group, prolonged exposure to strong bases or high temperatures can lead to the degradation of the this compound molecule itself. Dammarane-type saponins, like gypenosides, can undergo side reactions such as the hydrolysis of other ester or glycosidic bonds, though specific degradation pathways for this compound under these conditions are not extensively documented in the provided search results. It is crucial to adhere to optimized protocols to avoid analyte loss.
Q4: Can I use other bases besides ammonia for the hydrolysis?
A4: While other bases can be used for alkaline hydrolysis, ammonia is preferred due to its volatility, which allows for easy removal from the sample prior to analysis, preventing interference with the chromatographic separation and detection. The use of non-volatile bases like sodium hydroxide (B78521) may require additional neutralization and desalting steps.
Q5: What analytical techniques are suitable for the analysis of this compound after hydrolysis?
A5: Ultra-High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (UHPLC-CAD) is a highly sensitive and reproducible method for the quantification of this compound.[1] This technique is particularly advantageous as it does not require the analyte to have a chromophore. Other methods such as HPLC with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can also be employed.[2][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis (Presence of Malonyl-Gypenoside XLVI peak in chromatogram) | 1. Insufficient reaction time. 2. Incorrect ratio of ethanol, water, and ammonia. 3. Low concentration of ammonia. | 1. Ensure the sample is incubated for the full 24-hour period as recommended. 2. Prepare the hydrolysis solution with the precise 50:46:4 (v/v/v) ratio of ethanol:water:ammonia.[1] 3. Verify the concentration of the ammonia solution used. |
| Low Recovery of this compound | 1. Degradation of this compound due to excessively harsh conditions (e.g., high temperature, prolonged exposure to base). 2. Adsorption of the analyte to sample containers or processing materials. 3. Inefficient extraction from the matrix after hydrolysis. | 1. Perform the hydrolysis at room temperature as specified in the protocol. Avoid heating unless validated. 2. Use silanized glassware or low-adsorption microcentrifuge tubes. 3. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to ensure complete recovery of this compound. |
| Poor Peak Shape (Tailing or Fronting) in HPLC/UHPLC Analysis | 1. Secondary interactions between the analyte and the stationary phase. 2. Column overload. 3. Inappropriate mobile phase pH or composition. | 1. Use a high-quality, end-capped C18 column. Consider adding a small amount of a competing base (e.g., triethylamine) to the mobile phase if tailing persists. 2. Reduce the injection volume or dilute the sample. 3. Ensure the mobile phase is properly prepared and degassed. For reversed-phase chromatography of saponins, a mobile phase containing a weak acid like formic acid is often used.[1] |
| High Background Noise or Baseline Drift in CAD Detection | 1. Use of non-volatile mobile phase additives. 2. Impurities in the solvents or reagents. 3. Column bleed. | 1. Use volatile mobile phase additives (e.g., formic acid, ammonium (B1175870) formate). 2. Use high-purity, HPLC or MS-grade solvents and freshly prepared mobile phases. 3. Use a column with low bleed characteristics, especially when operating at higher temperatures. |
| Matrix Effects (Signal Suppression or Enhancement) | 1. Co-elution of endogenous compounds from the sample matrix that interfere with the ionization or detection of this compound. | 1. Improve sample cleanup procedures (e.g., use a more selective SPE sorbent). 2. Modify the chromatographic method to achieve better separation between this compound and interfering compounds. 3. Use a matrix-matched calibration curve or an internal standard to compensate for matrix effects. |
Experimental Protocols
Optimized Alkaline Hydrolysis of Malonyl-Gypenoside XLVI
This protocol is adapted from the method described for the complete conversion of malonyl-gypenosides to their corresponding neutral saponins.[1]
Materials:
-
Sample containing malonyl-gypenoside XLVI (e.g., dried and powdered Gynostemma pentaphyllum).
-
Ethanol (HPLC grade).
-
Deionized water.
-
Ammonia solution (analytical grade).
-
Vortex mixer.
-
Centrifuge.
Procedure:
-
Prepare the hydrolysis solution by mixing ethanol, water, and ammonia in a 50:46:4 (v/v/v) ratio.
-
Weigh an appropriate amount of the powdered sample and place it in a suitable vessel.
-
Add the hydrolysis solution to the sample at a solid-liquid ratio of 1:150 (g:mL).
-
Vortex the mixture thoroughly to ensure complete wetting of the sample.
-
Allow the mixture to stand at room temperature for 24 hours.
-
After 24 hours, centrifuge the sample to pellet the solid material.
-
Carefully collect the supernatant containing the hydrolyzed this compound for further purification or direct analysis.
Data Presentation
The following table summarizes the key parameters for the optimized alkaline hydrolysis protocol. While specific quantitative data on the effect of varying conditions on this compound yield is not available in the provided search results, the optimized protocol is reported to achieve complete conversion.[1]
| Parameter | Optimized Condition | Reference |
| Solvent System | Ethanol:Water:Ammonia (50:46:4, v/v/v) | [1] |
| Reaction Time | 24 hours | [1] |
| Temperature | Room Temperature | [1] |
| Solid-Liquid Ratio | 1:150 (g:mL) | [1] |
Visualizations
References
- 1. [Determination of this compound and LVI in Gynostemma pentaphyllum from Fujian by ultra-high performance liquid chromatography-charged aerosol detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Separation and Analysis of Saponins in Natural Products [mdpi.com]
- 3. researchgate.net [researchgate.net]
Overcoming matrix effects in Gypenoside XLVI plasma quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the quantification of Gypenoside XLVI in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected components in the sample matrix.[1] In plasma analysis, these interfering components can include phospholipids (B1166683), salts, and proteins.[1][2] This interference can lead to inaccurate and imprecise quantification of this compound, compromising the reliability of your results.[3]
Q2: I am observing significant signal suppression for this compound. What are the likely causes and how can I troubleshoot this?
A2: Signal suppression is a common manifestation of matrix effects, particularly with electrospray ionization (ESI), which is more susceptible than atmospheric pressure chemical ionization (APCI).[3][4] The primary cause is the presence of endogenous plasma components that co-elute with this compound and compete for ionization.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to improve the sample cleanup process.[5] Consider switching from a simple protein precipitation (PPT) method to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of interfering phospholipids and other matrix components.[4][5]
-
Chromatographic Separation: Enhance the separation of this compound from matrix components by modifying your LC method. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[6]
-
Dilution: If sensitivity allows, diluting the plasma sample can reduce the concentration of interfering matrix components.[7][8]
-
Internal Standard Selection: Ensure you are using a suitable internal standard (IS). A stable isotope-labeled (SIL) internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing better compensation.[5]
Q3: My results for this compound are inconsistent and show poor reproducibility. Could this be related to matrix effects?
A3: Yes, inconsistent and irreproducible results are classic signs of unmanaged matrix effects. The variability in the composition of plasma samples can lead to different degrees of ion suppression or enhancement from sample to sample, resulting in poor precision.[9] Phospholipids, in particular, are known to build up on the LC column and elute erratically, which contributes to this lack of reproducibility.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor reproducibility in this compound quantification.
Q4: How do I choose the best sample preparation method to minimize matrix effects for this compound?
A4: The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix. Here's a comparison of common techniques:
-
Protein Precipitation (PPT): This is a simple and fast method, often using methanol (B129727) or acetonitrile.[6][10] While it removes proteins, it may not effectively eliminate other matrix components like phospholipids, which can lead to significant matrix effects.[11]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[5] The choice of solvent and pH adjustment are critical for efficient extraction of this compound while minimizing the co-extraction of interferences.[5]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective method for reducing matrix effects as it provides the cleanest extracts.[3][4] It allows for more selective isolation of the analyte and removal of interfering compounds through specific binding and washing steps. For gypenosides, reversed-phase or mixed-mode cation exchange SPE cartridges can be effective.[11][12]
Experimental Workflow for Sample Preparation Method Selection:
Caption: A workflow for selecting the optimal sample preparation method.
Quantitative Data Summary
The following tables summarize quantitative data from published studies on the analysis of this compound and other gypenosides, highlighting the performance of different analytical methods.
Table 1: Method Performance for this compound Quantification in Rat Plasma
| Parameter | Method 1[10][13][14] | Method 2[6][15] |
| Sample Preparation | Protein Precipitation (Methanol) | Protein Precipitation (Methanol) |
| LC Column | Waters Acquity C18 | SunFire C18 |
| Ionization Mode | ESI- | ESI+ |
| Linearity Range (ng/mL) | 1.36 - 1000.00 | 10.0 - 2000 |
| LLOQ (ng/mL) | 1.36 | 10.0 |
| Matrix Effect (%) | 75.3 - 94.3 | Not explicitly quantified, but stated as not apparent |
| Extraction Recovery (%) | 89.5 - 104.2 | >86.9 |
| Intra-day Precision (RSD%) | < 12.7 | Acceptable (not specified) |
| Inter-day Precision (RSD%) | < 12.7 | Acceptable (not specified) |
| Intra-day Accuracy (RE%) | < 8.29 | Acceptable (not specified) |
| Inter-day Accuracy (RE%) | < 8.29 | Acceptable (not specified) |
Table 2: Comparison of Sample Preparation Methods for Similar Analytes
| Sample Preparation Method | Key Advantages | Key Disadvantages | Typical Recovery | Matrix Effect Level | Reference |
| Protein Precipitation (PPT) | Simple, fast, inexpensive | Less clean extract, higher matrix effects | >80% for some compounds | Can be significant | [11] |
| Liquid-Liquid Extraction (LLE) | Cleaner than PPT, good recovery | More labor-intensive, solvent use | Favorable for many compounds | Minimal for many compounds | [11] |
| Solid-Phase Extraction (SPE) | Cleanest extracts, lowest matrix effects | More complex, can be costly | >80% with optimized method | Can be substantial if not optimized, but generally low | [11][12] |
Detailed Experimental Protocols
Protocol 1: UPLC-MS/MS Method with Protein Precipitation (Adapted from[10][13][14])
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of rat plasma, add the internal standard (Tolbutamide).
-
Precipitate proteins by adding 200 µL of methanol.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
-
-
UPLC-MS/MS Conditions:
-
Column: Waters Acquity C18
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution).
-
Ionization: Electrospray Ionization, Negative Mode (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Protocol 2: LC-MS/MS Method with Solid-Phase Extraction for a Similar Gypenoside (Adapted from[12])
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an SPE cartridge (e.g., Waters XBridgeTM BEH C18) according to the manufacturer's instructions.
-
Load the plasma sample (pre-treated as necessary) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte (Gypenoside XLIX) and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Column: Waters XBridgeTM BEH C18 (4.6 x 50 mm, 2.5 µm).
-
Mobile Phase: Acetonitrile and water (62.5:37.5, v/v).
-
Ionization: Electrospray Ionization, Negative Mode (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) for Gypenoside XLIX (m/z 1045.6 → 913.5) and IS (m/z 897.5 → 765.4).
-
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Simultaneous determination of gypenoside LVI, this compound, 2α-OH-protopanaxadiol and their two metabolites in rat plasma by LC-MS/MS and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 12. Development of a targeted method for quantification of gypenoside XLIX in rat plasma, using SPE and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic Studies of this compound in Rat Plasma using UPLC-MS/MS Method | Bentham Science [benthamscience.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
Gypenoside XLVI Cytotoxicity Research: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the challenges of Gypenoside XLVI dose-dependent cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound has limited aqueous solubility. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO).[1][2] For further dilutions into aqueous media, a multi-solvent approach may be necessary to maintain solubility and avoid precipitation. One such protocol involves a final solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
Q2: How stable is this compound in solution and in cell culture media?
A2: this compound solutions are known to be unstable and it is highly recommended to prepare them fresh for each experiment.[3] Stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[2] Studies on the stability in rat plasma showed it remained stable for three hours at room temperature (25°C) and for 24 hours at 4°C.[4] However, stability in cell culture media over longer incubation periods (e.g., 24, 48, 72 hours) should be determined empirically.
Q3: What level of purity should I expect for commercially available this compound?
A3: Commercially available this compound can be obtained with a purity of 95-99%, as determined by methods such as High-Performance Liquid Chromatography (HPLC).[1] It is crucial to obtain a certificate of analysis from the supplier to confirm the purity of the specific batch being used.
Q4: Can this compound, as a saponin, interfere with standard cytotoxicity assays?
A4: Yes, as a saponin, this compound has the potential to interfere with common cytotoxicity assays. Saponins (B1172615) can have surfactant-like properties that may directly damage cell membranes, leading to LDH release that is not related to the intended biological mechanism of action.[5] For MTT assays, some plant extracts have been shown to directly reduce the MTT reagent, leading to false-positive results.[6] It is essential to include proper controls to account for these potential interferences (see Troubleshooting Guide).
Data Presentation: Dose-Dependent Cytotoxicity of Gypenosides
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for this compound and other related gypenosides in various cell lines.
Table 1: IC50 Values for this compound
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) | Reference |
| A549 | Non-small cell lung carcinoma | 48 | 52.63 ± 8.31 | [1][2] |
Note: There is limited publicly available data on the IC50 values of this compound across a wide range of cell lines.
Table 2: IC50 Values for Other Gypenosides
| Compound | Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Gypenoside L | 769-P | Renal Cell Carcinoma | 48 | 60 | [7] |
| ACHN | Renal Cell Carcinoma | 48 | 70 | [7] | |
| Gypenoside LI | 769-P | Renal Cell Carcinoma | 48 | 45 | [7] |
| ACHN | Renal Cell Carcinoma | 48 | 55 | [7] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | Not Specified | [8] | |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | [8] | |
| Saponin Fraction | PC-3 | Prostate Cancer | Not Specified | 39.3 (µg/mL) | [9] |
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible cytotoxicity results.
-
Possible Cause: Instability of this compound in solution.
-
Solution: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[3]
-
-
Possible Cause: Precipitation of this compound in the cell culture medium.
-
Solution: Visually inspect the wells of your culture plate under a microscope after adding the compound. If precipitate is observed, consider optimizing the solvent system. A final DMSO concentration of <0.5% is generally recommended. If solubility issues persist, co-solvents like PEG300 may be necessary.[2]
-
-
Possible Cause: Variability in cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[10]
-
Problem 2: High background or false positives in the MTT assay.
-
Possible Cause: Direct reduction of MTT by this compound.
-
Solution: Run a control plate with this compound in cell-free media to see if the compound alone can convert MTT to formazan (B1609692).[6] If it does, subtract the absorbance of the cell-free wells from your experimental wells.
-
-
Possible Cause: Color interference from the this compound solution.
-
Solution: Include a blank control with the compound in media to measure its intrinsic absorbance. Subtract this value from your experimental results.[11]
-
Problem 3: Unexpectedly high cytotoxicity at low concentrations in the LDH assay.
-
Possible Cause: Direct membrane-lysing effects of this compound as a saponin.
-
Solution: Consider the time course of LDH release. A very rapid release of LDH may suggest a direct lytic effect rather than a programmed cell death pathway. Compare results with a non-membrane-based assay like MTT or a crystal violet assay.
-
-
Possible Cause: Interference from serum in the culture medium.
-
Solution: Serum contains LDH which can increase background levels. If possible, reduce the serum concentration during the treatment period, ensuring cell viability is not compromised in the control group.[12]
-
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium from a freshly prepared stock solution.
-
Cell Treatment: Replace the overnight culture medium with the medium containing the various concentrations of this compound. Include vehicle-only controls (e.g., medium with 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate gently to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: LDH Assay for Cytotoxicity
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of your chosen kit. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Add the stop solution if required by the kit. Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Controls: It is essential to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental samples relative to the controls.
Visualizations
Signaling Pathways
// Nodes Gypenoside [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Growth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Gypenoside -> PI3K [label="Inhibits", fontcolor="#EA4335", color="#EA4335", style=dashed, arrowhead=tee]; PI3K -> AKT [color="#34A853"]; AKT -> mTOR [color="#34A853"]; mTOR -> Cell_Growth [color="#34A853"]; mTOR -> Apoptosis [label="Inhibits", fontcolor="#EA4335", color="#EA4335", style=dashed, arrowhead=tee]; } this compound inhibits the PI3K/AKT/mTOR signaling pathway.
// Nodes Gypenoside [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Gypenoside -> RAS [label="Inhibits", fontcolor="#EA4335", color="#EA4335", style=dashed, arrowhead=tee]; RAS -> RAF [color="#34A853"]; RAF -> MEK [color="#34A853"]; MEK -> ERK [color="#34A853"]; ERK -> Proliferation [color="#34A853"]; } this compound modulates the MAPK/ERK signaling pathway.
Experimental Workflow
// Nodes Start [label="Inconsistent Cytotoxicity Data", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Solubility [label="Check for Compound\nPrecipitation in Media", shape=box]; Precipitate_Yes [label="Precipitate Observed", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Solvent [label="Optimize Solvent System\n(e.g., adjust DMSO %, add co-solvents)", shape=box]; Precipitate_No [label="No Precipitate", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Stability [label="Review Compound\nHandling Protocol", shape=box]; Fresh_Solutions [label="Are fresh solutions\nused for each experiment?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Use_Fresh [label="Prepare fresh solutions\nimmediately before use", shape=box]; Assay_Interference [label="Investigate Assay\nInterference", shape=box]; Run_Controls [label="Run cell-free and\ncompound color controls", shape=box]; Analyze_Controls [label="Analyze control data\nto correct for interference", shape=box]; Consistent_Data [label="Consistent Data", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Solubility; Check_Solubility -> Precipitate_Yes; Precipitate_Yes -> Optimize_Solvent [label="Yes"]; Optimize_Solvent -> Check_Solubility; Precipitate_Yes -> Precipitate_No [label="No"]; Precipitate_No -> Check_Stability; Check_Stability -> Fresh_Solutions; Fresh_Solutions -> Use_Fresh [label="No"]; Use_Fresh -> Check_Stability; Fresh_Solutions -> Assay_Interference [label="Yes"]; Assay_Interference -> Run_Controls; Run_Controls -> Analyze_Controls; Analyze_Controls -> Consistent_Data; } Troubleshooting workflow for inconsistent cytotoxicity results.
References
- 1. CAS 94705-70-1 | this compound [phytopurify.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]
- 8. Gypenoside LI arrests the cell cycle of breast cancer in G0/G1 phase by down-regulating E2F1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiproliferation effect and apoptosis mechanism of prostate cancer cell PC-3 by flavonoids and saponins prepared from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. benchchem.com [benchchem.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Troubleshooting Gypenoside XLVI peak separation in HPLC
Welcome to the technical support center for Gypenoside XLVI analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the HPLC peak separation of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is my this compound peak showing significant tailing?
A1: Peak tailing for this compound, a common issue with saponin (B1150181) analysis, can lead to poor resolution and inaccurate quantification. The primary causes often relate to secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 stationary phase can interact with the polar functional groups of this compound, causing peak tailing.[1][2][3]
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte, both ionized and non-ionized forms can exist, leading to peak distortion.[3][5][6]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state. For saponins (B1172615) like gypenosides, a slightly acidic mobile phase (pH 2.5-3.5) is generally a good starting point.[1]
-
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or at the head of the column can also cause tailing.[2][7]
-
Solution: Use a guard column to protect the analytical column from strongly retained impurities.[2] Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
-
Q2: My this compound peak is fronting. What could be the cause?
A2: Peak fronting is characterized by an asymmetric peak with a leading edge that is less steep than the trailing edge. This can be caused by several factors.
-
Sample Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the column, leading to peak fronting.[8][9][10][11]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, the analyte can travel through the beginning of the column too quickly, causing a distorted peak shape.[8][9][12]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase of your gradient.[11]
-
-
Column Collapse or Void: A void at the head of the column or a collapse of the stationary phase bed can lead to an uneven flow path and peak fronting.[10][12]
-
Solution: This usually requires column replacement. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pH and pressure limits.
-
Q3: I am seeing poor resolution between this compound and other closely eluting peaks. How can I improve this?
A3: Achieving baseline separation of this compound from its isomers and other gypenosides in a complex mixture can be challenging. Here are some strategies to improve resolution:
-
Optimize the Gradient: A shallow gradient is often crucial for separating closely related compounds.[13]
-
Solution: Decrease the rate of change of the organic solvent percentage over the time window where the peaks of interest elute.[4] A good starting point is a broad "scouting" gradient (e.g., 5-95% organic solvent) to determine the elution region, followed by a shallower gradient in that specific region.[13]
-
-
Change the Organic Solvent: The choice of organic solvent can alter the selectivity of the separation.
-
Solution: If you are using acetonitrile, try substituting it with methanol (B129727), or vice versa. This can change the elution order and improve the separation of co-eluting peaks.[4]
-
-
Adjust the Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer.
-
Solution: Increasing the column temperature (e.g., to 30-40°C) can lead to sharper peaks and shorter retention times.[4] However, in some cases, a lower temperature may improve resolution for closely eluting compounds by increasing retention.[4] It is important to use a column oven to maintain a stable temperature for reproducible results.[4]
-
-
Select a Different Column: The stationary phase chemistry plays a significant role in selectivity.
-
Solution: If resolution cannot be achieved on a standard C18 column, consider a column with a different stationary phase, such as a phenyl or cyano column, which can offer different selectivity based on pi-pi or dipole-dipole interactions.[14] Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) can also provide higher efficiency and better resolution.[14]
-
Q4: I am observing ghost peaks in my chromatogram. Where are they coming from and how do I get rid of them?
A4: Ghost peaks are peaks that appear in the chromatogram even when a blank is injected. They are often a result of contamination in the mobile phase or carryover from previous injections.[15][16][17]
-
Mobile Phase Contamination: Impurities in the solvents or additives, or the growth of microorganisms in the mobile phase, can lead to ghost peaks, especially in gradient elution.[15][16][17]
-
System Contamination and Carryover: Residual sample from previous injections can be eluted in subsequent runs, appearing as ghost peaks.[16]
-
Solution: Implement a robust column washing step after each run, using a strong solvent to elute any remaining compounds. Ensure the injector and syringe are thoroughly cleaned between injections.
-
Q5: My baseline is very noisy, especially at low UV wavelengths. What can I do to improve it?
A5: Baseline noise can be a significant issue when detecting compounds like this compound that lack a strong chromophore and require detection at low UV wavelengths (e.g., 203 nm).[19][20][21]
-
Mobile Phase Absorbance: The mobile phase itself can absorb UV light at low wavelengths, contributing to a noisy baseline.[22][23]
-
Incomplete Degassing: Dissolved gases in the mobile phase can form bubbles that cause noise when they pass through the detector flow cell.[23][24]
-
Solution: Adequately degas the mobile phase using an inline degasser, helium sparging, or sonication.[24]
-
-
Detector Lamp Issues: An aging detector lamp can result in decreased intensity and increased noise.[23]
-
Solution: Check the lamp's energy output and replace it if it is below the manufacturer's recommended level.
-
-
Consider an Alternative Detector: For compounds with poor UV absorbance, other detection methods may be more suitable.
Data Presentation
Table 1: Typical HPLC and UPLC Parameters for this compound Analysis
| Parameter | HPLC Method 1 | UPLC Method 1[26][27] | UPLC Method 2[28][29][30] |
| Column | C18 | Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) | UPLC BEH C18 |
| Mobile Phase A | Water with 0.1% Formic Acid | 0.1% (v/v) Formic Acid in Water | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic (34% Acetonitrile)[31] | Gradient | Gradient |
| Flow Rate | 0.8 mL/min[31] | 0.5 mL/min | Not specified |
| Column Temperature | Not specified | 40 °C | Not specified |
| Detection | UV at 203 nm[31] | Charged Aerosol Detector (CAD) | MS/MS (ESI-) |
| Injection Volume | 20 µL[31] | Not specified | Not specified |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Gynostemma pentaphyllum
This protocol is based on methodologies for extracting gypenosides for HPLC analysis.[26][31]
-
Grinding: Grind the dried Gynostemma pentaphyllum plant material into a fine powder.
-
Defatting (Optional but Recommended): Perform a Soxhlet extraction of the powder with petroleum ether to remove lipids.[31]
-
Extraction:
-
Method A (Methanol Extraction): Extract the defatted residue with methanol using sonication.[31]
-
Method B (Alkaline Hydrolysis and Extraction): To convert malonyl-gypenosides to their neutral forms for a simpler chromatogram, prepare an extraction solvent of ethanol-water-ammonia (50:46:4, v/v/v).[26][27] Add this solvent to the plant powder at a solid-liquid ratio of 1:150 (g:mL) and sonicate for 30 minutes. Let the mixture stand for 24 hours to allow for complete hydrolysis.[26][27]
-
-
Purification (Optional): To enrich the gypenoside fraction, the crude extract can be passed through a macroporous resin column.[31]
-
Final Preparation: Centrifuge the extract and filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[18]
Protocol 2: General HPLC Method for this compound Separation
This protocol provides a starting point for developing an HPLC method for this compound analysis.
-
Column: Use a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
Start with a shallow gradient, for example:
-
0-5 min: 20% B
-
5-35 min: 20% to 40% B
-
35-40 min: 40% to 90% B
-
40-45 min: 90% B (wash)
-
45-50 min: 90% to 20% B (return to initial conditions)
-
50-60 min: 20% B (equilibration)
-
-
Adjust the gradient slope and duration based on the complexity of the sample and the elution profile of this compound.
-
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column temperature at 30°C using a column oven.
-
Detection:
-
For UV detection, set the wavelength to 203 nm.
-
If available, use an ELSD or CAD for more universal detection of saponins.
-
-
Injection Volume: Inject 10-20 µL of the prepared sample.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC peak shape and resolution issues.
Caption: A typical experimental workflow for the preparation of this compound samples for HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. moravek.com [moravek.com]
- 7. agilent.com [agilent.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. uhplcs.com [uhplcs.com]
- 10. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 13. mastelf.com [mastelf.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. uhplcs.com [uhplcs.com]
- 16. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 17. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 18. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
- 19. researchgate.net [researchgate.net]
- 20. Accumulation of Saponins in Underground Parts of Panax vietnamensis at Different Ages Analyzed by HPLC-UV/ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 24. uhplcs.com [uhplcs.com]
- 25. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [Determination of this compound and LVI in Gynostemma pentaphyllum from Fujian by ultra-high performance liquid chromatography-charged aerosol detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Determination of this compound and LVI in Gynostemma pentaphyllum from Fujian by ultra-high performance liquid chromatography-charged aerosol detector - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Method development for gypenosides fingerprint by high performance liquid chromatography with diode-array detection and the addition of internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
How to increase the yield of Gypenoside XLVI enzymatic conversion
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic conversion of Gypenoside XLVI.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic conversion of this compound, providing potential causes and solutions to enhance the reaction yield.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive enzyme | - Confirm enzyme activity using a standard substrate. - Procure new, certified active enzyme. |
| Incorrect reaction conditions | - Verify pH, temperature, and buffer composition. Optimal conditions for naringinase (B1166350) are pH 4.2 and 47.3°C.[1][] - Calibrate pH meter and thermometer. | |
| Presence of inhibitors | - Analyze the substrate for potential enzymatic inhibitors. - Purify the this compound substrate prior to conversion. | |
| Low Yield | Suboptimal enzyme concentration | - Titrate the enzyme concentration to find the optimal level. Increasing enzyme concentration can improve conversion rates.[3][4][5] |
| Suboptimal substrate concentration | - High substrate concentrations can lead to substrate inhibition. Evaluate a range of substrate concentrations to identify the optimum.[3] | |
| Insufficient reaction time | - Extend the incubation period. For naringinase, a 16-hour reaction time has been shown to be effective.[1][] | |
| Product degradation | - Monitor the reaction over time to identify if the product is degrading after formation. - If degradation is observed, optimize the reaction time to maximize product accumulation. | |
| Inconsistent Results | Variability in starting material | - Ensure consistent quality and purity of this compound. - Perform quality control on each new batch of substrate. |
| Inaccurate measurements | - Calibrate all pipettes, balances, and other measuring equipment. - Prepare fresh buffer solutions for each experiment. | |
| Fluctuations in temperature or pH | - Use a calibrated water bath or incubator with precise temperature control. - Ensure the buffer has sufficient capacity to maintain a stable pH throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the enzymatic conversion of this compound to Gynosaponin TN-1?
A1: Using naringinase under optimal conditions, a yield of approximately 73.44 ± 6.52% can be achieved for the conversion of this compound to Gynosaponin TN-1.[1][]
Q2: What are the optimal conditions for the enzymatic conversion of this compound using naringinase?
A2: The optimal conditions reported for the conversion of this compound to Gynosaponin TN-1 using naringinase are a pH of 4.2, a temperature of 47.3°C, and a reaction time of 16 hours.[1][]
Q3: Can other enzymes be used for the conversion of this compound?
A3: While naringinase has been shown to be effective, other β-glucosidases could potentially convert this compound.[1] The choice of enzyme may depend on the desired final product, as different enzymes can have different specificities for the various glycosidic bonds present in the molecule. It is recommended to screen a panel of glycosidases to find the most efficient one for your specific needs.
Q4: How can I monitor the progress of the enzymatic conversion?
A4: The reaction can be monitored using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector, such as a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).[3][6] This will allow you to quantify the decrease in the this compound substrate and the increase in the desired product over time.
Q5: My substrate is not dissolving well in the reaction buffer. What can I do?
A5: Gypenosides can have limited aqueous solubility. You can try to dissolve the this compound in a small amount of a co-solvent like ethanol (B145695) or DMSO before adding it to the reaction buffer. However, be mindful that high concentrations of organic solvents can inhibit enzyme activity. It is crucial to perform a solvent tolerance test for the specific enzyme being used.
Experimental Protocols
Detailed Methodology for Enzymatic Conversion of this compound to Gynosaponin TN-1
This protocol is based on the successful conversion reported in the literature.[1][]
Materials:
-
This compound
-
Naringinase
-
Citrate-phosphate buffer (pH 4.2)
-
Deionized water
-
Reaction vessels (e.g., microtubes or glass vials)
-
Incubator or water bath set to 47.3°C
-
HPLC or UHPLC system for analysis
Procedure:
-
Prepare the Reaction Mixture:
-
Dissolve this compound in the citrate-phosphate buffer (pH 4.2) to the desired substrate concentration.
-
Add naringinase to the substrate solution to the desired enzyme concentration.
-
-
Incubation:
-
Incubate the reaction mixture at 47.3°C for 16 hours. It is advisable to have gentle agitation to ensure a homogenous mixture.
-
-
Reaction Termination:
-
Terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.
-
-
Analysis:
-
Centrifuge the terminated reaction mixture to pellet the denatured enzyme.
-
Analyze the supernatant by HPLC or UHPLC to determine the concentration of the substrate and product, allowing for yield calculation.
-
Visualizations
Caption: Experimental workflow for the enzymatic conversion of this compound.
Caption: Troubleshooting logic for low-yield this compound conversion.
References
- 1. Gynosaponin TN-1 producing from the enzymatic conversion of this compound by naringinase and its cytotoxicity on hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic Biotransformation of Gypenoside XLIX into Gylongiposide I and Their Antiviral Roles against Enterovirus 71 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [Determination of this compound and LVI in Gynostemma pentaphyllum from Fujian by ultra-high performance liquid chromatography-charged aerosol detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Gypenoside XLVI Extraction for Higher Purity
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the successful extraction and purification of high-purity Gypenoside XLVI from Gynostemma pentaphyllum.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in obtaining high-purity this compound?
A1: The main challenges include:
-
Structural Similarity: this compound is often present with other structurally similar saponins (B1172615), such as Gypenoside LVI, which can co-elute during chromatographic separation.[1]
-
Presence of Acidic Saponins: Gynostemma pentaphyllum contains malonyl-containing acidic saponins that can convert to neutral saponins like this compound during extraction or storage, leading to inconsistencies in yield and purity.
-
Co-extraction of Impurities: Polar impurities like flavonoids and polysaccharides are often co-extracted with saponins, which can interfere with downstream purification steps and reduce final purity.[2]
-
Degradation: Saponins can be sensitive to high temperatures and harsh pH conditions, which may lead to degradation and reduced yield.[2]
Q2: Why is my crude saponin (B1150181) extract highly viscous and difficult to work with?
A2: High viscosity is typically caused by the co-extraction of polysaccharides.[3] It is recommended to perform a pre-extraction defatting step and/or use macroporous resin chromatography to remove these interfering compounds before fine purification.
Q3: What is a realistic purity and yield to expect from a multi-step purification process?
A3: Starting from a crude extract, a well-optimized, multi-step process can achieve high purity. For instance, an initial enrichment using macroporous resin can increase total gypenoside content from around 24% to over 80%.[4] Subsequent chromatographic steps, such as preparative HPLC, can then be used to achieve a final purity of >98%.[5] Commercially available high-purity this compound typically has a purity of 95-99%.[6]
Q4: How can I accurately monitor the purity of this compound throughout the purification process?
A4: A combination of methods is recommended:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring fractions from column chromatography to identify those containing the target compound.[2]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for accurate purity assessment.[2] An HPLC system with a Diode-Array Detector (DAD), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD) is suitable for quantification.[6]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Provides high sensitivity and selectivity for both identification and quantification, especially when dealing with complex matrices.[7]
Q5: What are the best practices for storing this compound to ensure its stability?
A5: For long-term stability, purified this compound should be stored as a solid in a cool, dark, and dry place. Studies on its stability in rat plasma indicate that it is stable for at least 30 days at -20°C and can withstand multiple freeze-thaw cycles.[2][8] Short-term storage in solution (e.g., in an autosampler at 4°C) is also acceptable for at least 24 hours.[2][8]
Troubleshooting Guides
Extraction & Initial Processing
| Problem | Probable Cause(s) | Solution(s) |
| Low Yield of Crude Saponin Extract | 1. Inefficient extraction method or solvent.[3] 2. Plant material has low intrinsic saponin content.[3] 3. Degradation of gypenosides during extraction due to high heat or improper pH.[2] | 1. Optimize extraction parameters. Consider ultrasound-assisted or reflux extraction. Use polar solvents like 70-95% ethanol (B145695). 2. Source high-quality plant material from a reputable supplier. 3. Avoid prolonged exposure to high temperatures. Maintain a neutral or slightly acidic pH during extraction. |
| Inconsistent this compound Content | Conversion of malonyl-gypenosides to this compound during the process. | Implement a controlled alkaline hydrolysis step (e.g., using an ethanol-water-ammonia mixture) to ensure complete conversion of acidic saponins to their neutral counterparts before quantification and final purification. |
| Extract is Viscous or Forms Emulsions | Co-extraction of polysaccharides and/or lipids.[3] | 1. Defat the initial plant powder with a non-polar solvent (e.g., n-hexane, petroleum ether) before ethanol extraction.[9] 2. Use macroporous resin chromatography after initial extraction to separate saponins from sugars and other highly polar impurities.[2] |
Chromatographic Purification
| Problem | Probable Cause(s) | Solution(s) |
| Poor Separation / Co-elution on Silica (B1680970) Gel Column | 1. Structurally similar saponins have similar polarities.[3] 2. Inappropriate mobile phase composition. | 1. Optimize the mobile phase. A common system is chloroform-methanol-water; systematically adjust the ratios.[3] 2. Adding a small amount of acetic acid or ammonia (B1221849) to the mobile phase can improve peak shape.[3] 3. Consider using reversed-phase (C18) chromatography for better separation of closely related saponins. |
| Significant Peak Tailing in Chromatography | 1. Secondary interactions between saponins and the stationary phase (e.g., silanol (B1196071) groups on silica). 2. Column overloading. | 1. For silica gel, add a modifier like acetic acid to the mobile phase. 2. Reduce the sample load on the column. Ensure the sample is dissolved in a solvent weaker than the mobile phase. |
| Low Recovery from Preparative HPLC Column | 1. Irreversible adsorption of this compound to the stationary phase.[3] 2. Incomplete elution from the column. | 1. If using a C18 column, ensure the final mobile phase contains a high enough percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) to elute the compound. 2. If irreversible adsorption is suspected, try a different stationary phase (e.g., C8) or an alternative technique like countercurrent chromatography.[3] |
| Macroporous Resin Does Not Bind Saponins Effectively | The sample is loaded in a solvent with too high an organic content, preventing adsorption.[2] | Ensure the crude extract is dissolved in an aqueous solution (or a solution with very low organic content) before loading onto the equilibrated resin column. |
Data Presentation
Table 1: Comparison of Purification Steps for Total Gypenosides
| Purification Stage | Starting Material | Technique | Resulting Purity (Total Gypenosides) | Key Advantage | Reference |
| Initial Enrichment | Crude Ethanol Extract | Macroporous Resin (Amberlite XAD7-HP) | From 24% to 83% | Effectively removes sugars, pigments, and other polar impurities. | [4] |
| Intermediate Fractionation | Enriched Saponin Fraction | Silica Gel Column Chromatography | Fractionated pools of varying purity | Separates saponins into groups based on polarity. | [1] |
| Final Polishing | Semi-purified Fraction | Reversed-Phase Preparative HPLC | >98% | High resolution for separating structurally similar compounds. | [5] |
| Alternative Method | Crude Saponin Extract | High-Speed Countercurrent Chromatography (HSCCC) | >96% | Avoids irreversible adsorption issues common with solid stationary phases. | [10] |
Experimental Protocols
Protocol 1: Comprehensive Extraction and Purification of this compound
This protocol outlines a multi-step strategy starting from the raw plant material to achieve high-purity this compound.
1. Pre-treatment and Extraction:
-
Mill the dried aerial parts of Gynostemma pentaphyllum to a coarse powder (20-40 mesh).
-
Defat the powder by Soxhlet extraction with petroleum ether or n-hexane for 6-8 hours to remove lipids.[9]
-
Air-dry the defatted powder.
-
Perform ultrasonic-assisted extraction on the dried powder using 75% ethanol at a solid-to-liquid ratio of 1:15 (w/v) for 45 minutes at 60°C. Repeat this step three times.[8]
-
Combine the ethanol extracts and concentrate under reduced pressure to obtain the crude saponin extract.
2. Macroporous Resin Enrichment:
-
Select a suitable macroporous resin (e.g., AB-8 or D101). Pre-treat the resin according to the manufacturer's instructions.
-
Dissolve the crude saponin extract in deionized water to a concentration of approximately 1-2 mg/mL.
-
Load the sample solution onto the equilibrated resin column at a flow rate of 2 bed volumes (BV)/hour.
-
Wash the column with 5-10 BV of deionized water to remove sugars and other highly polar, non-adsorbed impurities.
-
Elute the bound saponins with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).
-
Collect fractions and monitor by TLC (e.g., using a chloroform:methanol:water mobile phase) to identify the fractions rich in this compound.
-
Combine the target fractions and evaporate the solvent to yield an enriched total gypenoside fraction.
3. Silica Gel Chromatography (Optional Intermediate Step):
-
Dissolve the enriched gypenoside fraction in a minimal amount of methanol.
-
Adsorb the sample onto a small amount of silica gel and dry it.
-
Load the dried sample onto a silica gel column packed with a suitable non-polar solvent (e.g., chloroform).
-
Elute the column with a gradient of increasing polarity, typically a chloroform-methanol-water solvent system.
-
Collect and analyze fractions by TLC/HPLC to isolate fractions containing semi-purified this compound.
4. Reversed-Phase Preparative HPLC:
-
Dissolve the semi-purified fraction from the previous step in a suitable solvent (e.g., 50% methanol).
-
Purify the sample on a C18 preparative HPLC column.
-
Mobile Phase: A: Water (with 0.1% formic acid); B: Acetonitrile (with 0.1% formic acid).
-
Gradient: Start with a shallow gradient to resolve closely eluting impurities (e.g., 20-45% B over 60 minutes). The exact gradient should be optimized based on analytical HPLC results.
-
Flow Rate: Adjust based on column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).
-
Detection: Monitor at ~203 nm.
-
Collect the peak corresponding to this compound.
-
Verify the purity of the collected fraction using analytical HPLC. Combine high-purity fractions and remove the solvent under vacuum to obtain the final product.
Mandatory Visualizations
Diagram 1: this compound Purification Workflow
Caption: Workflow for this compound purification.
Diagram 2: Alkaline Hydrolysis of Malonyl-Gypenosides
Caption: Conversion of acidic to neutral gypenosides.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CAS 94705-70-1 | this compound [phytopurify.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Method development for gypenosides fingerprint by high performance liquid chromatography with diode-array detection and the addition of internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Gypenoside XLVI Metabolites by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Gypenoside XLVI and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the recommended LC-MS/MS parameters for the analysis of this compound and its metabolites?
A1: Optimized parameters for the analysis of this compound and its metabolites often involve reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer. Below is a summary of typical starting conditions based on published methods.
Data Presentation: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 column (e.g., SunFire C18, Waters Acquity UPLC BEH C18)[1][2][3] |
| Mobile Phase A | Water with 0.1% formic acid[1][2][3] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[1][2][3] |
| Elution | Gradient[1][2][3] |
| Flow Rate | 0.3 - 0.5 mL/min[2][3] |
| Column Temperature | 40 °C[2] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode[1][3] |
| Polarity | Positive or Negative[1][3] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[1][3] |
Q2: I am observing a dominant ion at m/z 441.4 instead of the parent mass for this compound. Is this normal?
A2: Yes, this is a common observation. This compound and other gypenosides can undergo extensive in-source fragmentation, losing their sugar moieties (xylitol and glucose) and water molecules to yield the aglycone, 2α-OH-protopanaxadiol (2α-OH-PPD), which has a corresponding m/z of 441.4 ([2-OH-PPD-2H2O+H]+).[1][4] This ion is often used for quantification due to its stability and intensity.[1]
Q3: What are the expected MRM transitions for this compound and its key metabolite?
A3: Based on pharmacokinetic studies, the following MRM transitions have been successfully used. Note that this compound and its aglycone metabolite can be quantified using the same transition due to in-source fragmentation.
Data Presentation: MRM Transitions for this compound and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |
| This compound | 441.4 | 109.2 | Positive | [1][5] |
| 2α-OH-protopanaxadiol (metabolite) | 441.4 | 109.2 | Positive | [1][5] |
| Metabolite 1 (M1) | 493.4 | 143.1 | Positive | [1][5] |
| Metabolite 2 (M2) | 493.4 | 143.1 | Positive | [1][5] |
Q4: What is a suitable sample preparation method for plasma samples containing this compound metabolites?
A4: A simple and effective method for plasma sample preparation is protein precipitation with methanol.[1][3][5] This method has been shown to yield high extraction recovery rates of over 86.9% for this compound and its metabolites.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
-
Column Contamination: Buildup of matrix components on the column can lead to peak tailing.
-
Solution: Implement a column wash step after each analytical run. Regularly flush the column with a strong solvent. Consider using a guard column.
-
-
Inappropriate Injection Solvent: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Ensure the injection solvent is as close in composition to the initial mobile phase as possible.
-
-
Secondary Interactions: Silanol (B1196071) groups on the silica (B1680970) backbone of the C18 column can interact with the analytes.
-
Solution: Ensure the mobile phase contains an acidic modifier like formic acid (0.1%) to suppress silanol activity.
-
Issue 2: Low Sensitivity or No Signal
Possible Causes & Solutions:
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analytes.
-
Solution: Improve sample clean-up using solid-phase extraction (SPE). Adjust the chromatographic gradient to separate the analytes from the interfering compounds.
-
-
Incorrect MS Parameters: Suboptimal ion source or mass analyzer settings can lead to poor signal.
-
Solution: Perform a full optimization of MS parameters, including capillary voltage, gas flows, and collision energy, by infusing a standard solution of the analyte.
-
-
Analyte Instability: Gypenosides can be susceptible to degradation.
-
Solution: Ensure proper sample handling and storage. Analyze samples as quickly as possible after preparation.
-
Issue 3: High Background Noise
Possible Causes & Solutions:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can contribute to high background noise.
-
Solution: Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.
-
-
Carryover: Analyte from a previous injection adhering to the system components.
-
Solution: Optimize the needle wash solvent and increase the wash volume. Inject a blank sample after a high-concentration sample to check for carryover.
-
Experimental Protocols
Protocol 1: Plasma Sample Preparation by Protein Precipitation
-
To a 100 µL aliquot of plasma, add 300 µL of methanol.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. [Determination of this compound and LVI in Gynostemma pentaphyllum from Fujian by ultra-high performance liquid chromatography-charged aerosol detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of gypenoside LVI, this compound, 2α-OH-protopanaxadiol and their two metabolites in rat plasma by LC-MS/MS and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Gypenoside XLVI experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gypenoside XLVI. Our goal is to address common issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary known biological activities?
This compound is a major dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from the plant Gynostemma pentaphyllum.[1][2] It possesses a tetracyclic triterpene structure and has demonstrated several potent biological activities, including:
-
Anticancer effects: It has been shown to inhibit the proliferation of various cancer cells, including non-small cell lung carcinoma, gastric cancer, and hepatoma cells, primarily by inducing apoptosis.[1][3][4][5][6]
-
Anti-inflammatory properties: this compound can inhibit the secretion of pro-inflammatory cytokines.[7]
-
Hepatoprotective effects: It has demonstrated efficacy in ameliorating acute and chronic liver injuries.[7]
2. What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Stock Solutions: For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Solutions are noted to be unstable, so it is advisable to prepare them fresh or use small, pre-packaged sizes.[2]
-
Powder: The compound in its solid form should be stored at -20°C, sealed, and protected from moisture and light.[8]
3. What are the solubility characteristics of this compound?
This compound has limited aqueous solubility. Here are some tested solvent systems:
-
In Vitro: For cell-based assays, a common method is to first dissolve the compound in DMSO and then dilute it with cell culture medium. For example, a stock solution can be prepared in 10% DMSO and then further diluted.[8]
-
In Vivo: For animal studies, a formulation of 10% DMSO in corn oil has been used to achieve a clear solution.[8] Another option is 10% DMSO in a solution of 20% SBE-β-CD in saline.[8]
4. What are some key signaling pathways modulated by this compound and other gypenosides?
Gypenosides, including this compound, have been shown to modulate several critical signaling pathways:
-
PI3K/AKT/mTOR Pathway: Inhibition of this pathway is a primary mechanism for the induction of apoptosis in cancer cells.[3][4][5][9]
-
MAPK Pathway: Gypenosides can regulate the MAPK pathway, affecting cell proliferation and apoptosis.[10]
-
AMPK Pathway: Activation of the AMPK pathway is involved in the metabolic regulatory and hepatoprotective effects of gypenosides.[7][11]
-
NF-κB Signaling Pathway: Gypenosides can alleviate oxidative damage by inhibiting this pathway.[7]
-
JAK/STAT Pathway: This pathway is implicated in the immune-modulatory effects of gypenosides.[4]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, CCK8)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | This compound has low aqueous solubility. Visually inspect the culture medium for any signs of precipitation after adding the compound. Solution: Prepare a higher concentration stock solution in 100% DMSO and use a lower final DMSO concentration in the culture medium (typically ≤ 0.5%). Ensure thorough mixing when diluting into the medium. |
| Inconsistent Plating Density | Variations in the initial number of cells seeded per well can lead to significant differences in final cell viability readings. Solution: Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and verify cell counts for consistency across plates. |
| Cell Line Specificity | The cytotoxic effects of this compound can vary significantly between different cell lines due to their unique genetic and signaling profiles. Solution: If results are not as expected, try a different cell line that has been reported to be sensitive to gypenosides (e.g., A549, HGC-27, SGC-7901).[1][4] |
| Assay Interference | The compound itself may interfere with the assay reagents (e.g., reducing MTT tetrazolium salt). Solution: Run a cell-free control with this compound at the highest concentration used in your experiment to check for direct effects on the assay reagents. |
Issue 2: Inconsistent or Weak Effects on Target Signaling Pathways (e.g., Western Blot, qPCR)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Treatment Time and Dose | The effect of this compound on signaling pathways is time- and dose-dependent.[3][4] Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in your target proteins or genes. |
| Compound Instability | This compound solutions may be unstable, especially at 37°C in culture medium over extended periods.[2] Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. For longer treatments, consider replenishing the medium with fresh compound. |
| Low Bioavailability in In Vivo Studies | This compound has been reported to have low oral bioavailability (around 4.56% in rats), which can lead to weak or variable effects in animal models.[12] Solution: Consider alternative routes of administration, such as intravenous injection, for which pharmacokinetic data is available.[12] Optimize the vehicle for oral administration to enhance absorption. |
| Cellular Context | The activation state of the signaling pathway at baseline can influence the observed effect of this compound. Solution: Ensure that the cells are in a consistent growth phase (e.g., logarithmic) before treatment. Serum starvation prior to stimulation (if applicable) can help to synchronize cells and reduce baseline signaling. |
Data Presentation
Table 1: In Vitro Cytotoxicity of Gypenosides
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| This compound | A549 | MTT | 52.63 ± 8.31 | [13] |
| Gypenoside L | A549 | MTT | 34.94 ± 4.23 | [13] |
| Gypenoside LI | A549 | MTT | 50.96 ± 9.55 | [13] |
| Gypenosides (mixture) | HepG2 | - | Dose-dependent decrease in viability | [14] |
| Gypenosides (mixture) | T24, 5637 (Bladder Cancer) | CCK8 | Dose-dependent decrease in viability | [15] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | t1/2z (h) | AUC0-∞ (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Intravenous | 1 | 2.5 ± 0.4 | 2213.9 ± 561.5 | - | [12] |
| Oral | 10 | 4.2 ± 0.9 | 1032.8 ± 334.8 | 4.56 | [12] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (CCK8/MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Add the CCK8 or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis of PI3K/AKT Pathway
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations for the predetermined optimal time.
-
Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]
- 5. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gypenoside induces apoptosis in human Hep3B and HA22T tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic Studies of this compound in Rat Plasma using UPLC-MS/MS Method | Bentham Science [benthamscience.com]
- 13. CAS 94705-70-1 | this compound [phytopurify.com]
- 14. Gypenosides Induce Apoptosis by Ca2+ Overload Mediated by Endoplasmic-Reticulum and Store-Operated Ca2+ Channels in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anticancer Effects of Gypenoside XLIX and Ginsenoside Rg3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of two natural compounds, Gypenoside XLIX and Ginsenoside Rg3. The information presented is based on available experimental data to assist researchers in evaluating their potential as therapeutic agents.
Summary of Anticancer Properties
Gypenoside XLIX, a saponin (B1150181) derived from Gynostemma pentaphyllum, and Ginsenoside Rg3, a prominent ginsenoside from Panax ginseng, have both demonstrated anticancer activities through various mechanisms. These include inducing programmed cell death (apoptosis), halting the cell cycle to prevent proliferation, and modulating key cellular signaling pathways. While Ginsenoside Rg3 has been extensively studied across a wide range of cancer types, research on the specific anticancer effects of Gypenoside XLIX is emerging.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the available IC50 values for Gypenoside XLIX and Ginsenoside Rg3 in various cancer cell lines.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Gypenoside L | Clear Cell Renal Cell Carcinoma | 769-P | 60 | 48 | [1] |
| Clear Cell Renal Cell Carcinoma | ACHN | 70 | 48 | [1] | |
| Gypenoside LI | Clear Cell Renal Cell Carcinoma | 769-P | 45 | 48 | [1] |
| Clear Cell Renal Cell Carcinoma | ACHN | 55 | 48 | [1] | |
| Ginsenoside Rg3 | Colorectal Cancer | HCT-116 | ~30-80 (µmol/L) | 48 | [2] |
| Breast Cancer (Triple Negative) | MDA-MB-231 | 100 | 72 | [3] | |
| Breast Cancer | MDA-MB-231 | 80 (µmol/L) | 48 | [4] | |
| Melanoma | A375.S2 | ~20-30 (µM) | 24 | [5] | |
| Hepatocellular Carcinoma | Hep1-6, HepG2 | 50-200 (µg/mL) | 24 | [6] |
Note: IC50 values can vary depending on the experimental conditions, including the specific assay used and the cell passage number. The data for Gypenoside L and LI are included as related gypenosides to provide a broader context due to the limited specific data for Gypenoside XLIX.
Mechanisms of Anticancer Action
Both Gypenoside XLIX and Ginsenoside Rg3 exert their anticancer effects by influencing critical cellular processes that lead to the death of cancer cells and the inhibition of tumor growth.
Gypenoside XLIX
Emerging evidence suggests that Gypenoside XLIX induces apoptosis and inhibits cell proliferation in cancer cells. In gastric cancer, it has been shown to induce apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway[7]. This pathway is crucial for cell survival and proliferation, and its inhibition can trigger programmed cell death. Furthermore, Gypenoside XLIX has been observed to enhance the antitumor immunity of T-cells by inhibiting PD-L1 expression in gastric cancer cells[7]. In renal cell carcinoma, related gypenosides (L and LI) have been shown to induce apoptosis and cell cycle arrest[1].
Ginsenoside Rg3
Ginsenoside Rg3 is a well-documented anticancer agent with a multi-faceted mechanism of action. It is known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways[6][8]. Key events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to caspase activation[6]. Rg3 also inhibits cancer cell proliferation by inducing cell cycle arrest, often at the G0/G1 or G2/M phase, depending on the cancer type[2][3]. Moreover, Rg3 has been shown to inhibit metastasis and angiogenesis, which are critical processes for tumor progression and spread[9][10]. It achieves this by targeting various signaling pathways, including the JAK3/STAT5 and PI3K/Akt pathways[2][11].
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Gypenoside XLIX and Ginsenoside Rg3 in cancer cells.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the cited studies to evaluate the anticancer effects of Gypenoside XLIX and Ginsenoside Rg3.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of Gypenoside XLIX or Ginsenoside Rg3 for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) only.
-
MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL in sterile PBS) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control group, and the IC50 value is determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
General Protocol:
-
Cell Treatment: Cells are treated with the test compound as described for the cell viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Washing: Cells are washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI for approximately 15 minutes in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The percentages of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action.
General Protocol:
-
Protein Extraction: After treatment with the compound, cells are lysed to extract total protein. The protein concentration is determined using an assay like the BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., cleaved caspase-3, Bax, Bcl-2, p-Akt).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured on film or by a digital imager.
-
Analysis: The intensity of the protein bands is quantified to determine the relative protein expression levels.
In Vivo Antitumor Activity
Both Gypenoside XLIX and Ginsenoside Rg3 have been investigated for their antitumor effects in animal models.
General Protocol for Xenograft Models:
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomly assigned to treatment and control groups. The treatment group receives the compound (Gypenoside XLIX or Ginsenoside Rg3) via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
In vivo studies have shown that gypenosides can effectively inhibit tumor growth[1][7]. Similarly, Ginsenoside Rg3 has been demonstrated to suppress tumor growth and metastasis in various cancer xenograft models[9][12].
Conclusion
Both Gypenoside XLIX and Ginsenoside Rg3 show promise as anticancer agents. Ginsenoside Rg3 is a well-characterized compound with a broad spectrum of activity against numerous cancer types, supported by extensive preclinical data. Gypenoside XLIX is an emerging compound with demonstrated pro-apoptotic and antiproliferative effects, particularly in gastric and renal cancers, and it also appears to have immunomodulatory properties.
Further research is warranted to fully elucidate the anticancer potential of Gypenoside XLIX, including more extensive studies to determine its IC50 values across a wider range of cancer cell lines and to explore its in vivo efficacy in various tumor models. A direct, head-to-head comparative study of Gypenoside XLIX and Ginsenoside Rg3 under identical experimental conditions would be invaluable for determining their relative potency and therapeutic potential.
References
- 1. Frontiers | Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]
- 2. The inhibitory efficacy of Ginsenoside Rg3 on proliferation and migration of colonic carcinoma cells through the JAK3/STAT5 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Anti-Cancer Activities of Ginsenoside Rg3 on Triple Negative Breast Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijms.sums.ac.ir [ijms.sums.ac.ir]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 7. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Ginsenoside Rg3 targets cancer stem cells and tumor angiogenesis to inhibit colorectal cancer progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research on the antitumor effect of ginsenoside Rg3 in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Gypenoside XLVI and its Analogs: A Comparative Guide on Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Gypenoside XLVI, a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Gynostemma pentaphyllum, has garnered significant attention for its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, focusing on their cytotoxic and anti-inflammatory effects. The information presented is supported by experimental data to aid in the evaluation of these compounds for potential therapeutic applications.
Comparative Analysis of Biological Activity
The biological efficacy of this compound and its analogs is significantly influenced by their structural characteristics. Key determinants of activity include the nature and position of sugar moieties and modifications to the dammarane (B1241002) core.
Cytotoxic Activity
The cytotoxic potential of this compound and its analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in Table 1. A consistent trend observed is the impact of glycosylation at the C-20 position on cytotoxic activity. Analogs with a free hydroxyl group at C-20, such as Gypenoside L and Gypenoside LI, tend to exhibit stronger cytotoxicity against A549 non-small cell lung carcinoma cells compared to their glycosylated counterparts like this compound and Gypenoside LVI[1]. Furthermore, the stereochemistry at the C-20 position also influences activity, as seen in the differing IC50 values of the stereoisomers Gypenoside L (S configuration) and Gypenoside LI (R configuration)[1]. Damulin A and B, which are also analogs, have demonstrated potent cytotoxic effects[2].
Table 1: Comparative Cytotoxicity (IC50) of this compound and Its Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Non-small cell lung carcinoma) | 54.6 (52.63 µg/mL) | [1] |
| Gypenoside L | A549 (Non-small cell lung carcinoma) | 29.38 ± 2.52 | [1] |
| ACHN (Renal cell carcinoma) | 70 | [3] | |
| 769-P (Renal cell carcinoma) | 60 | [3] | |
| Gypenoside LI | A549 (Non-small cell lung carcinoma) | 21.36 ± 0.78 | [1] |
| ACHN (Renal cell carcinoma) | 55 | [3] | |
| 769-P (Renal cell carcinoma) | 45 | [3] | |
| Gypenoside LVI | A549 (Non-small cell lung carcinoma) | >100 | [1] |
| Damulin A | A549 (Non-small cell lung carcinoma) | ~28.0 (26.98 µg/mL) | |
| Damulin B | A549 (Non-small cell lung carcinoma) | ~4.7 (4.56 µg/mL) |
Note: IC50 values were converted from µg/mL to µM for consistency where molecular weights were readily available.
Anti-inflammatory Activity
Gypenosides have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins. A total gypenoside extract was shown to inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 murine macrophages with an IC50 value of 3.1 ± 0.4 µg/mL[4]. Extracts rich in this compound and Gypenoside L have been noted to inhibit the secretion of pro-inflammatory cytokines[5]. Gypenoside III, another analog, exhibits pronounced anti-inflammatory activity by downregulating IL-1β and TNF-α and controlling pro-inflammatory factors through COX-2 and NF-κB mechanisms[6]. While specific IC50 values for individual analogs in anti-inflammatory assays are not widely available in the literature, the general consensus points to their potential as anti-inflammatory agents.
Signaling Pathways
A recurring mechanism of action for this compound and its analogs is the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is crucial in regulating cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy. Gypenosides have been shown to induce apoptosis in various cancer cells by suppressing this pathway[7][8][9].
Caption: this compound and its analogs inhibit the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Cytotoxicity Assessment by MTT Assay
The cytotoxic effects of this compound and its analogs are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound and its analogs) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a further 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Activity by Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory potential can be assessed by measuring the inhibition of NO production in LPS-stimulated macrophages.
Methodology:
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: The cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce NO production and incubated for 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of the supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite concentrations in the compound-treated wells with those in the LPS-stimulated control wells. The IC50 value is then determined.
Conclusion
The structure-activity relationship of this compound and its analogs reveals critical structural features that govern their biological activities. The presence of a free hydroxyl group at the C-20 position appears to enhance cytotoxic activity in certain cancer cell lines. While quantitative data for the anti-inflammatory effects of individual analogs is still emerging, the gypenoside class of compounds demonstrates significant potential in modulating inflammatory pathways. The inhibition of the PI3K/Akt/mTOR signaling pathway is a key mechanism underlying their anti-cancer effects. Further research into the synthesis of novel analogs and a broader screening across various biological assays will be instrumental in harnessing the full therapeutic potential of these natural compounds.
References
- 1. Progress in the Medicinal Value, Bioactive Compounds, and Pharmacological Activities of Gynostemma pentaphyllum [mdpi.com]
- 2. A Hydrodistillate of Gynostemma pentaphyllum and Damulin B Prevent Cisplatin-Induced Nephrotoxicity In Vitro and In Vivo via Regulation of AMPKα1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]
- 4. Gypenosides derived from Gynostemma pentaphyllum suppress NO synthesis in murine macrophages by inhibiting iNOS enzymatic activity and attenuating NF-kappaB-mediated iNOS protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Gypenoside XLVI vs. 2α-OH-Protopanaxadiol: A Comparative Guide for Researchers
An objective comparison of the pharmacological properties, mechanisms of action, and pharmacokinetic profiles of the parent saponin (B1150181) Gypenoside XLVI and its primary metabolite, 2α-OH-protopanaxadiol.
This guide provides a comprehensive comparison of this compound, a dammarane-type triterpenoid (B12794562) saponin from Gynostemma pentaphyllum, and its aglycone metabolite, 2α-OH-protopanaxadiol (PPD). This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data to inform future research and therapeutic development.
Pharmacokinetic Profile: A Tale of Two Bioavailabilities
A crucial distinction between this compound and its metabolite lies in their pharmacokinetic profiles, particularly their oral bioavailability. This compound, as a glycoside, exhibits low oral bioavailability, whereas its metabolite, 2α-OH-protopanaxadiol, is more readily absorbed.
| Parameter | This compound (in rats) | 2α-OH-protopanaxadiol (PPD) (in rats) |
| Administration Route | Intravenous (1 mg/kg) & Oral (10 mg/kg) | Intravenous & Oral |
| Half-life (t½) | 2.5 ± 0.4 h (IV), 4.2 ± 0.9 h (Oral)[1] | 6.25 h (IV)[2] |
| Oral Bioavailability | 4.56%[1] | 36.8 ± 12.4% to 48.12%[2][3] |
| Maximum Concentration (Cmax) | - | 1.04 µg/ml (Oral, 75 mg/kg DS)[2] |
| Time to Cmax (Tmax) | - | 1.82 h (Oral, 75 mg/kg DS)[2] |
Key Insight: The significantly higher oral bioavailability of 2α-OH-protopanaxadiol suggests that it may be the primary mediator of the pharmacological effects observed after oral administration of this compound. This highlights the importance of considering the metabolic fate of gypenosides in preclinical and clinical studies.
Comparative Biological Activity
Both this compound and 2α-OH-protopanaxadiol have demonstrated promising anti-cancer and anti-inflammatory properties. However, the available data suggests that the metabolite, 2α-OH-protopanaxadiol, may possess a broader and more potent spectrum of activity.
Anti-Cancer Activity
Both compounds have been shown to inhibit the proliferation of non-small cell lung carcinoma A549 cells.[4] However, more extensive research is available on the anti-cancer effects of 2α-OH-protopanaxadiol across a wider range of cancer cell lines.
| Cancer Type | Cell Line | Compound | IC50 / Effect | Reference |
| Non-small cell lung carcinoma | A549 | This compound | Potent inhibitory activity | [4] |
| Non-small cell lung carcinoma | A549 | 2α-OH-protopanaxadiol | Potent inhibitory activity | [5] |
| Gastric Cancer | HGC-27, SGC-7901 | Gypenosides | Dose-dependent apoptosis | [6] |
| Hepatoma | Hep3B, HA22T | Gypenosides | Dose-dependent apoptosis | [7] |
| Endometrial Cancer | HEC-1A | 20(S)-protopanaxadiol | IC50: 3.5 µM (24h) | |
| Breast Cancer | MCF-7 | 20(S)-protopanaxadiol | Apoptosis via PI3K/AKT/mTOR inhibition | [8] |
| Melanoma | SK-MEL-28 | Protopanaxadiol (B1677965) | Apoptosis via MLK3-JNK pathway | [9] |
| Colorectal Cancer | HCT-116, SW-480 | Protopanaxadiol | Paraptosis and apoptosis | [10] |
Key Insight: While direct comparative IC50 values are limited, the existing literature suggests that the deglycosylation of this compound to 2α-OH-protopanaxadiol may enhance its cytotoxic activity against cancer cells.[11] This is a common observation for saponins, where the aglycone form often exhibits greater biological potency.
Anti-inflammatory Activity
Both gypenosides and their metabolites are known to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.
| Compound/Extract | Model | Key Findings | Reference |
| This compound | LPS-induced RAW264.7 cells | Inhibition of pro-inflammatory cytokine secretion (IL-6, TNF-α) and mediators (iNOS, COX-2). | [3] |
| Gypenosides | Murine Asthma Model | Attenuation of airway inflammation and Th2 cell activities. | [12][13] |
| Protopanaxadiols | Hyperlipidemic apoE KO mice | Amelioration of liver inflammation and apoptosis. | [14] |
| Ginsenosides (B1230088) (Metabolites) | Various | Inhibition of NF-κB signaling pathway. | [15] |
Key Insight: The anti-inflammatory effects of this compound are well-documented, and it is likely that its metabolite, 2α-OH-protopanaxadiol, contributes significantly to this activity, particularly after oral administration. The inhibition of the NF-κB pathway appears to be a central mechanism for both compounds.
Mechanisms of Action: A Deeper Dive
The anti-cancer and anti-inflammatory effects of this compound and 2α-OH-protopanaxadiol are mediated by their interaction with key cellular signaling pathways.
Apoptosis Induction
Both compounds induce apoptosis in cancer cells, a critical mechanism for their anti-tumor effects.
-
This compound: Induces apoptosis in gastric cancer cells through the PI3K/AKT/mTOR pathway.[6][16] It also triggers apoptosis in hepatoma cells via Ca2+ overload mediated by the endoplasmic reticulum and store-operated Ca2+ channels.[2][17] In hepatic ischemia/reperfusion injury models, gypenosides have been shown to exert anti-apoptotic effects by modulating Bax, Bcl-2, and caspase activity.[18]
-
2α-OH-Protopanaxadiol: Induces apoptosis through multiple pathways, including:
-
ER Stress: Triggers the unfolded protein response (UPR) in colon cancer cells.[19]
-
JNK Signaling: Activates the JNK pathway by targeting MLK3 in melanoma cells.[9][20]
-
PI3K/AKT/mTOR Pathway: Inhibits this pro-survival pathway in breast cancer cells.[8]
-
p53 Activation: Promotes cancer cell death through p53 activation.[21]
-
NF-κB Inhibition
The inhibition of the NF-κB pathway is a common mechanism for the anti-inflammatory effects of both compounds.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: Used to assess the inhibitory effect of gypenosides on the proliferation of A549, Hep3B, and HA22T cells.[7][22] Cells are seeded in 96-well plates, treated with various concentrations of the compound, and incubated. MTT reagent is then added, followed by DMSO to dissolve the formazan (B1609692) crystals. Absorbance is measured at 570 nm.
-
FACS Analysis for Apoptosis: Annexin V-FITC and propidium (B1200493) iodide (PI) staining is used to quantify apoptosis.[21] Cells are treated with the compound, harvested, washed, and stained with Annexin V-FITC and PI. The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This technique is used to determine the expression levels of proteins involved in signaling pathways.
-
Cell Lysis: Treated cells are harvested, washed, and lysed in RIPA buffer.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p-mTOR, p-AKT, Bcl-2, Bax, cleaved PARP, caspases), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[19][21]
In Vivo Pharmacokinetic Studies
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Drug Administration: The compound is administered intravenously (e.g., via the tail vein) and orally (by gavage).
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Sample Preparation: Plasma is separated by centrifugation and the compound is extracted (e.g., by protein precipitation with methanol).
-
LC-MS/MS Analysis: The concentration of the compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
Conclusion and Future Directions
The available evidence strongly suggests that while this compound possesses intrinsic biological activity, its metabolite, 2α-OH-protopanaxadiol, is a more potent and orally bioavailable compound. The deglycosylation of this compound in the gastrointestinal tract appears to be a critical step for its therapeutic efficacy, particularly when administered orally.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of the anti-cancer and anti-inflammatory potency of this compound and 2α-OH-protopanaxadiol in various in vitro and in vivo models.
-
Metabolic Stability: Investigating the metabolic pathways of this compound in more detail to identify other potential active metabolites.
-
Formulation Development: Exploring novel drug delivery systems to enhance the oral bioavailability of this compound and other gypenosides.
-
Clinical Translation: Given the promising preclinical data, particularly for 2α-OH-protopanaxadiol, further investigation into its safety and efficacy in clinical settings is warranted.
This comparative guide provides a foundation for researchers to better understand the distinct and overlapping properties of this compound and its key metabolite, facilitating more informed and targeted drug discovery and development efforts.
References
- 1. Pharmacokinetic Studies of this compound in Rat Plasma using UPLC-MS/MS Method | Bentham Science [benthamscience.com]
- 2. Gypenosides Induce Apoptosis by Ca2+ Overload Mediated by Endoplasmic-Reticulum and Store-Operated Ca2+ Channels in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cytotoxic activity of gypenosides and gynogenin against non-small cell lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gypenoside induces apoptosis in human Hep3B and HA22T tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protopanaxadiol induces apoptosis through JNK signaling pathway and targeting MLK3 in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paraptosis and NF-κB activation are associated with protopanaxadiol-induced cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Preventive effects of protopanaxadiol and protopanaxatriol ginsenosides on liver inflammation and apoptosis in hyperlipidemic apoE KO mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiti… [ouci.dntb.gov.ua]
- 17. Gypenosides induce apoptosis by ca2+ overload mediated by endoplasmic-reticulum and store-operated ca2+ channels in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gypenoside attenuates hepatic ischemia/reperfusion injury in mice via anti-oxidative and anti-apoptotic bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Protopanaxadiol induces apoptosis through JNK signaling pathway and targeting MLK3 in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ginseng metabolite Protopanaxadiol interferes with lipid metabolism and induces ER stress and p53 activation to promote cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of Gypenosides in Gynostemma pentaphyllum Varieties for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of gypenosides, the primary bioactive compounds in Gynostemma pentaphyllum, across different varieties. The information is intended for researchers, scientists, and professionals in drug development, offering objective data to support further research and application. The significant variation in gypenoside content and composition among different varieties and geographical origins underscores the importance of careful selection and standardization for research and commercial purposes.[1]
Quantitative Comparison of Gypenoside Content
| Variety/Sample | Gypenoside/Saponin | Content (mg/g or as specified) | Reference |
| Tetraploid Variety | Total Gypenosides | 7.43 mg/g | [2] |
| Gypenoside 1 (Isomer) | 14.95% (relative peak area) | [2] | |
| Gypenoside 2 (Isomer) | 15.28% (relative peak area) | [2] | |
| Gypenoside 3 | 20.02% (relative peak area) | [2] | |
| Gypenoside 4 | 44.84% (relative peak area) | [2] | |
| "Sweet Variety" (Fujian) | Sweet-tasting Gypenoside 1 | 9.913 ± 1.735 mg/kg | [3] |
| Sweet-tasting Gypenoside 2 | 35.852 ± 1.739 mg/kg | [3] | |
| Sweet-tasting Gypenoside 4 | 422.530 ± 3.702 mg/kg | [3] | |
| Sweet-tasting Gypenoside 6 | 124.969 ± 0.961 mg/kg | [3] | |
| Heat-Processed Extract | Gypenoside L | 1.8% (w/w) | [4] |
| Gypenoside LI | 1.4% (w/w) | [4] | |
| Ginsenoside Rg3 | 0.15% (w/w) | [4] |
Experimental Protocols
The quantification and characterization of gypenosides are predominantly carried out using advanced chromatographic and mass spectrometric techniques. The following are representative protocols based on published research.
Sample Preparation: Extraction of Gypenosides
A common method for extracting gypenosides from the dried leaves of Gynostemma pentaphyllum involves the following steps:
-
Drying and Pulverization: The plant material (leaves) is dried, often using an electric heat controller, and then pulverized into a fine powder.
-
Solvent Extraction: The powdered sample is extracted with a solvent. A typical procedure involves sequential extraction with hot water and a 50% ethanol (B145695) aqueous solution.[4]
-
Filtration and Concentration: The supernatants from the extractions are combined and filtered. The resulting filtrate is then concentrated by vacuum evaporation to yield the crude gypenoside extract.[4]
UPLC-QTOF-MS/MS for Gypenoside Profiling and Quantification
Ultra-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry is a powerful technique for the separation, identification, and quantification of gypenosides.
-
Chromatographic System: Waters ACQUITY UPLC System.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).[2]
-
Mobile Phase: A gradient elution is typically used, with (A) 0.1% formic acid in water and (B) acetonitrile.[2]
-
Gradient Program: The gradient starts with a low percentage of acetonitrile, which is gradually increased to elute compounds with increasing hydrophobicity.
-
Flow Rate: A typical flow rate is around 0.4 mL/min.[2]
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.[2]
-
Mass Spectrometry:
-
Instrument: Waters Xevo G2 QTOF Mass Spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for gypenoside analysis.
-
Data Acquisition: Data is acquired in full scan mode to profile the components. For quantification, multiple reaction monitoring (MRM) mode is employed, which offers high selectivity and sensitivity.[3]
-
Mandatory Visualizations
Signaling Pathway of Gypenosides in Cancer Cells
Gypenosides have been shown to exert anti-cancer effects by modulating various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways are crucial for cell proliferation, survival, and apoptosis.
Caption: Gypenoside-mediated inhibition of PI3K/Akt/mTOR and ERK signaling pathways.
Experimental Workflow for Gypenoside Analysis
The following diagram illustrates a typical workflow for the comparative analysis of gypenosides in different Gynostemma pentaphyllum varieties.
Caption: A generalized workflow for the analysis of gypenosides.
References
- 1. Systematical characterization of gypenosides in Gynostemma pentaphyllum and the chemical composition variation of different origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical composition of tetraploid Gynostemma pentaphyllum gypenosides and their suppression on inflammatory response by NF‐κB/MAPKs/AP‐1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Sweet-Tasting Gypenosides from "Jiaogulan" (Gynostemma pentaphyllum) and Their Interactions with the Homology Model of Sweet Taste Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gynostemma Pentaphyllum Extract Ameliorates High-Fat Diet-Induced Obesity in C57BL/6N Mice by Upregulating SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
Gypenoside XLVI Quantification: A Comparative Guide to LC-MS/MS and UHPLC-CAD Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Gypenoside XLVI, a key bioactive saponin (B1150181) from Gynostemma pentaphyllum, is crucial for pharmacokinetic studies and quality control. This guide provides a detailed comparison of two prominent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography with Charged Aerosol Detection (UHPLC-CAD).
This document outlines the experimental protocols and performance characteristics of each method, supported by quantitative data to aid in the selection of the most suitable technique for specific research needs.
Comparative Analysis of Quantification Methods
The selection of an analytical method for this compound quantification is contingent on the specific requirements of the study, such as the sample matrix, required sensitivity, and the goals of the analysis (e.g., pharmacokinetic monitoring versus raw material quality control). Below is a summary of the key performance parameters for both LC-MS/MS and UHPLC-CAD methods.
| Parameter | LC-MS/MS Method | UHPLC-CAD Method |
| Instrumentation | Liquid Chromatography system coupled with a Tandem Mass Spectrometer | Ultra-High-Performance Liquid Chromatography system with a Charged Aerosol Detector |
| Sample Matrix | Rat Plasma[1][2][3][4] | Gynostemma pentaphyllum plant material[5][6] |
| Linearity Range | 1.36 - 1000.00 ng/mL[2] or 10.0 - 2000 ng/mL[1][3] | 9.94 - 318.00 μg/mL[5][6] |
| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL[1][3] | 6.36 μg/mL[5][6] |
| Limit of Detection (LOD) | Not explicitly stated, but LLOQ is 10.0 ng/mL | 1.58 μg/mL[5][6] |
| Precision (RSD%) | Intra-day and Inter-day < 12.7%[2] | < 2.0% (for precision, repeatability, and stability)[5][6] |
| Accuracy (RE%) | < 8.29%[2] | Not explicitly stated as RE%, but recovery is high. |
| Recovery | 89.5% - 104.2%[2] or >86.9%[1][3] | 100.2% - 107.2%[5][6] |
| Sample Preparation | Protein precipitation with methanol[1][2][3][4] | Alkaline hydrolysis followed by ultrasonic extraction[5][6] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using LC-MS/MS and UHPLC-CAD.
References
- 1. Simultaneous determination of gypenoside LVI, this compound, 2α-OH-protopanaxadiol and their two metabolites in rat plasma by LC-MS/MS and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Studies of this compound in Rat Plasma using UPLC-MS/MS Method | Bentham Science [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of this compound and LVI in Gynostemma pentaphyllum from Fujian by ultra-high performance liquid chromatography-charged aerosol detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound and LVI in Gynostemma pentaphyllum from Fujian by ultra-high performance liquid chromatography-charged aerosol detector - PMC [pmc.ncbi.nlm.nih.gov]
Gypenoside XLIX and Silymarin: A Comparative Analysis of Hepatoprotective Efficacy in Liver Injury Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Gypenoside XLIX and Silymarin (B1681676) in preclinical liver injury models. The information is compiled from various studies to offer an objective overview supported by experimental data, detailed methodologies, and visual representations of molecular pathways.
Executive Summary
Both Gypenoside XLIX, a dammarane-type glycoside from Gynostemma pentaphyllum, and Silymarin, a flavonoid complex from milk thistle (Silybum marianum), have demonstrated significant hepatoprotective effects. Their mechanisms of action converge on the mitigation of oxidative stress and inflammation, key drivers of liver damage. Gypenoside XLIX appears to exert its effects through the modulation of NF-κB, PPAR-α, and NLRP3 signaling pathways. Silymarin is well-established as a potent antioxidant and anti-inflammatory agent, primarily by scavenging free radicals and inhibiting the NF-κB pathway. While direct head-to-head comparative studies are limited, this guide synthesizes available data to facilitate an informed evaluation.
Quantitative Data Comparison
The following tables summarize the effects of Gypenoside XLIX and Silymarin on key biomarkers of liver injury. Data is extracted from studies using various liver injury models. It is crucial to consider the differences in experimental setups when comparing the results.
Table 1: Effects on Liver Function Enzymes
| Compound | Model | Dosage | % Decrease in ALT | % Decrease in AST | Reference |
| Gypenoside XLIX | Sepsis-induced liver injury (mouse) | 40 mg/kg | Significant reduction (quantitative data not specified) | Significant reduction (quantitative data not specified) | [1] |
| Silymarin | Alcoholic liver disease (human) | 140 mg, 3x/day | Significant reduction | Significant reduction | [2] |
| Silymarin | Non-alcoholic fatty liver disease (human) | Not specified | Significant reduction | Significant reduction | [3] |
| Silymarin | CCl4-induced liver fibrosis (rat) | 50 mg/kg | Significant reduction | Not specified | [4] |
Table 2: Effects on Oxidative Stress Markers
| Compound | Model | Dosage | Effect on SOD | Effect on MDA | Effect on GSH/GSH-Px | Reference |
| Gypenoside XLIX | Sepsis-induced liver injury (mouse) | 40 mg/kg | Increased | Decreased | Increased GSH | [1] |
| Silymarin | General liver protection | Not specified | Enhances activity | Inhibits lipid peroxidation | Enhances hepatic glutathione | [2][5] |
| Silymarin | CCl4-induced liver fibrosis (rat) | 50 mg/kg & 200 mg/kg | Not specified | Significantly decreased | No significant increase in GSH/GSSG ratio | [4] |
Table 3: Effects on Inflammatory Cytokines
| Compound | Model | Dosage | Effect on TNF-α | Effect on IL-6 | Effect on IL-1β | Reference |
| Gypenoside XLIX | Insulin resistance model (rat) | Not specified | Decreased mRNA expression | Decreased mRNA expression | Decreased mRNA expression | [6] |
| Silymarin | General liver protection | Not specified | Inhibits production | Decreased levels | Not specified | [5][7] |
Experimental Protocols
Gypenoside XLIX in Sepsis-Induced Acute Liver Injury
-
Animal Model: In vivo mouse model.[1]
-
Injury Induction: Cecum ligation and puncture (CLP) was used to induce sepsis, leading to acute liver injury.[1]
-
Treatment Groups:
-
Control group
-
Sham group
-
CLP group
-
CLP + Gypenoside XLIX (40 mg/kg) group
-
Sham + Gypenoside XLIX (40 mg/kg) group
-
CLP + Dexamethasone (2 mg/kg) group[1]
-
-
In Vitro Model: Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells.[1]
-
Analytical Methods: H&E staining, qPCR, reactive oxygen species (ROS) analysis, Oil Red O staining, and Western Blot.[1]
Silymarin in Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
-
Animal Model: Rat model.[4]
-
Injury Induction: Administration of CCl4 to induce liver fibrosis.[4]
-
Treatment Groups:
-
Control group
-
Vehicle control (CMC) group
-
CCl4 group
-
CCl4 + Silymarin (50 mg/kg) group
-
CCl4 + Silymarin (200 mg/kg) group[4]
-
-
Analytical Methods: Assessment of oxidative stress markers (MDA, protein carbonyls, GSH/GSSG ratio), liver cytolysis enzymes, and fibrosis markers (α-SMA, TGF-β1).[4]
Signaling Pathways and Mechanisms of Action
Gypenoside XLIX
Gypenoside XLIX demonstrates a multi-target approach to liver protection. It is a known PPAR-α activator, which plays a role in fatty acid metabolism and reducing lipid accumulation.[1][8][9] Furthermore, it inhibits the TLR4-mediated NF-κB signaling pathway, a central regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines.[1] Gypenoside XLIX also attenuates hepatic pyroptosis by inhibiting the production of NLRP3.[1]
References
- 1. Gypenoside XLIX alleviates acute liver injury: Emphasis on NF-κB/PPAR-α/NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. Silymarin as an Antioxidant Therapy in Chronic Liver Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. Effects of Gypenoside XLIX on fatty liver cell gene expression in vitro: a genome-wide analysis - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antitumor Effects of Gypenosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of synergistic combinations of natural compounds with conventional chemotherapy is a burgeoning field in oncology research. This guide provides a comparative overview of the experimental evidence for the synergistic effects of gypenosides, a class of triterpenoid (B12794562) saponins (B1172615) from Gynostemma pentaphyllum, with other anticancer agents. While direct experimental data on the synergistic effects of Gypenoside XLVI is limited, this guide draws upon a key study on a gypenoside mixture and compares its effects with those of structurally related ginsenosides (B1230088) to elucidate potential mechanisms and guide future research.
I. Quantitative Analysis of Synergistic Effects
The synergistic effect of drug combinations can be quantitatively assessed using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following tables summarize the synergistic interactions of gypenosides and related ginsenosides with various chemotherapeutic agents.
Table 1: Synergistic Effects of Gypenosides with 5-Fluorouracil (5-Fu) in Colorectal Cancer Cells
| Cell Line | Drug Combination (Concentration) | Combination Index (CI) | Effect | Reference |
| SW-480 | Gypenosides (40 µg/mL) + 5-Fu (5 µg/mL) | < 1 | Synergistic | [Kong et al., 2015] |
| SW-620 | Gypenosides (40 µg/mL) + 5-Fu (5 µg/mL) | < 1 | Synergistic | [Kong et al., 2015] |
| Caco-2 | Gypenosides (40 µg/mL) + 5-Fu (5 µg/mL) | < 1 | Synergistic | [Kong et al., 2015] |
Table 2: Comparative Synergistic Effects of Ginsenosides with Chemotherapeutic Agents
| Ginsenoside | Chemotherapeutic Agent | Cancer Type | Key Synergistic Outcome | Reference |
| Ginsenoside Rg3 | Cisplatin (B142131) | Bladder Cancer (cisplatin-resistant) | Enhanced growth inhibition and apoptosis | [1] |
| Ginsenoside Rg3 | Paclitaxel | Triple-Negative Breast Cancer | Promoted cytotoxicity and apoptosis | [2] |
| Compound K | Cisplatin | Lung Cancer | Enhanced inhibition of cell growth and induction of apoptosis | [3][4] |
| Ginsenoside Rg3 | Doxorubicin | - | Mitigated cardiotoxicity and improved anticancer efficacy | [5] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to assess the synergistic effects described above.
Cell Viability and Synergy Analysis (MTT Assay and Combination Index)
This protocol is based on the methodology described by Kong et al. (2015) for assessing the synergistic effects of gypenosides and 5-Fu.[6]
-
Cell Seeding: Plate colorectal cancer cells (SW-480, SW-620, or Caco-2) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of gypenosides, 5-Fu, or a combination of both for 24 or 48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group. The Combination Index (CI) is calculated using CalcuSyn software, where the dose-effect curves of each drug and their combination are analyzed.[7]
Apoptosis Assay (Annexin V-PE/7-AAD Staining)
This protocol is adapted from the study by Kong et al. (2015).[6]
-
Cell Treatment: Treat SW-480 cells with gypenosides, 5-Fu, or their combination for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-PE and 7-AAD according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Western Blot Analysis
This protocol is a standard procedure used in the cited studies to investigate the underlying molecular mechanisms.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, caspases, Bcl-2 family proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
III. Signaling Pathways and Mechanistic Diagrams
The synergistic effects of gypenosides and related compounds often involve the modulation of key signaling pathways that regulate cell survival, apoptosis, and DNA damage response.
Synergistic Action of Gypenosides and 5-Fluorouracil
Gypenosides enhance the anticancer effect of 5-Fu in colorectal cancer cells through a mechanism involving the generation of reactive oxygen species (ROS), which leads to DNA damage and subsequent activation of the p53 tumor suppressor pathway.[6] This results in cell cycle arrest and apoptosis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Ginsenoside Rg3 promotes cytotoxicity of Paclitaxel through inhibiting NF-κB signaling and regulating Bax/Bcl-2 expression on triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ginsenoside metabolite compound K enhances the efficacy of cisplatin in lung cancer cells - Li - Journal of Thoracic Disease [jtd.amegroups.org]
- 4. Ginsenoside metabolite compound K enhances the efficacy of cisplatin in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ginsenoside Rg3 micelles mitigate doxorubicin-induced cardiotoxicity and enhance its anticancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gypenosides Synergistically Enhances the Anti-Tumor Effect of 5-Fluorouracil on Colorectal Cancer In Vitro and In Vivo: A Role for Oxidative Stress-Mediated DNA Damage and p53 Activation | PLOS One [journals.plos.org]
- 7. Gypenosides Synergistically Enhances the Anti-Tumor Effect of 5-Fluorouracil on Colorectal Cancer In Vitro and In Vivo: A Role for Oxidative Stress-Mediated DNA Damage and p53 Activation | PLOS One [journals.plos.org]
The Decisive Role of C-20 Glycosylation in Gypenoside Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gypenosides, the pharmacologically active saponins (B1172615) from Gynostemma pentaphyllum, have garnered significant interest for their therapeutic potential in a range of diseases, including cancer and inflammatory conditions. A key structural feature influencing their biological activity is the presence and nature of sugar moieties attached to the aglycone core. This guide provides a comparative analysis of gypenosides with and without C-20 glycosylation, presenting experimental data that underscores the critical role of this structural modification in determining their cytotoxic and anti-inflammatory effects.
C-20 Glycosylation Significantly Attenuates Cytotoxic Activity
Experimental evidence strongly suggests that the presence of a sugar moiety at the C-20 position of the gypenoside aglycone, 20(S)-protopanaxadiol (PPD), markedly reduces its cytotoxic potency against cancer cells. The general trend for the antitumor activity of ginsenosides (B1230088), which are structurally similar to gypenosides, follows the order: Aglycones > monosaccharides > disaccharides > trisaccharides > tetrasaccharides[1]. This indicates that the removal of sugar chains enhances the cancer-fighting properties of the core structure.
One study explicitly concluded that for gypenosides, the number of connected sugars and the configuration at the C-20 position are important for their cytotoxic activity against non-small cell lung carcinoma A549 cells[2]. The aglycone, PPD, consistently demonstrates potent cytotoxic effects across a variety of cancer cell lines, as detailed in the table below.
Table 1: Comparative Cytotoxicity (IC50) of 20(S)-Protopanaxadiol (PPD) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of PPD (µM) | Reference |
| HCT116 | Colon Carcinoma | 4.69 | [2] |
| SW480 | Colon Carcinoma | 8.99 | [2] |
| MDA-MB-231 | Breast Cancer | 4.49 | [2] |
| MDA-MB-468 | Breast Cancer | 7.64 | [2] |
| PC3 | Prostate Cancer | 1.40 | [2] |
| DU145 | Prostate Cancer | 4.71 | [2] |
| MG63 | Osteosarcoma | 5.17 | [2] |
| 143B | Osteosarcoma | 8.36 | [2] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 56.37 (at 48h) | [3] |
| HEC-1A | Endometrial Cancer | 3.5 (at 24h) | [4][5] |
| MOLM-13 | Acute Myeloid Leukemia | 29.5 | [6] |
| MV4-11 | Acute Myeloid Leukemia | 32.5 | [6] |
| THP-1 | Acute Myeloid Leukemia | 44.5 | [6] |
Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
In contrast to the high potency of PPD, gypenosides with sugar moieties at C-20, such as Gypenoside XVII, generally exhibit lower cytotoxic activity. While direct comparative studies with IC50 values for a gypenoside and its corresponding C-20 aglycone are limited in single publications, the collective data indicates that the deglycosylation at C-20 is a critical step for enhancing anticancer efficacy.
Impact on Anti-Inflammatory Activity
The glycosylation pattern of gypenosides also influences their anti-inflammatory properties. While specific comparative data on the anti-inflammatory effects of C-20 glycosylated versus non-glycosylated gypenosides is an area of ongoing research, the general understanding is that the aglycone form may exhibit more potent direct effects. For instance, Gypenoside XVII has been shown to possess potent anti-inflammatory effects[7]. However, the overall anti-inflammatory response in vivo can be influenced by factors such as bioavailability and metabolism, where glycosylation can play a role.
Signaling Pathways Modulated by Gypenosides and their Aglycone
Both gypenosides and their aglycone, PPD, exert their biological effects by modulating multiple signaling pathways crucial for cell survival, proliferation, and inflammation. The removal of the C-20 sugar moiety appears to enhance the interaction with and modulation of these pathways.
Caption: Signaling pathways modulated by Gypenosides and their aglycone, PPD.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Human cancer cell lines (e.g., HCT116, A549)
-
Gypenoside or 20(S)-protopanaxadiol (PPD)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Gypenoside or PPD) in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO, if used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. The viable cells with active mitochondria will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and using a suitable curve-fitting software.
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion
References
- 1. Analysis of metabolites and metabolism-mediated biological activity assessment of ginsenosides on microfluidic co-culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginseng saponin metabolite 20(S)-protopanaxadiol inhibits tumor growth by targeting multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 20(S)-protopanaxadiol inhibits proliferation and induces apoptosis of acute myeloid leukemia cells via targeting Bcl-XL and MCL-1 [frontiersin.org]
- 7. Gypenoside XVII, an Active Ingredient from Gynostemma Pentaphyllum, Inhibits C3aR-Associated Synaptic Pruning in Stressed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Gypenoside XLVI vs. its Aglycone: A Comparative Analysis of Bioactivity
A deep dive into the experimental data reveals that the aglycone form of Gypenoside XLVI, Gynosaponin TN-1, exhibits enhanced cytotoxic activity against cancer cells. This suggests that the sugar moieties in this compound may hinder its full bio-potential, a crucial consideration for researchers in drug development.
This compound, a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Gynostemma pentaphyllum, has garnered attention for its potential therapeutic properties. However, recent studies have indicated that its biological activity can be significantly enhanced by converting it to its aglycone form, Gynosaponin TN-1, through enzymatic hydrolysis. This comparison guide provides a detailed analysis of the bioactivities of this compound and Gynosaponin TN-1, supported by experimental data and protocols.
Chemical Structures
This compound is a glycoside, meaning it has a sugar component attached to its core structure. Its aglycone, Gynosaponin TN-1 (also known as 2α-hydroxypanaxadiol), is the non-sugar part of the molecule. The enzymatic removal of the sugar units from this compound yields Gynosaponin TN-1.
Comparative Bioactivity Data
The most direct comparisons of the bioactivities of this compound and its aglycone are in the realm of cytotoxicity, particularly against cancer cell lines.
| Compound | Cell Line | Assay | Bioactivity (IC₅₀) | Reference |
| This compound | A549 (Non-small cell lung carcinoma) | MTT Assay | 52.63 ± 8.31 µg/mL | [1] |
| This compound | SMMC7721 (Hepatoma) | MTT Assay | Higher than Gynosaponin TN-1 | |
| This compound | Bel7402 (Hepatoma) | MTT Assay | Higher than Gynosaponin TN-1 | |
| Gynosaponin TN-1 | SMMC7721 (Hepatoma) | MTT Assay | Lower than this compound | |
| Gynosaponin TN-1 | Bel7402 (Hepatoma) | MTT Assay | Lower than this compound |
Note: A lower IC₅₀ value indicates a higher cytotoxic activity.
While direct comparative studies on the anti-inflammatory and antioxidant activities are not yet available, research on gypenosides as a class of compounds suggests that these properties are significant. It is hypothesized that the aglycone form may also exhibit enhanced activities in these areas due to its increased bioavailability and ability to interact with cellular targets.
Experimental Protocols
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability.
-
Cell Plating: Cells (e.g., SMMC7721, Bel7402) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or Gynosaponin TN-1 for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is then measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.
2. Acridine (B1665455) Orange/Ethidium (B1194527) Bromide (AO/EB) Double Staining Assay: This fluorescence microscopy-based assay helps to visualize and differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Similar to the MTT assay, cells are treated with the compounds of interest.
-
Staining: After treatment, the cells are stained with a mixture of acridine orange (AO) and ethidium bromide (EB).
-
Visualization: The stained cells are observed under a fluorescence microscope.
-
Viable cells: Appear uniformly green with intact nuclei.
-
Early apoptotic cells: Show bright green nuclei with condensed or fragmented chromatin.
-
Late apoptotic cells: Exhibit orange-red nuclei with condensed or fragmented chromatin.
-
Necrotic cells: Have uniformly orange-red nuclei with an intact structure.
-
Signaling Pathways
Research on gypenosides suggests their involvement in modulating key signaling pathways related to inflammation and cell survival, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways. It is plausible that Gynosaponin TN-1, as the active aglycone, more potently influences these pathways, leading to its enhanced bioactivity. However, specific studies detailing the signaling mechanisms of Gynosaponin TN-1 are still needed.
Figure 1. Hypothesized enhancement of bioactivity of this compound upon conversion to its aglycone form, Gynosaponin TN-1.
Conclusion
The available evidence strongly suggests that the aglycone form of this compound, Gynosaponin TN-1, possesses superior cytotoxic activity compared to its glycosidic precursor. This highlights the critical role of the sugar moieties in influencing the bioactivity of these natural compounds. For researchers and drug development professionals, these findings underscore the potential of enzymatic modification as a strategy to unlock the full therapeutic potential of gypenosides. Further studies are warranted to explore the comparative anti-inflammatory and antioxidant activities of this compound and Gynosaponin TN-1, as well as to elucidate the specific signaling pathways modulated by the aglycone form. Such research will be invaluable in advancing the development of novel therapeutics derived from Gynostemma pentaphyllum.
References
Gypenoside XLVI: A Comparative Analysis of its Docking Scores on PI3K, AKT, and mTOR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking scores of Gypenoside XLVI with three key proteins in the PI3K/AKT/mTOR signaling pathway. The data presented is compiled from published research and aims to offer an objective overview for researchers in oncology, metabolic diseases, and related fields.
Comparative Docking Scores
Molecular docking simulations predict the binding affinity between a ligand, such as this compound, and a target protein. The docking score, typically expressed in kcal/mol, represents the binding energy, with a more negative value indicating a stronger and more favorable interaction. The following table summarizes the comparative docking scores of this compound against PI3K, AKT, and mTOR.
| Compound | Target Protein | Docking Score (kcal/mol) | Reference |
| This compound | PI3K | -9.2 | [1] |
| This compound | AKT | -8.5 | [1] |
| This compound | mTOR | -8.8 | [1] |
Note: These scores are based on a specific study and may vary depending on the software, force field, and specific protein conformations used in other simulations.
Experimental Protocols
The following is a detailed methodology for the molecular docking experiments, based on protocols described in relevant literature[1].
Ligand and Protein Preparation
-
Ligand Preparation: The three-dimensional structure of this compound was obtained from the PubChem database (CID: 13952737). The structure was then prepared using AutoDock Tools (version 1.5.6). This involved adding Gasteiger charges, merging non-polar hydrogen atoms, and setting rotatable bonds to allow for conformational flexibility during the docking process.
-
Protein Preparation: The crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB):
-
PI3Kα: PDB ID: 4ZOP
-
AKT1: PDB ID: 4EKK
-
mTOR: PDB ID: 4JSP
The protein structures were prepared for docking by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms were added, and Kollman charges were assigned using AutoDock Tools. The prepared protein structures were saved in the PDBQT format.
-
Molecular Docking Simulation
-
Software: AutoDock Vina (version 1.1.2) was utilized for the molecular docking simulations.
-
Grid Box Generation: A grid box was defined for each target protein to encompass the active binding site. The grid box parameters (center coordinates and dimensions) were determined based on the co-crystallized ligand in the original PDB structure to ensure the docking simulation was focused on the relevant binding pocket.
-
Docking Parameters: The Lamarckian genetic algorithm was employed for the docking calculations. The number of binding modes was set to 10, and the exhaustiveness of the search was set to 8. All other parameters were maintained at their default settings.
-
Analysis of Results: The docking results were analyzed based on the binding energy (docking score) of the most stable conformation. The interactions between this compound and the amino acid residues of the target proteins were visualized using PyMOL (version 2.5).
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory points of this compound.
Caption: A generalized workflow for the molecular docking of this compound.
References
Gypenoside XLVI: A Comparative Analysis of In Vitro and In Vivo Efficacy
Gypenoside XLVI, a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Gynostemma pentaphyllum, has garnered significant attention within the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data, detailed protocols, and visual representations of its molecular interactions. This information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of its therapeutic potential.
Quantitative Efficacy: In Vitro vs. In Vivo
The following tables summarize the key quantitative data from preclinical studies, offering a direct comparison of this compound's efficacy in controlled laboratory settings versus living organisms.
In Vitro Efficacy of this compound
| Cell Line | Disease Model | Key Findings | Concentration/IC50 | Citation |
| HGC-27, SGC-7901 | Gastric Cancer | Induced apoptosis in a time- and dose-dependent manner. | Survival rates <50% at 50 µg/mL (HGC-27) and 100 µg/mL (SGC-7901). | [1] |
| A549 | Non-small Cell Lung Carcinoma | Potent inhibitory activity. | Not specified | [2] |
| Hepatic Stellate Cells (HSCs) | Liver Fibrosis | Inhibited TGF-β-induced activation and extracellular matrix (ECM) deposition. | Not specified | [3][4] |
| H9c2 Rat Cardiomyocytes | Doxorubicin-induced cardiotoxicity | Increased cell viability, enhanced ATP content, restored basal oxygen consumption rate, and improved mitochondrial membrane potential. | Not specified | [5] |
In Vivo Efficacy of this compound
| Animal Model | Disease Model | Key Findings | Dosage | Citation |
| Mice | Acute Liver Injury (CCl₄-induced) | Significantly decreased pathological changes in the liver. | 25 and 50 mg/kg | [3] |
| Mice | Chronic Liver Injury and Fibrosis | Ameliorated fibrogenesis. | 3, 10, and 30 mg/kg | [3] |
| Rats | Pharmacokinetic Studies | Low oral bioavailability (4.56%). Half-life of 2.5 ± 0.4 h (IV) and 4.2 ± 0.9 h (oral). | 1 mg/kg (IV), 10 mg/kg (oral) | [6][7] |
| Nude Mice | Renal Cell Carcinoma Xenograft | Gypenosides (not XLVI specifically) inhibited tumor growth and reduced tumor weight by 37%. | Not specified | [8] |
Signaling Pathways and Molecular Mechanisms
This compound exerts its effects by modulating several key signaling pathways. In gastric cancer, it has been shown to induce apoptosis by inhibiting the PI3K/AKT/mTOR pathway.[1][9] Furthermore, it can enhance anti-tumor immunity by downregulating PD-L1 expression.[1][9] In the context of liver fibrosis, a metabolite of this compound has been found to regulate the AMPK/p300/Smad3 axis within the TGF-β signaling pathway.[10]
References
- 1. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Gypenosides exert cardioprotective effects by promoting mitophagy and activating PI3K/Akt/GSK-3β/Mcl-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Studies of this compound in Rat Plasma using UPLC-MS/MS Method | Bentham Science [benthamscience.com]
- 7. Pharmacokinetic Studies of this compound in Rat Plasma using UPLC-MS/MS Method | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Gypenoside XLVI: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Gypenoside XLVI, a dammarane-type triterpenoid (B12794562) saponin (B1150181) utilized in various research applications.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should always be observed during handling to minimize any potential risks.[1]
Personal Protective Equipment (PPE):
-
Wear appropriate protective clothing.
-
Use safety glasses to protect the eyes.
-
Wear suitable gloves to avoid skin contact.
Engineering Controls:
-
Ensure adequate ventilation in the work area.[1]
-
Use of a chemical fume hood is recommended, especially when handling the powder form, to avoid dust and aerosol formation.[1]
-
A readily accessible safety shower and eye wash station should be available.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all prevailing country, federal, state, and local regulations for chemical waste.[1]
-
Waste Identification and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, vials), in a designated and clearly labeled waste container.
-
The container should be compatible with the chemical and properly sealed to prevent leaks or spills.
-
-
Waste Storage:
-
Store the waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Consult Institutional Guidelines:
-
Review your institution's specific chemical waste management and disposal protocols.
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal procedures for non-hazardous chemical waste.
-
-
Arrangement for Professional Disposal:
-
Do not dispose of this compound down the drain or in regular solid waste.
-
Arrange for the collection and disposal of the chemical waste through a licensed and certified hazardous waste disposal company approved by your institution.
-
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Evacuate personnel from the immediate spill area.[1]
-
Utilize Personal Protective Equipment: Wear appropriate PPE, including a self-contained breathing apparatus if necessary, before attempting to clean the spill.[1]
-
Containment and Cleanup:
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).
-
Collect the spilled material and any contaminated absorbents into a suitable container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Waste Disposal: Dispose of all contaminated materials as chemical waste, following the procedures outlined above.[1]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 94705-70-1 | [1] |
| Molecular Formula | C48H82O19 | [1] |
| Molecular Weight | 963.15 | [1] |
| Recommended Storage (Powder) | -20°C, sealed, away from moisture and light | [1][2] |
| Storage in Solvent | -80°C for 6 months; -20°C for 1 month | [1][3] |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Gypenoside XLVI
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Gypenoside XLVI, a dammarane-type triterpenoid (B12794562) saponin.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended personal protective equipment and safety measures.
| Category | Recommendation | Rationale |
| Eye Protection | Safety goggles with side-shields.[1] | Protects eyes from splashes or dust. |
| Hand Protection | Protective gloves.[1] | Prevents skin contact. |
| Skin and Body Protection | Impervious clothing.[1] | Protects against contamination of personal clothing and skin. |
| Respiratory Protection | Suitable respirator.[1] | Prevents inhalation of dust or aerosols.[2] |
| Engineering Controls | Use in an area with appropriate exhaust ventilation.[1][2] | Minimizes inhalation exposure. |
| Safety Facilities | Accessible safety shower and eye wash station.[1][2] | Provides immediate decontamination in case of accidental exposure. |
Operational Plan: Step-by-Step Handling Protocol
This procedural guide outlines the key steps for handling this compound from receipt to storage.
1. Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) before opening the package.
-
Verify that the received product matches the order specifications and that the container is properly sealed.
2. Preparation of Stock Solutions:
-
Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.[2]
-
Consult solubility information to select the appropriate solvent.
-
Solutions are noted to be unstable; it is recommended to prepare them fresh or purchase in small, pre-packaged sizes.[3]
3. Storage:
-
Solid Form: Store in a tightly sealed container in a cool, well-ventilated area.[2] The recommended storage temperature is -20°C, away from moisture and light.[1][2]
-
In Solvent: For solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month.[4] These should also be in sealed containers, protected from moisture and light.[4]
-
Avoid exposure to direct sunlight and sources of ignition.[2]
4. Experimental Use:
-
Always wear the full complement of recommended PPE.
-
Avoid contact with eyes and skin, and prevent inhalation.[2]
-
Work in a designated and properly ventilated area.
Accidental Release and First Aid Measures
Accidental Release:
-
Evacuate personnel to a safe area.[2]
-
Ensure adequate ventilation.[2]
-
Wear full personal protective equipment, including a self-contained breathing apparatus if necessary.[2]
-
Prevent further leakage or spillage if it is safe to do so.[2]
-
For liquid spills, absorb with a finely-powdered liquid-binding material such as diatomite.[2]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[2]
-
Collect contaminated material for disposal according to the disposal plan.[2]
First Aid:
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[2]
-
Skin Contact: Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes and consult a physician.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[2]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician.[2]
Disposal Plan
All waste materials containing this compound must be handled and disposed of in accordance with prevailing country, federal, state, and local regulations.[2]
-
Contaminated Materials: All disposable labware, gloves, and absorbent materials that have come into contact with this compound should be collected in a designated, sealed waste container.
-
Unused Product and Solutions: Unwanted this compound and its solutions should be treated as chemical waste.
-
Consult with your institution's environmental health and safety (EHS) department for specific guidance on the proper disposal procedures for chemical waste.
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
